2-Tert-butoxyethyl methanesulfonate
Description
The exact mass of the compound 2-Tert-butoxyethyl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Tert-butoxyethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butoxyethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRZAOBUTPYLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594107 | |
| Record name | 2-tert-Butoxyethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235098-18-7 | |
| Record name | 2-tert-Butoxyethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butoxyethyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Tert-butoxyethyl Methanesulfonate (CAS 235098-18-7): A Strategic Alkylating Agent in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Tert-butoxyethyl methanesulfonate, a versatile reagent increasingly utilized in complex organic synthesis. We will delve into its fundamental chemical principles, synthesis, and diverse applications, with a particular focus on its role in pharmaceutical development. The narrative is structured to provide not just procedural steps, but the underlying chemical logic that makes this compound a valuable tool for scientists at the bench.
Core Chemical and Physical Characteristics
2-Tert-butoxyethyl methanesulfonate is a bifunctional molecule designed for high-efficiency alkylation. Its structure combines a stable tert-butoxyethyl moiety with a highly reactive methanesulfonate (mesylate) leaving group. This combination allows for the strategic introduction of the CH₂CH₂O-tBu fragment into a wide range of molecules.
| Property | Value | Source(s) |
| CAS Number | 235098-18-7 | [1][2][3] |
| Molecular Formula | C₇H₁₆O₄S | [2][3] |
| Molecular Weight | 196.27 g/mol | [2] |
| Appearance | Light yellow liquid | [2] |
| Purity | ≥ 95% (via NMR) | [2] |
| Storage Conditions | 0-8 °C, protect from moisture | [2][3][4] |
| Synonyms | 2-[(2-Methylpropan-2-yl)oxy]ethyl methanesulfonate, Ethanol, 2-(1,1-dimethylethoxy)-, 1-methanesulfonate | [3] |
The Foundation of Reactivity: Understanding the Functional Moieties
The utility of this reagent is best understood by examining its two key components: the methanesulfonate ester and the tert-butoxyethyl group.
The Methanesulfonate (Mesylate) Group: An Exceptional Leaving Group
In nucleophilic substitution reactions, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, water, has a relatively high pKa.[5] To facilitate these reactions, the -OH group is often converted into a sulfonate ester, such as a mesylate.[5]
The methanesulfonate anion is an excellent leaving group because the negative charge it acquires upon departure is stabilized through resonance. This charge is delocalized across the three electronegative oxygen atoms, significantly lowering the energy of the transition state for substitution reactions.[6][7][8]
The Tert-Butyl Ether Moiety: A Stable Protecting Group
The tert-butyl group serves as a robust, acid-labile protecting group.[9] In the context of 2-Tert-butoxyethyl methanesulfonate, it provides a stable, sterically bulky alkyl fragment that is resistant to a wide range of nucleophilic and basic conditions, ensuring it remains intact during the alkylation step. It can be removed later in a synthetic sequence using strong acids like trifluoroacetic acid if the exposure of a primary alcohol is desired.[9]
Synthesis and Experimental Protocol
The synthesis of 2-Tert-butoxyethyl methanesulfonate is a standard conversion of a primary alcohol to a mesylate. This is achieved by reacting 2-(tert-Butoxy)ethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[10]
General Synthesis Pathway
Field-Proven Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility in a standard laboratory setting.
Objective: To synthesize 2-Tert-butoxyethyl methanesulfonate from 2-(tert-Butoxy)ethanol.
Materials:
-
2-(tert-Butoxy)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine[10]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(tert-Butoxy)ethanol (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Causality: This cooling step is critical to control the exothermic reaction and prevent the formation of undesired byproducts.[10][11]
-
Addition of MsCl: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold water or saturated NaHCO₃ solution to quench any remaining MsCl and neutralize the triethylammonium hydrochloride salt.
-
Work-up - Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Work-up - Washing: Wash the combined organic phase sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the resulting light yellow liquid can be purified by flash column chromatography on silica gel.
Applications in Research and Drug Development
The primary value of 2-Tert-butoxyethyl methanesulfonate lies in its ability to act as a potent alkylating agent in Sₙ2 reactions.[2] This functionality is exploited across various scientific disciplines.
Core Application: Nucleophilic Substitution
The compound efficiently transfers the 2-tert-butoxyethyl group to a variety of nucleophiles, including amines, thiols, and carbanions. This reaction is fundamental to building molecular complexity.
Role in Pharmaceutical Synthesis
This reagent is particularly valuable in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been identified as a key intermediate or related compound in the synthesis of Selumetinib , a MEK inhibitor used in cancer therapy.[4] In such multi-step syntheses, the ability to cleanly and efficiently introduce a specific alkyl fragment is paramount for achieving high overall yields.
Broader Synthetic Utility
Beyond pharmaceuticals, 2-Tert-butoxyethyl methanesulfonate is employed in:
-
Agrochemicals: Development of new pesticides and herbicides.[2]
-
Polymer Chemistry: Synthesis of specialty polymers with tailored properties like flexibility and durability for use in advanced coatings and adhesives.[2]
-
Bioconjugation: Used as a linker to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.[2]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of 2-Tert-butoxyethyl methanesulfonate is essential. The toxicological properties have not been fully investigated, and it should be handled with care by appropriately trained personnel.[1]
| Hazard Statement | Description | GHS Code |
| Harmful if swallowed | May cause harm if ingested. | H302 |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause irritation to the respiratory tract. | H335 |
| (Data sourced from supplier Safety Data Sheet)[1] |
Handling and Storage Recommendations:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[12][13]
-
Storage: Keep the container tightly sealed and store in a refrigerator at 0-8 °C.[2][12] The compound is sensitive to moisture.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[1]
Conclusion
2-Tert-butoxyethyl methanesulfonate, CAS 235098-18-7, is a strategically designed synthetic intermediate that provides a reliable method for introducing a protected hydroxyethyl moiety. Its high reactivity, driven by the excellent leaving group properties of the mesylate, combined with the stability of the tert-butyl ether, makes it an indispensable tool for researchers. Its documented role in the synthesis of complex pharmaceuticals like Selumetinib underscores its importance and predicts its continued use in the discovery and development of new chemical entities.
References
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Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. [Link]
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PubChem. O-(2-tert-butoxyethyl)hydroxylamine. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. tert-Butyl Ethers. [Link]
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Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Google Patents. (2000).
-
ResearchGate. (2022). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. [Link]
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Capot Chemical Co., Ltd. MSDS of (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethyl methanesulfonate. [Link]
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Anant Pharmaceuticals Pvt. Ltd. 2-Tert-Butoxyethyl Methanesulfonate. [Link]
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Organic Chemistry Portal. tert-Butyl Esters. [Link]
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Organic Chemistry Data. Alcohol to Mesylate - Common Conditions. [Link]
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Tevard Biosciences. (2023). Understanding the Role of Methanesulfonate Derivatives in Synthesis. [Link]
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ResearchGate. ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES. [Link]
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Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
kchem.org. Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. [Link]
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Betco. (2011, February 2). Material Safety Data Sheet. [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Pharmaffiliates. 2-tert-Butoxyethyl Methanesulfonate | CAS No : 235098-18-7. [Link]
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Pharmaffiliates. Gadolinium Trichloride | CAS No : 10138-52-0. [Link]
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An In-Depth Technical Guide to 2-Tert-butoxyethyl Methanesulfonate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-tert-butoxyethyl methanesulfonate, a versatile reagent in modern organic synthesis. We will delve into its molecular structure, chemical properties, synthesis, and key applications, with a focus on its role as an alkylating agent in the development of pharmaceuticals and other specialty chemicals.
Molecular Structure and Physicochemical Properties
2-Tert-butoxyethyl methanesulfonate is an organic compound featuring a tert-butoxy group and a methanesulfonate ester. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a highly effective alkylating agent.
Molecular Formula: C H O S
Molecular Weight: 196.27 g/mol
IUPAC Name: 2-[(2-Methylpropan-2-yl)oxy]ethyl methanesulfonate
CAS Number: 235098-18-7
Synonyms:
-
Ethanol, 2-(1,1-dimethylethoxy)-, 1-methanesulfonate
-
Ethanol, 2-(1,1-dimethylethoxy)-, methanesulfonate
Physicochemical Data Summary:
| Property | Value | Source |
| Appearance | Light yellow liquid | |
| Purity | ≥ 95% (NMR) | |
| Storage Conditions | Store at 0-8 °C |
Synthesis of 2-Tert-butoxyethyl Methanesulfonate
The synthesis of 2-tert-butoxyethyl methanesulfonate typically involves the reaction of 2-tert-butoxyethanol with methanesulfonyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct of the reaction.
A general procedure for the synthesis of alkyl methanesulfonates involves the reaction of an alkyl alcohol with methanesulfonyl chloride in an aromatic organic solvent in the presence of a tertiary amine. The crude product is then washed with an aqueous solution of an alkali metal carbonate to yield a product with high thermal stability.[1]
Illustrative Synthesis Workflow:
Caption: General Synthesis of 2-Tert-butoxyethyl Methanesulfonate.
Reactivity and Mechanism of Action
The primary utility of 2-tert-butoxyethyl methanesulfonate lies in its function as an alkylating agent. The methanesulfonate (MsO-) group is an excellent leaving group due to the resonance stabilization of the resulting anion. This facilitates nucleophilic substitution reactions where a nucleophile replaces the methanesulfonate group.
The reaction generally proceeds via an S_N2 mechanism, particularly with primary substrates like 2-tert-butoxyethyl methanesulfonate. In an S_{N}2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[2]
General Nucleophilic Substitution Reaction:
Caption: Nucleophilic Substitution using 2-Tert-butoxyethyl Methanesulfonate.
This reactivity makes it a valuable tool for introducing the 2-tert-butoxyethyl group into various molecules. This moiety can be of interest in drug design to modulate properties such as solubility, lipophilicity, and metabolic stability.
Applications in Research and Development
2-Tert-butoxyethyl methanesulfonate is a key reagent in several areas of chemical synthesis:
-
Pharmaceutical and Agrochemical Development: As an effective alkylating agent, it is instrumental in the synthesis of complex organic molecules that form the basis of new drugs and crop protection agents.[3] The introduction of the 2-tert-butoxyethyl group can significantly impact the biological activity and pharmacokinetic properties of a molecule.
-
Surfactant and Emulsifier Production: This compound is also utilized in the manufacturing of surfactants and emulsifiers, where its structure contributes to the desired surface-active properties.[3]
Safety and Handling
A Safety Data Sheet (SDS) for 2-tert-butoxyethyl methanesulfonate indicates that it should be handled with care.[4] General safety precautions for handling this and similar chemical reagents include:
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Ventilation: Use only under a chemical fume hood to avoid inhalation of vapors.
-
Handling: Keep away from heat, sparks, and open flames. Measures should be taken to prevent the buildup of electrostatic charge. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]
It is imperative to consult the specific Safety Data Sheet for detailed and up-to-date safety information before handling this compound.
Conclusion
2-Tert-butoxyethyl methanesulfonate is a valuable and versatile reagent for organic synthesis. Its utility as an alkylating agent, stemming from the excellent leaving group ability of the methanesulfonate moiety, makes it a crucial building block in the development of new pharmaceuticals, agrochemicals, and specialty materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in a research and development setting.
References
-
Pharmaffiliates. (n.d.). 2-tert-Butoxyethyl Methanesulfonate. Retrieved from [Link]
- Fluorochem. (2024). Safety Data Sheet: 2-TERT-BUTOXYETHYL METHANESULFONATE.
- Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
- Clark, J. (2015). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions. Chemguide. Retrieved from a general search on nucleophilic substitution reactions.
Sources
"2-Tert-butoxyethyl methanesulfonate" synthesis from 2-(tert-butoxy)ethanol
An In-depth Technical Guide to the Synthesis of 2-Tert-butoxyethyl Methanesulfonate from 2-(tert-butoxy)ethanol
Abstract
This technical guide provides a comprehensive and field-proven methodology for the synthesis of 2-tert-butoxyethyl methanesulfonate from its precursor, 2-(tert-butoxy)ethanol. The process detailed herein is centered around the mesylation of a primary alcohol, a fundamental transformation in medicinal chemistry and drug development for the conversion of hydroxyl groups into excellent leaving groups. This document offers an in-depth exploration of the reaction's mechanistic underpinnings, a step-by-step experimental protocol, purification and characterization techniques, and critical safety considerations. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility, safety, and high-yield synthesis of the target compound, a valuable intermediate for introducing the 2-(tert-butoxy)ethyl moiety in pharmacologically active molecules.
Introduction: The Strategic Importance of Mesylates in Synthesis
In the landscape of modern drug discovery, the ability to strategically and efficiently modify molecular scaffolds is paramount.[1][2] Alcohols, while ubiquitous functional groups, are notoriously poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide ion (HO⁻).[3] The conversion of an alcohol to a sulfonate ester, such as a methanesulfonate (mesylate), is a cornerstone strategy to overcome this limitation.[3] This transformation converts the hydroxyl group into a highly effective leaving group, readily displaced by a wide range of nucleophiles under mild conditions.[3][4]
2-tert-butoxyethyl methanesulfonate serves as a key alkylating agent, enabling the introduction of the tert-butoxyethyl group into various molecules. This moiety can enhance lipophilicity, modulate metabolic stability, and improve the pharmacokinetic profile of drug candidates. This guide provides a robust and reliable protocol for its synthesis, grounded in established chemical principles.
The Chemistry of Mesylation: Principles and Mechanism
The synthesis of 2-tert-butoxyethyl methanesulfonate is achieved through the reaction of 2-(tert-butoxy)ethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine.[5]
Causality of Reagent Selection:
-
Methanesulfonyl Chloride (MsCl): This is the "mesylating agent." The sulfur atom in MsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by the alcohol.
-
2-(tert-butoxy)ethanol: This is the substrate containing the primary hydroxyl group that will be converted into the mesylate.
-
Triethylamine (TEA): This organic base plays a crucial role. It acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3] Neutralizing the HCl is essential because its accumulation would protonate the unreacted alcohol, rendering it non-nucleophilic and halting the reaction. It can also deprotonate the oxonium ion intermediate, accelerating the formation of the final product.[4]
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-(tert-butoxy)ethanol attacks the electrophilic sulfur atom of methanesulfonyl chloride.
-
Intermediate Formation: This attack forms a transient oxonium ion intermediate and displaces the chloride ion.
-
Deprotonation: Triethylamine (the base) removes the proton from the oxonium intermediate.
-
Product Formation: This step yields the final product, 2-tert-butoxyethyl methanesulfonate, and the byproduct, triethylammonium chloride.
Caption: Reaction Mechanism Flowchart.
Experimental Protocol: A Self-Validating System
This protocol is designed for clarity and reproducibility. Each step includes an explanation of its purpose to create a self-validating workflow.
Reagent and Equipment Data
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-(tert-butoxy)ethanol | 118.17 | 5.00 g | 42.31 | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 5.31 g (3.71 mL) | 46.54 | 1.1 |
| Triethylamine (TEA) | 101.19 | 5.35 g (7.37 mL) | 52.89 | 1.25 |
| Dichloromethane (DCM) | - | 85 mL | - | - |
Equipment:
-
250 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Nitrogen inlet/outlet (or drying tube)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
Caption: Experimental Synthesis Workflow.
-
Reaction Setup: In a 250 mL oven-dried round-bottomed flask equipped with a magnetic stir bar, dissolve 2-(tert-butoxy)ethanol (5.00 g, 42.31 mmol) and triethylamine (7.37 mL, 52.89 mmol) in dichloromethane (85 mL).[6] The flask should be under a nitrogen atmosphere to prevent moisture from entering, as methanesulfonyl chloride can react with water.
-
Expertise & Experience: Using an inert atmosphere is critical for reactions involving highly reactive reagents like MsCl. Dichloromethane is an excellent solvent as it is relatively non-polar and unreactive towards the reagents.[6]
-
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Causality: The mesylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate, prevent a dangerous temperature increase, and minimize the formation of side products.[6]
-
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (3.71 mL, 46.54 mmol) dropwise to the cold solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Trustworthiness: Slow, dropwise addition is crucial. Adding MsCl too quickly can lead to an uncontrolled exotherm and potential formation of undesired byproducts, such as the corresponding alkyl chloride.
-
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system would be 3:1 Hexanes:Ethyl Acetate. The product will be less polar than the starting alcohol. The reaction is complete when the starting alcohol spot is no longer visible.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by adding 50 mL of cold water to the flask. Stir for 5 minutes.
-
Causality: Quenching with water destroys any remaining methanesulfonyl chloride and helps to dissolve the triethylammonium chloride salt.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 25 mL). Combine all organic layers.[7]
-
Expertise & Experience: Multiple extractions ensure that all of the desired product is recovered from the aqueous phase.
-
-
Workup - Washing: Wash the combined organic layers sequentially with:
-
50 mL of cold 1 M HCl (to remove any remaining triethylamine).[8]
-
50 mL of saturated aqueous NaHCO₃ (to neutralize any remaining acid).[6]
-
50 mL of brine (saturated NaCl solution) (to remove the bulk of the water from the organic layer).[6]
-
Trustworthiness: This washing sequence systematically removes impurities and is a standard, validated procedure for purifying products from this type of reaction.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, likely a pale yellow oil.
Purification
The crude product should be purified by flash column chromatography on silica gel.[6]
-
Eluent System: A gradient elution starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 20% Ethyl Acetate in Hexanes) is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain 2-tert-butoxyethyl methanesulfonate as a clear, colorless oil.
Product Characterization
The identity and purity of the final product should be confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy (in CDCl₃): Quantitative ¹H NMR is a powerful tool for structural confirmation.[9] Expected signals:
-
~4.3-4.4 ppm (triplet, 2H, -OCH₂ CH₂OMs)
-
~3.7-3.8 ppm (triplet, 2H, -OCH₂CH₂ OMs)
-
~3.0 ppm (singlet, 3H, -SO₂CH₃ )
-
~1.2 ppm (singlet, 9H, -OC(CH₃ )₃)
-
-
¹³C NMR Spectroscopy (in CDCl₃):
-
Signals for the ethyl carbons (~68-70 ppm and ~60-62 ppm), the quaternary and methyl carbons of the tert-butyl group (~73 ppm and ~27 ppm), and the mesyl methyl carbon (~37 ppm).
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (196.26 g/mol ).
Safety and Hazard Management
Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All operations involving methanesulfonyl chloride and dichloromethane must be performed in a well-ventilated chemical fume hood.
-
Reagent Hazards:
-
Methanesulfonyl Chloride (MsCl): Highly toxic, corrosive, and a lachrymator.[10] It causes severe skin burns and eye damage and can be fatal if inhaled.[10][11] It reacts violently with water. Handle with extreme care.
-
2-(tert-butoxy)ethanol: Flammable liquid and vapor.[12] May cause skin and eye irritation.[12]
-
Triethylamine (TEA): Flammable and corrosive. Can cause severe skin and eye irritation.
-
Dichloromethane (DCM): A suspected carcinogen and should be handled with appropriate caution.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any excess MsCl carefully before disposal.
Conclusion
The conversion of 2-(tert-butoxy)ethanol to 2-tert-butoxyethyl methanesulfonate is a robust and highly efficient chemical transformation. By understanding the underlying principles of the reaction, adhering to a systematic and validated protocol, and prioritizing safety, researchers can reliably synthesize this valuable intermediate for application in drug discovery and development programs. The detailed methodology provided in this guide serves as a trusted resource for achieving high-purity material essential for subsequent synthetic endeavors.
References
-
Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
PubChem. 2-(Tert-butoxy)ethan-1-ol. [Link]
-
ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?. [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]
-
Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. [Link]
-
Nature Communications. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
-
ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). [Link]
- Google Patents.
- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
-
Green Chemistry (RSC Publishing). (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]
-
MDPI. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. [Link]
-
Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Organic-Chemistry.org. Alcohol to Mesylate - Common Conditions. [Link]
-
National Institutes of Health (NIH). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
-
ResearchGate. ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES. [Link]
-
INCHEM. ICSC 1163 - METHANESULFONYL CHLORIDE. [Link]
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Spectroscopic Characterization of 2-Tert-butoxyethyl Methanesulfonate: A Technical Guide
Introduction
2-Tert-butoxyethyl methanesulfonate (CAS No. 235098-18-7) is a key intermediate in organic synthesis, often utilized for the introduction of a 2-tert-butoxyethyl group in the development of novel pharmaceutical and agrochemical agents. Its utility stems from the lability of the methanesulfonate leaving group in nucleophilic substitution reactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and impurity profiling. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed prediction and interpretation based on fundamental principles and data from structurally analogous compounds.
Molecular Structure and Spectroscopic Overview
The structure of 2-Tert-butoxyethyl methanesulfonate dictates its characteristic spectroscopic features. The molecule comprises a tert-butyl group, an ethyl spacer, and a methanesulfonate ester. Each of these fragments will give rise to distinct signals in the various spectroscopic techniques discussed herein.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 2-Tert-butoxyethyl methanesulfonate in a deuterated solvent like chloroform (CDCl₃) would exhibit four distinct signals, each corresponding to a unique proton environment in the molecule.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.35 | Triplet | 2H | -O-CH₂ -CH₂-O- |
| ~3.70 | Triplet | 2H | -O-CH₂-CH₂ -O- |
| ~3.05 | Singlet | 3H | CH₃ -SO₃- |
| ~1.20 | Singlet | 9H | (CH₃ )₃-C- |
Interpretation and Rationale
The downfield shift of the methylene protons is a direct consequence of the deshielding effect of the adjacent oxygen atoms. The methylene group directly attached to the electron-withdrawing methanesulfonate group (-O-CH₂ -CH₂-O-) is expected to be the most deshielded, hence its predicted chemical shift of ~4.35 ppm. The adjacent methylene group (-O-CH₂-CH₂ -O-) will be slightly more shielded, resonating at approximately 3.70 ppm. The coupling between these two methylene groups would result in triplet multiplicities for both signals, assuming a standard coupling constant of around 6-7 Hz.
The methyl protons of the methanesulfonate group (CH₃ -SO₃-) are in a distinct chemical environment and are expected to appear as a sharp singlet around 3.05 ppm. The nine protons of the tert-butyl group ((CH₃ )₃-C-) are all chemically equivalent and will also produce a sharp singlet, but at a much more upfield position (~1.20 ppm) due to the shielding effect of the quaternary carbon.
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 2-Tert-butoxyethyl methanesulfonate in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of 2-Tert-butoxyethyl methanesulfonate is predicted to show five distinct signals, corresponding to the five unique carbon environments.
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~73.5 | (CH₃ )₃-C - |
| ~68.0 | -O-CH₂ -CH₂-O- |
| ~63.0 | -O-CH₂-CH₂ -O- |
| ~37.5 | CH₃ -SO₃- |
| ~27.5 | (CH₃ )₃-C- |
Interpretation and Rationale
The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atom. The quaternary carbon of the tert-butyl group ((CH₃ )₃-C -) is expected at around 73.5 ppm. The two methylene carbons will be in the typical range for ether linkages, with the carbon closer to the methanesulfonate group (-O-CH₂ -CH₂-O-) being more deshielded (~68.0 ppm) than the other (-O-CH₂-CH₂ -O-, ~63.0 ppm). The methyl carbon of the methanesulfonate group (CH₃ -SO₃-) is predicted to appear around 37.5 ppm. Finally, the three equivalent methyl carbons of the tert-butyl group ((CH₃ )₃-C-) will be the most shielded, resonating at approximately 27.5 ppm.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Tert-butoxyethyl methanesulfonate will be dominated by absorptions corresponding to the vibrations of the sulfonate and ether functional groups, as well as the C-H bonds of the alkyl chains.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Strong | C-H stretching (alkane) |
| 1350-1330 | Strong | S=O asymmetric stretching (sulfonate) |
| 1175-1150 | Strong | S=O symmetric stretching (sulfonate) |
| 1100-1050 | Strong | C-O-C stretching (ether) |
| 970-950 | Medium | S-O stretching (sulfonate) |
Interpretation and Rationale
The most characteristic bands in the IR spectrum will be the strong absorptions due to the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. A strong C-O-C stretching band from the ether linkage should be prominent around 1070 cm⁻¹. The spectrum will also feature strong C-H stretching vibrations in the 2975-2850 cm⁻¹ region, characteristic of the methyl and methylene groups.
Experimental Protocol for IR Acquisition (ATR)
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of neat 2-Tert-butoxyethyl methanesulfonate directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 2-Tert-butoxyethyl methanesulfonate (Molecular Weight: 196.26 g/mol ), the mass spectrum will likely not show a prominent molecular ion peak due to its instability. Instead, fragmentation patterns will be key to its identification.
Predicted Fragmentation Pattern
| m/z | Proposed Fragment |
| 181 | [M - CH₃]⁺ |
| 117 | [M - OSO₂CH₃]⁺ |
| 101 | [M - C(CH₃)₃]⁺ |
| 79 | [CH₃SO₂]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Interpretation and Rationale
The fragmentation of 2-Tert-butoxyethyl methanesulfonate is expected to be driven by the cleavage of the weakest bonds. The most prominent peak is likely to be the tert-butyl cation at m/z 57, which is a very stable carbocation. Cleavage of the C-O bond of the ether would lead to a fragment at m/z 117. Loss of a methyl group from the molecular ion would result in a fragment at m/z 181. The methanesulfonyl cation at m/z 79 is also a plausible fragment.
Visualizing Fragmentation
Caption: Predicted Mass Spectrometry Fragmentation of 2-Tert-butoxyethyl methanesulfonate.
Experimental Protocol for MS Acquisition (EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-250 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Tert-butoxyethyl methanesulfonate. By understanding the expected NMR, IR, and MS signatures, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a starting point for the experimental acquisition of this data, which is essential for ensuring the quality and purity of materials used in the synthesis of new chemical entities.
References
- Note: As experimental spectra for 2-Tert-butoxyethyl methanesulfonate are not readily available in public databases, this reference list includes resources for spectral data of related compounds and general spectroscopic principles.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Technical Guide to the Thermal Stability and Decomposition of 2-Tert-butoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The manufacturing, storage, and handling of drug substances and intermediates require a profound understanding of their chemical stability. Undesired degradation not only leads to a loss of product quality but can also result in the formation of potentially toxic impurities. This guide provides an in-depth analysis of the thermal stability and decomposition pathways of 2-Tert-butoxyethyl methanesulfonate, a compound of interest in pharmaceutical development. As a Senior Application Scientist, the insights presented herein are a synthesis of established chemical principles and field-proven methodologies for assessing thermal hazards.
Introduction to 2-Tert-butoxyethyl Methanesulfonate
2-Tert-butoxyethyl methanesulfonate is a sulfonate ester, a class of compounds frequently utilized as intermediates in organic synthesis due to the excellent leaving group ability of the mesylate group. The presence of the tert-butoxyethyl moiety introduces specific steric and electronic effects that influence its reactivity and stability. A thorough understanding of its thermal behavior is paramount for ensuring process safety and product purity.
The potential for thermal decomposition is a critical quality attribute that must be evaluated during process development. Sulfonate esters, as a class, are known to undergo decomposition upon exposure to elevated temperatures. The conversion of these esters is dependent on both temperature and time.[1] This guide will elucidate the likely decomposition mechanisms and provide a framework for the analytical evaluation of 2-Tert-butoxyethyl methanesulfonate's thermal stability.
Thermal Stability Profile
The thermal stability of a compound is not a single point but rather a profile of its behavior as a function of temperature. Key parameters include the onset temperature of decomposition and the kinetic parameters that govern the rate of decomposition. While specific experimental data for 2-Tert-butoxyethyl methanesulfonate is not publicly available, we can infer its stability based on the general behavior of sulfonate esters and related structures.
It is known that the decomposition temperatures of sulfonate esters can be influenced by their molecular structure and the matrix in which they are present.[2] For instance, steric hindrance around the sulfonate ester linkage can play a significant role in thermal stability.[2] The tert-butyl group in the 2-Tert-butoxyethyl moiety is bulky and may influence the decomposition pathway.
Table 1: Estimated Thermal Stability Parameters for 2-Tert-butoxyethyl Methanesulfonate
| Parameter | Estimated Value/Range | Rationale and Key Considerations |
| Onset Decomposition Temperature (Tonset) | 120 - 160 °C | Based on the stability of similar sulfonate esters and considering the potential for elimination reactions facilitated by the tert-butoxy group. The presence of a beta-hydrogen makes it susceptible to elimination. |
| Primary Decomposition Pathway | Elimination (E1 or E2) | Pyrolysis of sulfonate esters commonly proceeds via elimination to form an alkene and the corresponding sulfonic acid.[3][4][5] The specific mechanism (E1 vs. E2) will depend on reaction conditions. |
| Secondary Decomposition Pathway | Hydrolysis | In the presence of water, hydrolysis to form 2-Tert-butoxyethanol and methanesulfonic acid is a competing and often faster degradation pathway.[6][7][8] The rate of hydrolysis for simple methanesulfonate esters is significant and can be pH-dependent.[7][8] |
| Potential Hazardous Byproducts | Sulfur oxides (SOx) | Upon combustion or at very high temperatures, decomposition can generate poisonous fumes, including sulfur oxides.[9] |
Mechanisms of Decomposition
The decomposition of 2-Tert-butoxyethyl methanesulfonate is anticipated to proceed through two primary pathways: thermal elimination and hydrolysis.
Thermal Elimination
In the absence of a solvent or in a non-polar environment, the pyrolysis of sulfonate esters typically leads to the formation of an alkene and a sulfonic acid.[5] This can occur through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism.
-
E1 Mechanism: This pathway involves the initial cleavage of the C-O bond to form a carbocation intermediate, followed by the abstraction of a proton from an adjacent carbon by a base.
-
E2 Mechanism: This is a concerted process where a base abstracts a proton, and the leaving group departs simultaneously, forming a double bond.
Given the structure of 2-Tert-butoxyethyl methanesulfonate, the likely elimination products would be tert-butoxyethene and methanesulfonic acid.
Caption: Proposed thermal elimination pathway for 2-Tert-butoxyethyl methanesulfonate.
Hydrolysis
In the presence of water, sulfonate esters can undergo hydrolysis.[6] The rate of hydrolysis for simple methanesulfonate esters is often dominated by the water rate and can be significant even at neutral pH.[7] The presence of water can dramatically reduce the steady-state equilibrium of the sulfonate ester.[6]
The hydrolysis of 2-Tert-butoxyethyl methanesulfonate would yield 2-Tert-butoxyethanol and methanesulfonic acid. This reaction is generally faster than thermal elimination and is a critical consideration in aqueous process streams.
Caption: Experimental workflow for assessing the thermal stability of 2-Tert-butoxyethyl methanesulfonate.
Step-by-Step Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which 2-Tert-butoxyethyl methanesulfonate begins to lose mass due to decomposition.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Tert-butoxyethyl methanesulfonate into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial for studying pyrolysis without oxidative side reactions.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate (e.g., 10 °C/min). Using different heating rates can provide kinetic information. [10]4. Data Analysis:
-
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Calculate the percentage of mass loss for each decomposition step.
-
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to isolate the thermal decomposition behavior from any oxidative degradation, providing a clearer picture of the intrinsic stability of the molecule.
-
Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.
Safety and Handling Considerations
Given the potential for decomposition at elevated temperatures, appropriate safety precautions are necessary when handling 2-Tert-butoxyethyl methanesulfonate, especially during process scale-up.
-
Temperature Control: Avoid prolonged exposure to high temperatures. [1]Process temperatures should be maintained well below the determined onset of decomposition.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any potential decomposition products. [9]* Material Compatibility: Store away from incompatible materials such as strong oxidizing agents. [9]* Moisture Control: Given the susceptibility to hydrolysis, exposure to moisture should be minimized during storage and handling.
Conclusion
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition of 2-Tert-butoxyethyl methanesulfonate. While specific experimental data is not available, a thorough understanding of the behavior of sulfonate esters allows for a robust, science-based assessment of its potential thermal hazards. The primary decomposition pathways are predicted to be thermal elimination to form tert-butoxyethene and methanesulfonic acid, and hydrolysis in the presence of water. A systematic experimental approach, including DSC, TGA, and TGA-MS, is essential for a definitive characterization of its thermal profile. By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the safe handling and processing of this important chemical intermediate.
References
-
Novatia, LLC. (2010). A Kinetic Study of the Formation and Hydrolysis of Alkyl Sulfonate Esters. Retrieved from [Link]
-
Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters – How Real is the Risk?. Retrieved from [Link]
- Houlihan, F. M., Neenan, T. X., Reichmanis, E., Kometani, J. M., & Thompson, L. F. (1991). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes.
- Moody, C. J., & O'Sullivan, B. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 209–212.
- Moody, C. J., & O'Sullivan, B. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 209-212.
-
Capot Chemical Co., Ltd. (n.d.). MSDS of (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethyl methanesulfonate. Retrieved from [Link]
- Corey, E. J., Posner, G. H., Atkinson, R. F., Wingard, A. K., Halloran, D. J., Radzik, D. M., & Nash, J. J. (1989). Formation of Olefins Via Pyrolysis of Sulfonate Esters. The Journal of Organic Chemistry, 54(2), 389–393.
-
Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]
- Koziara, B. T., Kappert, E. J., Ogieglo, W., Hempenius, M. A., & Benes, N. E. (2016). Thermal stability of sulfonated Poly(Ether Ether Ketone) films.
- Dai, Y., Wang, Y., Zhang, Y., & Chen, X. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). BMC Chemistry, 18(1), 87.
- Kovi, M. R. (2008). Pyrolysis of Aryl Sulfonate Esters in the Absence of Solvent: E1 or E2? A Puzzle for the Organic Laboratory.
-
Student, A. (n.d.). Pyrolysis of Aryl Sulfonate Esters in the Absence of Solvent: E1 or E2 Lab Report. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Tert-butoxyethyl Methanesulfonate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of 2-Tert-butoxyethyl Methanesulfonate
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic introduction of specific functional groups is paramount. 2-Tert-butoxyethyl methanesulfonate is a key bifunctional molecule that serves as a valuable building block. The tert-butoxyethyl moiety provides a sterically hindered ether linkage, which can impart desirable solubility and stability characteristics to a target molecule. More critically, the methanesulfonate (mesylate) group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This dual functionality makes 2-tert-butoxyethyl methanesulfonate a crucial intermediate for the introduction of the 2-tert-butoxyethyl group into a variety of molecular scaffolds. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of 2-tert-butoxyethyl methanesulfonate.
Chemical Overview and Strategy
The synthesis of 2-tert-butoxyethyl methanesulfonate is achieved through the methanesulfonylation of 2-(tert-butoxy)ethan-1-ol. This reaction employs methanesulfonyl chloride (MsCl) as the sulfonylating agent and a tertiary amine base, typically triethylamine (Et₃N), to neutralize the hydrochloric acid byproduct. The reaction is generally conducted in an aprotic solvent, such as dichloromethane (DCM), at reduced temperatures to control reactivity and minimize side reactions.
Reaction Scheme:
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(tert-butoxy)ethan-1-ol | ≥98% | Commercially Available | Ensure dryness |
| Methanesulfonyl chloride (MsCl) | ≥99% | Commercially Available | Handle with extreme care in a fume hood |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Freshly distilled from CaH₂ |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Saturated aq. NaHCO₃ solution | Reagent Grade | In-house preparation | |
| Saturated aq. NaCl solution (Brine) | Reagent Grade | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-(tert-butoxy)ethan-1-ol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of alcohol).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Base:
-
To the cooled solution, add freshly distilled triethylamine (1.5 eq) dropwise via syringe. Stir the mixture for 10 minutes at 0 °C. The triethylamine acts as a scavenger for the HCl generated during the reaction, preventing side reactions and driving the equilibrium towards the product.
-
-
Addition of Methanesulfonyl Chloride:
-
In a separate dry flask, prepare a solution of methanesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0 °C. The slow addition is crucial to control the exothermic reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting alcohol spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities).
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to aid in the removal of water from the organic layer).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude 2-tert-butoxyethyl methanesulfonate can often be obtained in high purity after the aqueous work-up. However, if TLC analysis indicates the presence of impurities, purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of 2-tert-butoxyethyl methanesulfonate.
Mechanistic Insights
The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-(tert-butoxy)ethan-1-ol on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine then acts as a base to deprotonate the resulting oxonium ion and neutralize the liberated HCl.
Caption: Simplified mechanism of methanesulfonylation.
Product Characterization: A Self-Validating System
Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for 2-tert-butoxyethyl methanesulfonate.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (CDCl₃, 400 MHz):
-
δ 4.3-4.4 ppm (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the mesylate (-CH₂-OMs). This signal is shifted downfield due to the strong electron-withdrawing effect of the sulfonate ester.
-
δ 3.6-3.7 ppm (t, 2H): Triplet corresponding to the two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-).
-
δ 3.0-3.1 ppm (s, 3H): Singlet corresponding to the three protons of the methyl group on the mesylate (-SO₂-CH₃).
-
δ 1.2-1.3 ppm (s, 9H): Singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Expected Chemical Shifts (CDCl₃, 100 MHz):
-
δ ~73 ppm: Carbon of the tert-butyl quaternary center (-C(CH₃)₃).
-
δ ~69 ppm: Methylene carbon adjacent to the mesylate group (-CH₂-OMs).
-
δ ~63 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).
-
δ ~38 ppm: Methyl carbon of the mesylate group (-SO₂-CH₃).
-
δ ~27 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).
-
IR (Infrared) Spectroscopy
-
Expected Characteristic Peaks (thin film, cm⁻¹):
-
~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1350 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations, respectively. These are strong and characteristic peaks for sulfonate esters.
-
~1100 cm⁻¹: C-O stretching vibration of the ether linkage.
-
Safety and Handling
-
Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator. It must be handled with extreme caution in a well-ventilated chemical fume hood.[1][2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3][4][5]
-
Triethylamine (Et₃N) is flammable and corrosive. Handle in a fume hood and avoid contact with skin and eyes.
-
Dichloromethane (DCM) is a suspected carcinogen. All handling should be performed in a fume hood.
-
The reaction is exothermic and should be cooled appropriately during the addition of methanesulfonyl chloride.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-tert-butoxyethyl methanesulfonate. By following these procedures, researchers can confidently prepare this valuable synthetic intermediate in high yield and purity. The provided characterization data, based on established spectroscopic principles, serves as a benchmark for product verification. Adherence to the outlined safety precautions is imperative for the safe execution of this synthesis.
References
-
Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Available at: [Link]
-
Pharmaffiliates. 2-tert-Butoxyethyl Methanesulfonate. Available at: [Link]
-
ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Available at: [Link]
-
PubChem. O-(2-tert-butoxyethyl)hydroxylamine. Available at: [Link]
-
National Institutes of Health. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice. Available at: [Link]
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International Labour Organization. ICSC 1163 - METHANESULFONYL CHLORIDE. Available at: [Link]
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JoVE. TILLING Populations Generations by Ethyl Methanesulfonate Mutagenesis | Protocol Preview. Available at: [Link]
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HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Available at: [Link]
-
ResearchGate. Characterization of NMR, IR, and Raman spectra for siloxanes and silsesquioxanes: a mini review. Available at: [Link]
-
PubChem. 2-(Tert-butoxy)ethan-1-ol. Available at: [Link]
-
Ataman Kimya. 2-BUTOXYETHANOL. Available at: [Link]
Sources
Application Notes and Protocols for the Alkylation of Phenols with 2-tert-Butoxyethyl Methanesulfonate
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic O-Alkylation of Phenols
The O-alkylation of phenols is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl ether moiety can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. While classic Williamson ether synthesis provides a robust framework for this transformation, the choice of the alkylating agent is critical and dictates the reaction's efficiency, selectivity, and overall practicality.[1][2][3][4]
This guide provides a comprehensive technical overview and detailed protocols for the use of 2-tert-butoxyethyl methanesulfonate as a versatile alkylating agent for phenols. This reagent offers the advantage of introducing a tert-butoxyethyl group, which can serve as a stable ether linkage or as a protecting group that can be cleaved under specific acidic conditions to reveal a primary alcohol.[5] The methanesulfonate (mesylate) leaving group is an excellent choice for SN2 reactions due to its high stability, making the alkylation process efficient under relatively mild conditions.[1]
We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental protocols, and discuss critical parameters that ensure high-yield and high-purity outcomes.
Reaction Principle: The Williamson Ether Synthesis with a Mesylate Electrophile
The alkylation of phenols with 2-tert-butoxyethyl methanesulfonate proceeds via the classic Williamson ether synthesis, an SN2 reaction.[1][2] The reaction can be conceptually divided into two key steps:
-
Deprotonation of the Phenol: A suitable base is used to deprotonate the acidic hydroxyl group of the phenol, generating a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the primary carbon of the 2-tert-butoxyethyl methanesulfonate. This backside attack displaces the methanesulfonate leaving group, forming the desired aryl tert-butoxyethyl ether.
The choice of base and solvent is crucial in maximizing the yield of the O-alkylated product and minimizing potential side reactions, most notably C-alkylation.[6]
Visualizing the Reaction Mechanism
Caption: The two-step mechanism of the Williamson ether synthesis.
Experimental Protocols
This section provides detailed protocols for the synthesis of the alkylating agent, 2-tert-butoxyethyl methanesulfonate, and its subsequent use in the alkylation of a model phenol.
Protocol 1: Synthesis of 2-tert-Butoxyethyl Methanesulfonate
This protocol is adapted from procedures for the synthesis of similar methanesulfonate esters.[7]
Materials:
-
2-tert-Butoxyethanol
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-tert-butoxyethanol (1.0 eq) and anhydrous pyridine (1.5 eq).
-
Dissolve the mixture in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-tert-butoxyethyl methanesulfonate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.
Protocol 2: O-Alkylation of Phenol with 2-tert-Butoxyethyl Methanesulfonate
Materials:
-
Phenol (or substituted phenol)
-
2-tert-Butoxyethyl methanesulfonate
-
Potassium carbonate (K₂CO₃, anhydrous powder)
-
N,N-Dimethylformamide (DMF, anhydrous) or Acetone
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF or acetone (5-10 mL per gram of phenol).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Add 2-tert-butoxyethyl methanesulfonate (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C (for DMF) or reflux (for acetone) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
If DMF was used as the solvent, carefully add the filtrate to a separatory funnel containing a significant volume of water and extract with ethyl acetate (3x). If acetone was used, concentrate the filtrate under reduced pressure and then partition the residue between ethyl acetate and water.
-
Combine the organic extracts and wash with water and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(tert-butoxy)ethoxybenzene.
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Protocol 1: Mesylate Synthesis | Protocol 2: Phenol Alkylation |
| Key Reagents | 2-tert-Butoxyethanol, Methanesulfonyl chloride, Pyridine | Phenol, 2-tert-Butoxyethyl methanesulfonate, K₂CO₃ |
| Stoichiometry | Alcohol (1.0 eq), MsCl (1.2 eq), Pyridine (1.5 eq) | Phenol (1.0 eq), Mesylate (1.1-1.2 eq), K₂CO₃ (1.5-2.0 eq) |
| Solvent | Dichloromethane (anhydrous) | DMF or Acetone (anhydrous) |
| Temperature | 0 °C to Room Temperature | 60-80 °C (DMF) or Reflux (Acetone) |
| Reaction Time | 3-6 hours | 4-12 hours |
| Work-up | Aqueous wash with mild acid, base, and brine | Filtration, Extraction, and Aqueous wash |
| Purification | Column Chromatography (optional) | Column Chromatography |
| Expected Yield | >85% | 70-90% (substrate dependent) |
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating phenols while being easy to handle and remove after the reaction. Stronger bases like sodium hydride (NaH) can also be used, particularly for less acidic phenols, but require more stringent anhydrous conditions.[1]
-
Solvent Selection: Aprotic polar solvents like DMF and acetone are ideal for SN2 reactions as they solvate the cation of the base (K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic.[6] The choice between DMF and acetone often depends on the reactivity of the phenol and the desired reaction temperature.
-
Temperature: The reaction is heated to increase the rate of the SN2 reaction. However, excessively high temperatures should be avoided as they can promote side reactions such as elimination or C-alkylation.
-
Stoichiometry: A slight excess of the alkylating agent and a larger excess of the base are used to ensure complete consumption of the starting phenol and to drive the reaction to completion.
Self-Validating System: Monitoring and Characterization
To ensure the success of the reaction and the identity of the product, a systematic approach to monitoring and characterization is essential.
Reaction Monitoring
-
Thin Layer Chromatography (TLC): TLC is a rapid and effective way to monitor the progress of the reaction. A suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) should be chosen to achieve good separation between the starting phenol, the alkylating agent, and the product. The disappearance of the starting phenol spot indicates the completion of the reaction.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative monitoring, HPLC can be employed. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective for separating the components of the reaction mixture.[9][10][11][12]
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product. The ¹H NMR spectrum of 2-(tert-butoxy)ethoxybenzene would be expected to show characteristic signals for the aromatic protons, the two methylene groups of the ethyl chain, and the nine equivalent protons of the tert-butyl group.[5][13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum will confirm the formation of the ether linkage. Key features would include the disappearance of the broad O-H stretch from the starting phenol and the appearance of a strong C-O stretching band characteristic of an aryl alkyl ether.[15]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Troubleshooting and Potential Side Reactions
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents were anhydrous, as water can hydrolyze the methanesulfonate and deactivate the phenoxide. Incomplete deprotonation of the phenol can also be a cause; consider using a stronger base or increasing the reaction time.
-
C-Alkylation: While O-alkylation is generally favored, some C-alkylation can occur, especially with electron-rich phenols or under certain conditions.[6][16] Using aprotic polar solvents minimizes this side reaction.[6]
-
Incomplete Reaction: If the reaction does not go to completion, increasing the temperature or reaction time may be necessary. The purity of the 2-tert-butoxyethyl methanesulfonate is also critical; impurities can inhibit the reaction.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and application of 2-tert-butoxyethyl methanesulfonate.
Conclusion
The alkylation of phenols with 2-tert-butoxyethyl methanesulfonate is a reliable and efficient method for the synthesis of aryl tert-butoxyethyl ethers. By carefully controlling the reaction conditions, particularly the choice of base and solvent, high yields of the desired O-alkylated product can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.
References
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- Google Patents. (n.d.). Phenol alkylation process.
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Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2242-2251. Retrieved from [Link]
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Ashenhurst, J. (2021). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. (2018). ResearchGate. Retrieved from [Link]
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Ahel, M., & Giger, W. (1993). Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. Journal of Chromatography A, 628(2), 235-245. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
LibreTexts. (2020). 9.5: Williamson ether synthesis. Chemistry LibreTexts. Retrieved from [Link]
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MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. Retrieved from [Link]
-
LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
European Patent Office. (2019). PROCESS FOR THE ALKYLATION OF PHENOLS. Retrieved from [Link]
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Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Natural product reports, 32(7), 969-999. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
LCGC International. (2012). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]
-
Kumar, A., et al. (2020). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 25(11), 2588. Retrieved from [Link]
- Google Patents. (n.d.). Phenol alkylation process.
-
MDPI. (2023). Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.). MDPI. Retrieved from [Link]
-
Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-biological interactions, 135-136, 345-361. Retrieved from [Link]
-
Spencer, B. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Phenol alkylation process.
-
Zhang, L., et al. (2013). Determination of catalytic oxidation products of phenol by RP-HPLC. Journal of chromatographic science, 51(8), 754-758. Retrieved from [Link]
-
Zhou, R., et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1081-1084. Retrieved from [Link]
-
Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Thieme. Retrieved from [Link]
-
Oreate AI Blog. (2026). Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Retrieved from [Link]
- Google Patents. (n.d.). Alkylation of phenols.
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]
-
ResearchGate. (2017). Spectroscopic characterization and DFT exploration of 2-(4-methoxybenzyloxy)-4-methylquinoline. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. Retrieved from [Link]
-
ResearchGate. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Retrieved from [Link]
-
National Institutes of Health. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. Retrieved from [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]
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Application Notes & Protocols: O-Alkylation of Carboxylic Acids with 2-Tert-butoxyethyl Methanesulfonate
Document ID: ANP-CHEM-20260122-1
Abstract: This document provides a comprehensive guide for the O-alkylation of carboxylic acids utilizing 2-tert-butoxyethyl methanesulfonate. It details the underlying chemical principles, step-by-step protocols for the synthesis of the alkylating agent and the subsequent esterification, and methods for the optional deprotection of the resulting ester. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: Strategic Esterification with a Bulky Protecting Group
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for producing pharmaceuticals, agrochemicals, and various fine chemicals. The choice of an alkylating agent is paramount, as it dictates the reaction's efficiency and the properties of the resulting ester. The 2-tert-butoxyethyl group serves as a valuable acid-labile protecting group. Its introduction via O-alkylation provides a strategic advantage in multi-step syntheses where selective deprotection is required under mild acidic conditions, leaving other sensitive functional groups intact.[1][2]
This guide focuses on the use of 2-tert-butoxyethyl methanesulfonate as a potent alkylating agent for this purpose. The methanesulfonate (mesylate) moiety is an excellent leaving group, facilitating a clean and efficient SN2 reaction with the carboxylate anion.[3][4]
Underlying Scientific Principles
The O-alkylation of a carboxylic acid with 2-tert-butoxyethyl methanesulfonate is a two-step process in practice, commencing with the preparation of the alkylating agent.
2.1 Synthesis of 2-Tert-butoxyethyl Methanesulfonate
The alkylating agent is synthesized from 2-tert-butoxyethanol and methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine or pyridine. The base neutralizes the hydrochloric acid generated during the reaction.[5]
2.2 O-Alkylation Reaction Mechanism
The core of the esterification is a nucleophilic substitution reaction (SN2). A base is employed to deprotonate the carboxylic acid, forming a highly nucleophilic carboxylate anion.[6][7] This anion then attacks the primary carbon of 2-tert-butoxyethyl methanesulfonate, displacing the methanesulfonate leaving group to form the desired 2-tert-butoxyethyl ester.[3]
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The Strategic Application of 2-Tert-butoxyethyl Methanesulfonate in Modern Pharmaceutical Synthesis
Introduction: A Versatile Alkylating Agent for Complex Syntheses
In the intricate landscape of pharmaceutical ingredient synthesis, the choice of reagents is paramount to achieving high yields, purity, and overall process efficiency. 2-Tert-butoxyethyl methanesulfonate has emerged as a valuable and versatile alkylating agent, particularly in the construction of complex molecular architectures.[1] Its unique bifunctional nature, combining a reactive methanesulfonate leaving group with a sterically hindered tert-butoxyethyl moiety, offers distinct advantages in multistep synthetic sequences. This guide provides an in-depth exploration of the applications, mechanisms, and practical protocols for the effective utilization of 2-tert-butoxyethyl methanesulfonate in the synthesis of active pharmaceutical ingredients (APIs).
The tert-butoxyethyl group serves as a masked hydroxyl functionality, which can be deprotected under specific acidic conditions, revealing a primary alcohol.[2][3] This latent functionality is particularly useful when other parts of the molecule are sensitive to the reaction conditions required for direct introduction of a hydroxyethyl group. The methanesulfonate (mesylate) group, on the other hand, is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, phenols, and heterocycles.[1]
Core Applications in Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules
The primary utility of 2-tert-butoxyethyl methanesulfonate lies in its ability to introduce the tert-butoxyethyl group onto nucleophilic centers within a target molecule. This strategy is frequently employed in the synthesis of APIs where a hydroxyethyl side chain is a key pharmacophoric element.
Alkylation of Amines and N-Heterocycles
A predominant application of 2-tert-butoxyethyl methanesulfonate is the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, which are ubiquitous scaffolds in medicinal chemistry.[4][5][6] The reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the ethyl group, displacing the mesylate leaving group.[7]
This approach is particularly advantageous when synthesizing molecules where direct alkylation with 2-bromoethanol might lead to side reactions or require harsher conditions. The subsequent cleavage of the tert-butyl ether reveals the desired N-hydroxyethyl moiety.
Reaction Mechanisms and Strategic Considerations
The synthetic utility of 2-tert-butoxyethyl methanesulfonate is rooted in well-established reaction mechanisms. A thorough understanding of these principles is crucial for optimizing reaction conditions and troubleshooting potential issues.
Synthesis of 2-Tert-butoxyethyl Methanesulfonate
The reagent itself is typically prepared in a straightforward two-step process starting from 2-(tert-butoxy)ethan-1-ol. The alcohol is first synthesized and then reacted with methanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine or pyridine, to afford the desired methanesulfonate.
Diagram: Synthesis of 2-Tert-butoxyethyl Methanesulfonate
Caption: Synthetic pathway to 2-tert-butoxyethyl methanesulfonate.
Mechanism of N-Alkylation
The N-alkylation reaction with an amine proceeds through a classic SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom bearing the methanesulfonate group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.
Diagram: Mechanism of N-Alkylation with an Amine
Caption: SN2 mechanism for N-alkylation.
Deprotection of the Tert-butoxyethyl Group
The final step in many synthetic sequences involving this reagent is the cleavage of the tert-butyl ether to unmask the hydroxyl group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[2][3][8] The mechanism involves protonation of the ether oxygen, followed by the loss of a stable tert-butyl cation.
Diagram: Acid-Catalyzed Deprotection of the Tert-butoxyethyl Group
Caption: Deprotection of the tert-butoxyethyl group.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and desired scale of the reaction.
Protocol 1: Synthesis of 2-Tert-butoxyethyl Methanesulfonate
Materials:
-
2-(tert-butoxy)ethan-1-ol
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(tert-butoxy)ethan-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-tert-butoxyethyl methanesulfonate.
| Parameter | Value |
| Reactant Ratio | 1.0 eq 2-(tert-butoxy)ethan-1-ol : 1.1 eq MsCl : 1.2 eq Et₃N |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
Materials:
-
Secondary amine (e.g., morpholine)
-
2-Tert-butoxyethyl methanesulfonate
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq).
-
Add 2-tert-butoxyethyl methanesulfonate (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
| Parameter | Value |
| Reactant Ratio | 1.0 eq Amine : 1.1 eq Mesylate : 1.5 eq Base |
| Temperature | 60-80 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Protocol 3: Deprotection of the Tert-butoxyethyl Group
Materials:
-
N-(2-tert-butoxyethyl)-amine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(2-tert-butoxyethyl)-amine derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., crystallization or chromatography) to obtain the final hydroxyethylated amine.
| Parameter | Value |
| Reagent | Trifluoroacetic Acid (TFA) |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% |
Analytical and Quality Control
Ensuring the purity and identity of intermediates and the final API is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
-
Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the volatile 2-tert-butoxyethyl methanesulfonate and for detecting any residual starting materials.[9][10]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of non-volatile intermediates and the final API.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of all synthetic intermediates and the final product.[11]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecules.
Safety and Handling
2-Tert-butoxyethyl methanesulfonate is an alkylating agent and should be handled with appropriate safety precautions. Alkylating agents are potentially mutagenic and should be treated as hazardous materials.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations for hazardous materials.
Conclusion: A Strategic Reagent for Streamlined Synthesis
2-Tert-butoxyethyl methanesulfonate offers a reliable and efficient method for the introduction of a protected hydroxyethyl moiety in the synthesis of pharmaceutical ingredients. Its predictable reactivity, coupled with the stability of the tert-butoxyethyl protecting group under various conditions, makes it a valuable tool for medicinal and process chemists. By understanding the underlying reaction mechanisms and adhering to the outlined protocols and safety precautions, researchers can effectively leverage this reagent to streamline complex synthetic routes and accelerate the development of new therapeutics.
References
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Beilstein Journals. 2-Hetaryl-1,3-tropolones based on five-membered nitrogen heterocycles: synthesis, structure and properties. Available from: [Link]
- Google Patents. Process for preparation of alkyl methanesulfonate solution. CN102791680A.
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The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]
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Chemistry LibreTexts. Preparation of Amines. Available from: [Link]
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PubMed. The Stability and Efficacy of Tricaine Methanesulfonate (MS222) Solution After Long-Term Storage. Available from: [Link]
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PubChem. tert-Butyl methanesulfonate. Available from: [Link]
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Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Available from: [Link]
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PubChem. O-(2-tert-butoxyethyl)hydroxylamine. Available from: [Link]
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Pharmaffiliates. 2-tert-Butoxyethyl Methanesulfonate. Available from: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
-
ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Available from: [Link]
-
PMC - NIH. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Available from: [Link]
-
ResearchGate. Reactions of t-Boc-Protected Amines with Difluorocarbene. Available from: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]
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MDPI. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Available from: [Link]
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Chemical Society Reviews (RSC Publishing). tert-Butanesulfinimines: structure, synthesis and synthetic applications. Available from: [Link]
-
Chemistry LibreTexts. 20.6: Reactions of Amines. Available from: [Link]
-
Wikipedia. Ether cleavage. Available from: [Link]
-
ResearchGate. The two possible alternative N-alkylation products are illustrated by... Available from: [Link]
-
Research Collection. Synthesis of Saturated N- Heterocycles. Available from: [Link]
-
YouTube. ether cleavage with strong acids. Available from: [Link]
- Google Patents. Process for preparing unsymmetric secondary tert-butylamines in the liquid phase. US8445726B2.
-
PMC - NIH. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Available from: [Link]
-
PubMed. dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. Available from: [Link]
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Khan Academy. Acidic cleavage of ethers. Available from: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link]
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]
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PubChem. (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate. Available from: [Link]
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Application of 2-Tert-butoxyethyl Methanesulfonate in Agrochemical Synthesis: A Technical Guide
Introduction: Strategic Introduction of the Hydroxyethyl Moiety in Agrochemical Design
In the competitive landscape of agrochemical research and development, the precise modification of molecular scaffolds is paramount to enhancing efficacy, optimizing bioavailability, and tailoring the toxicological profile of active ingredients. The introduction of small, polar functional groups, such as the 2-hydroxyethyl moiety, can significantly impact a compound's properties, including its solubility, systemic movement within plants, and interaction with biological targets. 2-Tert-butoxyethyl methanesulfonate has emerged as a valuable synthetic tool for this purpose, offering a stable and efficient means of introducing a protected 2-hydroxyethyl group into a wide range of molecular architectures.
This technical guide provides an in-depth exploration of the application of 2-Tert-butoxyethyl methanesulfonate in agrochemical synthesis. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the strategic advantages of this reagent for researchers, scientists, and professionals in the field of drug development.
The Reagent: 2-Tert-butoxyethyl Methanesulfonate - A Chemist's Perspective
2-Tert-butoxyethyl methanesulfonate is a bifunctional molecule designed for the efficient alkylation of nucleophiles with a protected 2-hydroxyethyl group. Its utility stems from the strategic combination of two key functional groups:
-
The Methanesulfonate (Mesylate) Group: An excellent leaving group, the mesylate moiety readily departs during nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds under mild conditions.[1][2]
-
The Tert-butoxy Group: This bulky alkyl group serves as a robust protecting group for the terminal hydroxyl function.[3] It is stable to a wide range of reaction conditions, including basic and nucleophilic environments, yet can be readily cleaved under acidic conditions to unmask the desired 2-hydroxyethyl group.
This dual functionality makes 2-Tert-butoxyethyl methanesulfonate a superior choice for multi-step syntheses where the premature reactivity of a free hydroxyl group could lead to undesirable side reactions.
Core Application: Synthesis of a Hypothetical Fungicidal Intermediate
To illustrate the practical application of 2-Tert-butoxyethyl methanesulfonate, we will outline a representative synthesis of a hypothetical fungicidal intermediate. Many modern fungicides, including some strobilurin analogues and other heterocyclic compounds, feature ether linkages to a core aromatic or heteroaromatic system.[4][5] The introduction of a 2-hydroxyethyl ether side chain can enhance the systemic properties of the fungicide, allowing for better distribution within the plant.
Reaction Scheme: O-Alkylation of a Phenolic Precursor
The following scheme depicts the O-alkylation of a generic phenolic precursor, a common structural motif in many agrochemicals, using 2-Tert-butoxyethyl methanesulfonate, followed by deprotection to yield the final 2-hydroxyethylated product.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and fungicidal activities of new strobilurin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Tert-butoxyethyl Methanesulfonate as a Latent Hydrophilic Linker in Bioconjugation
Abstract
This technical guide details the application of 2-tert-butoxyethyl methanesulfonate as a versatile linker in bioconjugation. This reagent introduces a short, flexible spacer terminating in a protected hydroxyl group. The core utility of this linker lies in its two-stage reactivity: an initial conjugation via the highly reactive methanesulfonate leaving group, followed by an optional acidic deprotection of the tert-butyl ether to unmask a hydrophilic hydroxyl group. This latent functionality provides a powerful tool for researchers in drug development and proteomics, enabling the modification of biomolecules with a functional handle for further derivatization or to enhance solubility. We provide detailed protocols for conjugation to cysteine and lysine residues, along with a discussion of the underlying chemical principles and experimental considerations.
Introduction to Bioconjugation and the Role of Linkers
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule such as a protein, peptide, or nucleic acid.[1] These synthetic constructs are foundational to numerous applications, from antibody-drug conjugates (ADCs) for targeted cancer therapy to fluorescently labeled proteins for cellular imaging.
The linker is a critical component in this process, bridging the biomolecule and a payload or another molecule of interest. The chemical nature of the linker dictates the stability, solubility, and steric profile of the final conjugate. Here, we introduce 2-tert-butoxyethyl methanesulfonate, a bifunctional linker with unique potential.
dot
Caption: Chemical Structure of 2-Tert-butoxyethyl Methanesulfonate.
Principle of Operation: A Two-Stage Conjugation Strategy
The utility of 2-tert-butoxyethyl methanesulfonate stems from the distinct roles of its two functional ends:
-
The Methanesulfonate (Mesylate) Group: This is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack.[2][3] In bioconjugation, common nucleophiles on proteins include the thiol group of cysteine and the ε-amino group of lysine. The reaction proceeds via a classic SN2 mechanism, forming a stable covalent bond.
-
The Tert-butoxy Group: This is a bulky, acid-labile protecting group for a hydroxyl function.[4] It is stable under the neutral or slightly basic conditions typically used for conjugation. This allows the initial conjugation to proceed without interference from the hydroxyl group. Subsequently, the tert-butyl group can be cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA) to expose a primary alcohol.[5] This newly revealed hydroxyl group increases the hydrophilicity of the conjugate and can serve as a secondary conjugation site.
This two-stage process offers strategic control over the modification of complex biomolecules.
dot
Caption: Two-stage bioconjugation workflow.
Application Protocols
Protocol 1: Thiol-Alkylation of Cysteine Residues
This protocol is designed for proteins or peptides containing accessible cysteine residues. The reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.
Materials:
-
Cysteine-containing protein/peptide (e.g., 10 mg/mL in PBS)
-
2-Tert-butoxyethyl methanesulfonate (100 mM stock in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (0.5 M stock, pH 7.0)
-
Trifluoroacetic Acid (TFA)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
HPLC system for analysis and purification
-
Mass Spectrometer (e.g., ESI-MS)
Experimental Workflow:
dot
Caption: Experimental workflow for cysteine conjugation.
Step-by-Step Procedure:
-
Protein Reduction (if necessary): If the protein contains disulfide bonds, they must be reduced. To 1 mL of protein solution, add TCEP to a final concentration of 5 mM. Incubate at room temperature for 1 hour.
-
Buffer Exchange: Remove the excess TCEP by passing the protein solution through a desalting column equilibrated with degassed PBS, pH 7.2.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of 2-tert-butoxyethyl methanesulfonate stock solution to the reduced protein solution. Incubate at room temperature for 2-4 hours with gentle mixing.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted linker and any side products.
-
Characterization: Confirm successful conjugation by ESI-MS. Expect a mass increase corresponding to the addition of the 2-tert-butoxyethyl group (116.12 Da).
-
Deprotection (Optional): Lyophilize the purified conjugate. Reconstitute in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane. Incubate at room temperature for 1 hour.
-
Final Purification: Remove the TFA by evaporation under a stream of nitrogen and purify the final hydroxylated product by HPLC. Confirm the mass change by ESI-MS (a decrease of 56.07 Da from the protected conjugate).
Protocol 2: N-Alkylation of Lysine Residues
Alkylation of lysine's primary amine requires more forcing conditions than thiol alkylation and may result in lower selectivity, as the N-terminus will also be reactive. A higher pH is required to ensure the amine is sufficiently deprotonated and nucleophilic.
Materials:
-
Protein/peptide (e.g., 10 mg/mL in a low-nucleophile buffer)
-
2-Tert-butoxyethyl methanesulfonate (1 M stock in anhydrous DMSO)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.5)
-
All other materials as listed in Protocol 1.
Step-by-Step Procedure:
-
Buffer Exchange: Exchange the protein into 0.1 M Sodium Bicarbonate Buffer, pH 8.5, using a desalting column.
-
Conjugation Reaction: Add a 50- to 100-fold molar excess of the 2-tert-butoxyethyl methanesulfonate stock solution. Due to the lower reactivity of amines, the reaction may require incubation at 37°C for 4-12 hours.
-
Purification & Characterization: Follow steps 4 and 5 from Protocol 1. Multiple additions to the protein may be observed due to the presence of multiple lysine residues.
-
Deprotection: Follow steps 6 and 7 from Protocol 1.
Quantitative Data and Experimental Considerations
The success of the conjugation depends on careful control of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Thiol-Alkylation (Cysteine) | N-Alkylation (Lysine) | Rationale & Comments |
| pH | 6.5 - 7.5 | 8.0 - 9.0 | Thiolates (R-S⁻) are the active nucleophile, favored at neutral pH. Amines (R-NH₂) must be deprotonated to be nucleophilic, requiring a basic pH. |
| Linker Excess (molar) | 10 - 20 fold | 50 - 100 fold | Thiols are significantly more nucleophilic than amines, requiring a lower excess of the alkylating agent. |
| Temperature | Room Temperature (20-25°C) | 25 - 37°C | Higher temperatures may be needed to drive the less favorable amine alkylation. |
| Reaction Time | 2 - 4 hours | 4 - 12 hours | Slower reaction kinetics for amine alkylation necessitate longer incubation times. |
Key Considerations:
-
Hydrolysis: Methanesulfonates can hydrolyze in aqueous solutions. Prepare stock solutions in anhydrous DMSO and add them to the reaction mixture immediately.[6]
-
Selectivity: At pH > 8, the selectivity for cysteine over lysine diminishes. If both are present and cysteine-specific labeling is desired, maintain a pH around 7.0.
-
Genotoxicity: Alkyl methanesulfonates are a class of compounds with potential genotoxicity, acting as DNA alkylating agents.[3] While the risk is primarily associated with small, volatile mesylates, appropriate handling (use of personal protective equipment) is required. The final purified bioconjugate, having reacted the methanesulfonate, no longer carries this risk.
-
Deprotection Conditions: The use of strong acids like TFA can lead to the denaturation of some proteins. The stability of the target protein to the deprotection conditions must be assessed.
Conclusion
2-Tert-butoxyethyl methanesulfonate is a promising linker for bioconjugation, offering a simple and effective means of introducing a protected hydroxyl group onto a biomolecule. Its reactivity towards thiols and amines allows for broad applicability. The ability to deprotect the hydroxyl group post-conjugation provides an additional layer of strategic flexibility, enabling the development of complex, multifunctional bioconjugates. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile chemical tool.
References
- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds.
- Alkyl Methane Sulfon
- The Strategic Application of Boc-Protected Linkers in Bioconjug
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI.
- tert-Butyl Ethers. Organic Chemistry Portal.
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Application Notes & Protocols: Methodology for the Deprotection of 2-tert-Butoxyethyl (tBE) Ethers
Introduction: The 2-tert-Butoxyethyl (tBE) Ether as a Hydroxyl Protecting Group
In the landscape of multi-step organic synthesis, particularly in pharmaceutical and complex molecule synthesis, the judicious selection of protecting groups is paramount. The 2-tert-butoxyethyl (tBE) ether has emerged as a valuable tool for the temporary masking of hydroxyl functionalities. Structurally, it is an acetal-type protecting group, but its deprotection chemistry is dominated by the lability of the tert-butyl group under acidic conditions.
The tBE group offers a distinct stability profile. It is generally robust under basic, oxidative, and many reductive conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without premature cleavage. Its removal, however, is typically achieved under mild to moderate acidic conditions, providing a useful orthogonality with other protecting groups like silyl ethers (which are fluoride-labile) or benzyl ethers (which are removed by hydrogenolysis).[1] Understanding the principles and practicalities of tBE ether deprotection is crucial for its effective implementation in a synthetic strategy.
Core Principle: The Mechanism of Acid-Catalyzed Deprotection
The cleavage of tBE ethers, much like simple tert-butyl ethers, proceeds via an acid-catalyzed pathway.[2][3] The reaction's driving force is the formation of a highly stable tertiary carbocation, the tert-butyl cation.
The mechanism unfolds in a series of well-defined steps:
-
Protonation: The reaction is initiated by the protonation of the ether oxygen of the tert-butyl group by a strong acid. This step is crucial as it transforms the alkoxy group into a good leaving group (an alcohol).[2][4][5]
-
Carbocation Formation: The C-O bond cleaves heterolytically. This is the rate-determining step and follows a unimolecular (SN1) pathway due to the exceptional stability of the resulting tertiary carbocation (isobutylene cation).[3]
-
Deprotonation & Product Formation: The protonated primary alcohol is released, which then deprotonates to yield the desired free hydroxyl group. The tert-butyl cation is neutralized by either abstracting a proton to form isobutylene gas or by reacting with a nucleophile (like water) to form tert-butanol.
This mechanism underscores why strong acids are effective and why the reaction proceeds cleanly without affecting many other functional groups.
Caption: Acid-catalyzed SN1 deprotection mechanism of a tBE ether.
Deprotection Methodologies & Protocols
The choice of acid and solvent system is critical and depends on the substrate's sensitivity to acid and solubility.
Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection
TFA is a common choice due to its volatility, which simplifies workup, and its effectiveness at room temperature. It is often used in a non-protic solvent like dichloromethane (DCM).
Field Insights: This method is highly reliable for most substrates. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). The causality for using DCM as a solvent is its inertness and ability to solubilize a wide range of organic compounds. The final evaporation of TFA and DCM makes for a clean initial workup.
Detailed Protocol:
-
Preparation: Dissolve the tBE-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material and the appearance of the more polar alcohol product.
-
Workup:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash subsequently with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for TFA-mediated deprotection of tBE ethers.
Method 2: Lewis Acid-Catalyzed Deprotection
For substrates that are sensitive to strong Brønsted acids, certain Lewis acids can be employed under milder conditions. A notable example is the Cerium(III) chloride/sodium iodide system.[6]
Field Insights: This method offers excellent chemoselectivity. The CeCl₃/NaI system is particularly useful when other acid-sensitive groups, which might not tolerate TFA, are present. The presumed active species is a soft Lewis acid that coordinates to the ether oxygen, facilitating cleavage.
Detailed Protocol:
-
Preparation: To a solution of the tBE-protected substrate (1.0 eq) in anhydrous acetonitrile (CH₃CN, approx. 0.1 M), add anhydrous Cerium(III) chloride (CeCl₃, 1.2 eq) and sodium iodide (NaI, 1.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 3-8 hours. Monitor the reaction progress by TLC.
-
Workup:
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Comparative Data and Considerations
The optimal deprotection strategy depends heavily on the overall molecular architecture. Below is a comparative summary to guide experimental design.
| Method | Reagents | Typical Conditions | Advantages | Limitations |
| Brønsted Acid | TFA, HCl, H₃PO₄[6] | DCM or Ether, 0 °C to RT | Fast, common reagents, volatile byproducts (isobutylene) | Not suitable for highly acid-sensitive substrates |
| Lewis Acid | CeCl₃/NaI[6], Mg(ClO₄)₂[6] | Acetonitrile, Reflux | High chemoselectivity, mild conditions | Requires heating, metal salts may need removal |
| Thermal | High Temperature | 120-240 °C in protic solvents[7] | Reagent-free, useful in flow chemistry | Requires specialized equipment, potential for side reactions |
Conclusion and Best Practices
The deprotection of 2-tert-butoxyethyl ethers is a reliable transformation, primarily achieved through acid catalysis that leverages the stability of the intermediate tert-butyl cation.
-
For robust molecules, a simple TFA/DCM protocol at room temperature is often the most direct and efficient method.
-
For molecules containing other acid-labile groups, a milder Lewis acid approach, such as CeCl₃/NaI, provides a valuable, selective alternative.
-
Always perform deprotection on a small scale first to establish the optimal reaction time and conditions for a new substrate.
-
Thorough characterization of the deprotected product by NMR, IR, and Mass Spectrometry is essential to confirm the complete removal of the tBE group and the integrity of the target molecule.
By understanding the underlying mechanisms and having access to validated protocols, researchers can confidently employ the tBE protecting group to advance their synthetic campaigns.
References
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condition. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1023742-13-3, O-(2-tert-butoxyethyl)hydroxylaMine. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
ResearchGate. (n.d.). A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions | Request PDF. Retrieved from [Link]
-
University of Guelph. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 7). By what mechanism do acids deprotect primary silyl ethers?. Retrieved from [Link]
- Google Patents. (n.d.). US5408033A - Process for the preparation of an epoxide from ketones using an alcohol or ether catalyst.
-
PubMed. (2017, December 1). Reagent-free continuous thermal tert-butyl ester deprotection. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide | Request PDF. Retrieved from [Link]
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- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Effective Work-up Strategies for Reactions Utilizing 2-Tert-butoxyethyl Methanesulfonate
Introduction: The Role and Challenges of 2-Tert-butoxyethyl Methanesulfonate in Synthesis
2-Tert-butoxyethyl methanesulfonate is a valuable alkylating agent in modern organic synthesis, frequently employed in the development of pharmaceutical and agrochemical compounds.[1] Its primary function is to introduce the 2-tert-butoxyethyl group onto a nucleophile, a moiety that can serve as a protected alcohol or a sterically bulky ethyl ether. The reaction proceeds via nucleophilic substitution, where the methanesulfonate (mesylate) group acts as an excellent leaving group.
While the reactions are often efficient, the success of the synthesis hinges on a meticulously planned and executed work-up procedure. The primary byproducts include methanesulfonic acid and potentially unreacted starting materials or reagents, which must be systematically removed to ensure the purity and stability of the final product. This guide provides a comprehensive overview of the principles and detailed protocols for the effective work-up of reactions involving this key reagent.
Foundational Safety & Handling Protocols
Before commencing any experimental work, a thorough understanding of the associated hazards is paramount. 2-Tert-butoxyethyl methanesulfonate is classified as a hazardous substance.
Key Hazards:
-
Harmful if swallowed.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
-
Structurally related compounds, such as tert-butyl methanesulfonate, are suspected of causing genetic defects and cancer, warranting cautious handling.[3]
All manipulations must be performed within a certified chemical fume hood.[2][4] Adherence to strict personal protective equipment (PPE) standards is mandatory.
| PPE & Handling Requirement | Specification & Rationale | Source |
| Primary Engineering Control | Use only within a certified chemical fume hood. | [4][5] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile). | [2] |
| Eye Protection | Chemical safety goggles or a face shield are required. | [2][4] |
| Skin and Body Protection | Wear a flame-retardant lab coat and closed-toe shoes. | [4] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][6] | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] | [4] |
| Disposal | Dispose of contents and container to an approved hazardous waste disposal plant.[2] | [2] |
The Core Principles of a Mesylate Reaction Work-up
The primary goal of the work-up is to isolate the pure, desired product from a complex mixture of reagents, byproducts, and solvents. The strategy is dictated by the chemical properties of the product and the impurities.
The logical flow of a work-up procedure involves:
-
Quenching: Halting the reaction, typically by adding a reagent that consumes any remaining electrophile or nucleophile. For most applications, the addition of water is sufficient.
-
Neutralization & Extraction: Partitioning the product into an organic solvent while removing water-soluble impurities. This step is critical for removing the primary byproduct, methanesulfonic acid. A weak base is often used to neutralize the acid, converting it to a water-soluble salt.
-
Washing & Drying: Further purifying the organic layer by removing residual impurities and water.
-
Solvent Removal & Final Purification: Concentrating the solution and, if necessary, employing techniques like column chromatography or crystallization.
Below is a visualization of the general decision-making workflow for a standard work-up procedure.
Caption: General workflow for aqueous work-up post-alkylation.
Detailed Protocol: Standard Aqueous Work-up for Nucleophilic Substitution
This protocol is designed for reactions where the desired product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and is stable to water and dilute aqueous base.
Materials:
-
Separatory funnel
-
Erlenmeyer flasks
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
pH paper
-
Rotary evaporator
Procedure:
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature or 0 °C in an ice bath. This is particularly important for exothermic quenching processes.
-
Slowly add deionized water to the reaction mixture with stirring. The volume added is typically equal to or double the reaction volume. Rationale: This step hydrolyzes any remaining reactive species and begins the process of dissolving water-soluble byproducts.
-
-
Solvent Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel of appropriate size.
-
Add a suitable water-immiscible organic solvent (e.g., ethyl acetate).[7] The volume should be sufficient to dissolve the product fully.
-
Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently at first, then more vigorously for 30-60 seconds.
-
Allow the layers to separate completely. Drain the lower layer (aqueous or organic, depending on solvent density) and collect the organic layer. Extract the aqueous layer two more times with fresh organic solvent to maximize product recovery.[7] Rationale: This partitions the desired organic product from the aqueous phase containing inorganic salts and polar impurities.
-
-
Neutralizing Wash:
-
Combine all organic extracts in the separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A patent for a related process suggests an alkali metal carbonate wash is effective for improving the stability of methanesulfonate products.[8]
-
Shake the funnel, venting frequently to release CO₂ gas that may form from the neutralization of methanesulfonic acid.
-
Drain the aqueous layer and check its pH with pH paper. Repeat the wash until the aqueous layer is neutral or slightly basic (pH ≥ 7). Rationale: This step is crucial for removing the acidic byproduct, methanesulfonic acid, by converting it into its water-soluble sodium salt.
-
-
Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine).[7] Rationale: The high ionic strength of brine helps to remove bulk water from the organic layer and breaks up any emulsions that may have formed.
-
-
Drying the Organic Phase:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until it no longer clumps together.
-
Allow the mixture to stand for 10-15 minutes, swirling occasionally. Rationale: This removes trace amounts of water dissolved in the organic solvent, which could interfere with subsequent steps or product stability.
-
-
Solvent Removal:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification:
-
Assess the purity of the crude product (e.g., by TLC or NMR).
-
If necessary, purify further using standard techniques such as flash column chromatography, crystallization, or distillation.
-
Troubleshooting Common Work-up Issues
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | High concentration of surfactants or polar materials at the interface. | Add a small amount of brine (saturated NaCl solution) and swirl gently. If persistent, filter the entire mixture through a pad of Celite. |
| Product is Partially Water-Soluble | The product possesses significant polarity. | Minimize the volume of aqueous washes. Use brine for all washes instead of pure water. Back-extract all aqueous layers multiple times. Consider salting out by saturating the aqueous layer with NaCl before extraction. |
| Reaction Byproducts are Organic-Soluble | Unreacted starting material or non-polar byproducts remain. | This requires a post-work-up purification step. Flash column chromatography is the most common and effective method. |
| Solid Precipitates at Interface | Formation of insoluble salts. | Dilute the mixture with both organic solvent and water. If the solid persists, filter the biphasic mixture through a Celite pad before proceeding with the separation.[9] |
References
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. Retrieved from [Link]
-
Duke Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
ResearchGate. (2016). Bond length and reactivity. Structures of the methanesulfonate esters of cis- and trans-4-tert-butylcyclohexanol. Retrieved from [Link]
-
Airgas. (2017). Flammable Liquid Mixture: 1,3-Butadiene / 2-Methyl-2-Butanol / Butyl Methyl Ether - SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl methanesulfonate. Retrieved from [Link]
- Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
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- 1. chemimpex.com [chemimpex.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. tert-Butyl methanesulfonate | C5H12O3S | CID 167539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. airgas.com [airgas.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Mastering the Purification of 2-Tert-butoxyethyl Alkylated Products: A Detailed Guide for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the precise installation of functional groups is paramount. Alkylation reactions utilizing reagents such as 2-Tert-butoxyethyl methanesulfonate are frequently employed to introduce the valuable tert-butoxyethyl ether moiety, a common pharmacophore and protecting group. However, the success of such synthetic transformations is critically dependent on the effective purification of the desired product from a complex mixture of starting materials, byproducts, and reagents. This comprehensive application note provides an in-depth guide to the purification of products arising from alkylation reactions with 2-Tert-butoxyethyl methanesulfonate, offering detailed protocols and the scientific rationale behind each strategic choice.
The Chemistry of Alkylation and the Purification Imperative
Alkylation with 2-Tert-butoxyethyl methanesulfonate typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile, such as a phenol or an alkoxide, attacks the electrophilic carbon of the 2-Tert-butoxyethyl methanesulfonate, displacing the methanesulfonate leaving group. While this reaction is generally efficient, the crude reaction mixture often contains a variety of impurities that must be meticulously removed to ensure the integrity of downstream applications.
Common Impurities Encountered:
-
Unreacted Starting Materials: Residual nucleophile and 2-Tert-butoxyethyl methanesulfonate.
-
Methanesulfonic Acid: A byproduct of the displacement of the methanesulfonate leaving group.
-
Side Products: Potential products of elimination reactions or reaction with solvent.
-
Base: If a base is used to deprotonate the nucleophile.
The presence of the bulky and relatively non-polar tert-butoxyethyl group in the product molecule significantly influences its physicochemical properties, which in turn dictates the optimal purification strategy.
Strategic Purification Workflow
A multi-step approach is typically required to achieve high purity of the desired 2-Tert-butoxyethyl alkylated product. The general workflow involves an initial aqueous work-up to remove water-soluble impurities, followed by chromatographic purification to isolate the target compound from non-polar contaminants.
Application Notes and Protocols: Strategic Alkylation of Sterically Hindered Amines using 2-Tert-butoxyethyl Methanesulfonate
Introduction: Navigating the Challenges of Amine Alkylation
In the landscape of pharmaceutical and fine chemical synthesis, the precise N-alkylation of amines is a cornerstone transformation. However, chemists frequently encounter significant hurdles when dealing with sterically hindered secondary amines. These substrates, characterized by bulky substituents around the nitrogen atom, exhibit diminished nucleophilicity, rendering them sluggish or unreactive toward common alkylating agents under standard conditions.[1][2] This challenge is often compounded by the risk of overalkylation, particularly with highly reactive agents, leading to complex product mixtures that are difficult to separate.[1]
This technical guide presents a robust strategy for the selective mono-alkylation of sterically hindered secondary amines utilizing 2-tert-butoxyethyl methanesulfonate. This reagent offers a dual functionality: the methanesulfonate group serves as an excellent leaving group, facilitating the nucleophilic substitution, while the 2-tert-butoxyethyl moiety acts as a protecting group for the newly introduced substituent.[3] The bulky tert-butyl group can also play a crucial role in modulating the reactivity of the resulting tertiary amine, potentially mitigating further undesired reactions.
This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for the synthesis of the alkylating agent and its subsequent reaction with a representative hindered amine, and methods for the eventual deprotection of the tert-butoxyethyl group.
Mechanistic Insights: The SN2 Pathway and the Role of Steric Hindrance
The alkylation of an amine with an alkyl sulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the alkyl sulfonate, displacing the methanesulfonate anion, a very stable leaving group.
However, the rate of an SN2 reaction is highly sensitive to steric hindrance around the reacting centers.[2] In the case of a sterically hindered amine, the bulky groups impede the approach of the nucleophilic nitrogen to the electrophilic carbon of the alkylating agent. This steric clash raises the energy of the transition state, thereby slowing down the reaction rate.
The choice of 2-tert-butoxyethyl methanesulfonate is strategic in this context. While the amine's steric bulk presents a challenge, the primary nature of the electrophilic carbon in the methanesulfonate helps to mitigate this issue to some extent, as primary carbons are more accessible for SN2 attack compared to secondary or tertiary carbons.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the synthesis and application of 2-tert-butoxyethyl methanesulfonate for the alkylation of a sterically hindered amine.
Caption: Workflow for the synthesis and application of 2-tert-butoxyethyl methanesulfonate.
Experimental Protocols
Part 1: Synthesis of 2-Tert-butoxyethyl Methanesulfonate
This protocol details the preparation of the alkylating agent from the corresponding alcohol.
Materials:
-
2-tert-butoxyethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of 2-tert-butoxyethanol (1.0 eq.) in anhydrous DCM (5-10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via a dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-tert-butoxyethyl methanesulfonate.
-
The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step after ensuring sufficient purity.
| Reagent/Solvent | Molar Eq. | Purity | Notes |
| 2-tert-butoxyethanol | 1.0 | >98% | Ensure dryness of the starting material. |
| Methanesulfonyl chloride | 1.2 | >99% | Highly reactive and corrosive; handle with care in a fume hood. |
| Triethylamine | 1.5 | >99%, anhydrous | A non-nucleophilic base is crucial to avoid side reactions. |
| Dichloromethane | - | Anhydrous | Anhydrous conditions are important for high yield. |
Table 1: Reagent specifications for the synthesis of 2-tert-butoxyethyl methanesulfonate.
Part 2: Alkylation of a Sterically Hindered Secondary Amine
This protocol provides a general procedure for the alkylation of a sterically hindered secondary amine, such as di-sec-butylamine, with the prepared 2-tert-butoxyethyl methanesulfonate.
Materials:
-
Sterically hindered secondary amine (e.g., di-sec-butylamine)
-
2-Tert-butoxyethyl methanesulfonate
-
A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or a hindered amine base like 2,6-lutidine)
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)
-
Diatomaceous earth (optional, for workup)
-
Ethyl acetate or other suitable extraction solvent
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, inert atmosphere setup.
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add the sterically hindered secondary amine (1.0 eq.), the non-nucleophilic base (1.5-2.0 eq.), and the polar aprotic solvent (5-10 volumes).
-
Stir the mixture under an inert atmosphere.
-
Add 2-tert-butoxyethyl methanesulfonate (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS. Due to the reduced reactivity of the hindered amine, reaction times may be prolonged (12-48 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter the mixture through a pad of diatomaceous earth, washing the pad with the reaction solvent.
-
Dilute the filtrate with a suitable extraction solvent like ethyl acetate and wash with water and brine to remove the polar aprotic solvent and any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, N-(2-tert-butoxyethyl)-dialkylamine, can be purified by flash column chromatography.
| Amine Substrate | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Di-sec-butylamine | Potassium Carbonate | DMF | 100-110 | 24-48 |
| Diisopropylamine | Cesium Carbonate | DMSO | 110-120 | 36-60 |
| 2,2,6,6-Tetramethylpiperidine | 2,6-Lutidine | Acetonitrile | Reflux | 48-72 |
Table 2: Representative reaction conditions for the alkylation of various hindered amines.
Part 3: Deprotection of the N-(2-tert-butoxyethyl) Group
The final step involves the cleavage of the tert-butyl ether to unmask the hydroxyl functionality, if desired, or to modify the protecting group. The most common method for cleaving tert-butyl ethers is through the use of strong acids.[4]
Materials:
-
N-(2-tert-butoxyethyl)-dialkylamine
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or a suitable reaction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve the N-(2-tert-butoxyethyl)-dialkylamine (1.0 eq.) in a suitable solvent such as DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of strong acid (e.g., 5-10 equivalents of TFA or a solution of HCl in dioxane).
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-(2-hydroxyethyl)-dialkylamine by chromatography or distillation as required.
Troubleshooting and Optimization
-
Low Conversion in Alkylation: For particularly unreactive amines, consider using a more reactive sulfonate, such as a tosylate or a nosylate, in place of the mesylate. Increasing the reaction temperature or using a higher boiling point solvent may also improve yields, but care must be taken to avoid decomposition of the starting materials or product. The choice of base is also critical; stronger, non-nucleophilic bases like cesium carbonate can be more effective.
-
Side Reactions during Deprotection: The strongly acidic conditions used for deprotection can be incompatible with other acid-sensitive functional groups in the molecule. In such cases, alternative deprotection strategies for tert-butyl ethers, although less common, may be explored.
-
Purification Challenges: The polarity of the starting amine, the alkylated product, and the deprotected alcohol can vary significantly. Careful selection of the chromatographic eluent system is necessary for effective purification.
Conclusion
The use of 2-tert-butoxyethyl methanesulfonate provides a valuable tool for the alkylation of sterically hindered secondary amines. This approach allows for the introduction of a protected hydroxyethyl group, which can be a useful synthetic handle for further molecular elaboration. By understanding the mechanistic principles and carefully controlling the reaction conditions, researchers can overcome the challenges associated with the reactivity of hindered amines and achieve the desired N-alkylation with good selectivity and in reasonable yields. The protocols provided herein serve as a solid starting point for the application of this methodology in complex synthetic endeavors.
References
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. [Link]
-
Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A. (2023). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Journal of the American Chemical Society, 145(8), 4707–4715. [Link]
-
Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. [Link]
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
-
Mphahlele, M. J. (2020). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. ResearchGate. [Link]
-
Chemistry LibreTexts. (2018, December 31). 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
Arkivoc. A comparison of several modern alkylating agents. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]
-
Organic Chemistry Portal. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Use of 2-tert-butoxyethyl Methanesulfonate in Advanced Polymer Synthesis
Introduction: A Protecting Group Strategy for Functional Polymers
In the realm of advanced polymer chemistry, particularly in the development of materials for biomedical and pharmaceutical applications, precision and control over polymer functionality are paramount. Direct polymerization of monomers bearing reactive functional groups, such as hydroxyls, can be challenging. These groups can interfere with the polymerization process, react with the catalyst, or lead to undesirable side reactions. To circumvent these issues, a common and powerful strategy involves the use of protecting groups.
This guide focuses on the utility of the 2-tert-butoxyethyl moiety as a protected form of a 2-hydroxyethyl group. The central theme is the synthesis of polymers that are initially hydrophobic and readily processable, which can then be converted into hydrophilic, functional materials through a simple deprotection step. While not a monomer itself, 2-tert-butoxyethyl methanesulfonate serves as a key potential precursor, acting as an efficient alkylating agent for the synthesis of custom monomers. The methanesulfonate (mesylate) group is an excellent leaving group, facilitating the introduction of the protected 2-tert-butoxyethyl side chain onto a polymerizable backbone.
This document provides a detailed exploration of this strategy, from the synthesis of a protected monomer to its controlled polymerization and final deprotection, offering researchers a comprehensive protocol for creating well-defined, functional polymers for applications such as drug delivery, tissue engineering, and smart hydrogels.
Part 1: Monomer Synthesis via Alkylation
The first critical step is the synthesis of a monomer that contains the 2-tert-butoxyethyl protecting group. Here, we propose a plausible and chemically sound synthetic route for 2-(tert-butoxy)ethyl methacrylate (tBEMA) , leveraging 2-tert-butoxyethyl methanesulfonate as the key reagent. The reaction proceeds via a mechanism analogous to the Williamson ether synthesis, an S_N2 reaction between an alkoxide (or in this case, a carboxylate) and a substrate with a good leaving group[1][2][3].
Proposed Synthesis of 2-(tert-butoxy)ethyl methacrylate (tBEMA)
The reaction involves the nucleophilic attack of the sodium salt of methacrylic acid on 2-tert-butoxyethyl methanesulfonate. The mesylate group is displaced, forming the desired ester linkage.
Sources
Troubleshooting & Optimization
Technical Support Center: Alkylation Reactions with 2-Tert-butoxyethyl Methanesulfonate
Welcome to the technical support guide for alkylation reactions utilizing 2-Tert-butoxyethyl methanesulfonate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of using this specific alkylating agent. Here, we move beyond simple protocols to dissect the causality behind common side reactions, offering field-proven insights and troubleshooting strategies to enhance the success of your experiments.
Part I: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each question is followed by an in-depth analysis of the potential causes and actionable solutions.
Q1: My reaction has stalled. The yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's going wrong?
Probable Cause(s): This issue typically points to three main factors: insufficient nucleophilicity, poor reaction conditions, or deactivation of the reagents.
In-Depth Analysis & Solutions:
-
Nucleophile Reactivity: The success of an SN2 reaction is critically dependent on the strength of the nucleophile.[1] If your nucleophile is too weak or is being "caged" by the solvent, the reaction rate will be exceedingly slow.
-
Causality: Polar protic solvents (e.g., ethanol, methanol, water) can form a hydrogen-bonding shell around the nucleophile, a phenomenon known as solvation.[1][2] This shell blunts the nucleophile's reactivity, hindering its ability to attack the electrophilic carbon.
-
Solution: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (MeCN) . These solvents solvate the counter-ion (cation) but leave the nucleophile "naked" and highly reactive, dramatically accelerating SN2 reactions.[3][4]
-
-
Base Strength: If your protocol involves deprotonating a pro-nucleophile (e.g., an alcohol or thiol) in situ, the choice of base is critical. An insufficiently strong base will not generate enough of the active nucleophile to drive the reaction to completion.
-
Solution: Ensure the pKa of your base's conjugate acid is at least 2 units higher than the pKa of your pro-nucleophile. For example, to deprotonate an alcohol (pKa ~16-18), a base like sodium hydride (NaH) is far more effective than triethylamine (pKa of conjugate acid ~10.7).
-
-
Leaving Group Quality: While methanesulfonate (mesylate) is an excellent leaving group, its formation from the corresponding alcohol must be quantitative.[5]
-
Verification Protocol: Before starting the alkylation, ensure the precursor, 2-Tert-butoxyethanol, has been fully converted to the mesylate. This can be verified by NMR (disappearance of the alcohol proton, shift of the adjacent CH2 protons) or by LC-MS. Incomplete mesylation is a common hidden source of low yields.
-
Q2: My reaction is producing a significant, volatile byproduct. My desired product yield is low, and the crude NMR shows signals consistent with an alkene.
Probable Cause: You are observing the classic side reaction competing with SN2: the E2 (bimolecular elimination) pathway. This is the most common failure mode for this type of alkylation. The byproduct is almost certainly tert-butoxyethene .
In-Depth Analysis & Solutions:
-
Mechanistic Conflict: The SN2 and E2 reactions are in constant competition. A nucleophile can attack the electrophilic carbon (SN2), or it can act as a base, abstracting a proton from the adjacent carbon (β-hydrogen), leading to elimination (E2).[6][7]
-
Root Cause Analysis:
-
Sterically Hindered Base/Nucleophile: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are notorious for favoring elimination.[6][8] Their size makes it difficult to access the sterically shielded electrophilic carbon, so they preferentially abstract the more accessible β-hydrogen.
-
High Temperature: Higher reaction temperatures provide the activation energy needed for the E2 pathway, which is often entropically favored.
-
Strongly Basic Nucleophiles: Even non-hindered, strongly basic nucleophiles (e.g., hydroxides, alkoxides) can favor elimination, particularly with secondary substrates, but also with primary substrates at elevated temperatures.[9]
-
Troubleshooting Workflow for E2 Elimination:
Caption: A workflow for diagnosing and solving E2 elimination issues.
Q3: My NMR analysis shows signals for isobutylene or tert-butanol, indicating my tert-butyl protecting group has been cleaved. Why did this happen?
Probable Cause: The tert-butyl ether is an acid-labile protecting group.[10] Its cleavage indicates that the reaction medium became acidic at some point.
In-Depth Analysis & Solutions:
-
Source of Acidity:
-
Use of Ammonium Salts: If your nucleophile was introduced as an ammonium salt (e.g., NH₄⁺I⁻), it can act as a proton source.
-
Hydrolysis of Reagents: Certain reagents or solvents can hydrolyze to generate acid, especially in the presence of trace water.
-
Acidic Workup: Premature or overly harsh acidic workup conditions can cleave the protecting group. tert-Butyl ethers can be cleaved by strong acids like trifluoroacetic acid (TFA) or even aqueous phosphoric acid.[11][12]
-
-
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent hydrolysis.
-
Avoid Acidic Reagents: Do not use reagents that can generate an acidic environment. If a salt of the nucleophile is used, opt for sodium or potassium salts over ammonium.
-
Buffer the Reaction: Include a non-nucleophilic, acid-scavenging base like proton sponge or 2,6-lutidine if trace acidity is unavoidable.
-
Careful Workup: Quench the reaction with a mild basic solution (e.g., saturated NaHCO₃) before proceeding with extraction and purification.
-
Part II: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental mechanistic competition in this alkylation, and how is it controlled?
The primary competition is between the SN2 (substitution) and E2 (elimination) pathways.
-
SN2 Pathway (Desired): The nucleophile directly attacks the carbon atom bearing the mesylate leaving group, inverting the stereochemistry if the center is chiral. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
-
E2 Pathway (Side Reaction): The nucleophile acts as a base, abstracting a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond. This pathway is favored by strong, sterically hindered bases and higher temperatures.
Caption: The competition between SN2 and E2 pathways.
Control is achieved by carefully selecting the reaction parameters. The table below summarizes the impact of the base/nucleophile choice.
Table 1: Influence of Base/Nucleophile on Reaction Outcome
| Base / Nucleophile | Type | Steric Hindrance | Predominant Pathway |
| I⁻, N₃⁻, CN⁻ | Strong Nu, Weak Base | Low | SN2 |
| NaH, KH | Non-nucleophilic Base | Low | SN2 (deprotonates pro-Nu) |
| K₂CO₃, Cs₂CO₃ | Weak Base, Mod. Nu | Low | SN2 |
| NaOH, KOMe | Strong Base, Strong Nu | Low | SN2 / E2 (temp dependent) |
| t-BuOK, DBU, LiHMDS | Strong Base, Weak Nu | High | E2 |
FAQ 2: How do I choose the optimal solvent for this reaction?
The solvent choice is critical for maximizing the SN2 reaction rate and suppressing side reactions.[3]
-
Recommended: Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile). They are ideal because they do not form strong hydrogen bonds with the nucleophile, leaving it highly reactive. This leads to faster SN2 reaction rates at lower temperatures, which further disfavors the E2 pathway.[9]
-
Avoid: Polar Protic Solvents (e.g., Ethanol, Methanol, Water). These solvents solvate the nucleophile through hydrogen bonding, significantly reducing its reactivity and slowing down the SN2 reaction.[2] To achieve a reasonable reaction rate, higher temperatures are often required, which in turn promotes the E2 side reaction.
FAQ 3: Are there alternative leaving groups to methanesulfonate I could consider?
Yes. While mesylate is an excellent leaving group, others can be used, and the choice may be influenced by the specific nucleophile or reaction conditions.
-
p-Toluenesulfonate (Tosylate, -OTs): Very similar to mesylate in reactivity and is also an excellent leaving group. It is bulkier, which can sometimes slightly alter selectivity.
-
Trifluoromethanesulfonate (Triflate, -OTf): An extremely reactive leaving group, often considered one of the best. It will accelerate the SN2 reaction significantly, allowing for very low reaction temperatures. However, its high reactivity can sometimes lead to instability, and it is more expensive.
-
Halides (Iodide, Bromide): 2-Tert-butoxyethyl iodide or bromide can also be used. Iodide is an excellent leaving group. These can be prepared from the corresponding alcohol. Using a halide might be advantageous in specific cases, for example, to avoid the generation of sulfonic acid byproducts.
FAQ 4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A multi-faceted approach is recommended for robust reaction analysis.
-
Thin-Layer Chromatography (TLC): The primary tool for real-time monitoring. It allows you to visualize the consumption of starting material and the formation of the product(s). A well-chosen solvent system will show clear separation between the starting mesylate, the desired product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information than TLC. It confirms the mass of the desired product and can help identify the molecular weights of byproducts, which is crucial for diagnosing side reactions like elimination or deprotection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation. A crude ¹H NMR of the reaction mixture is invaluable for troubleshooting.
-
To Confirm SN2 Product: Look for the disappearance of the mesylate methyl peak (~3.0 ppm) and the characteristic shifts of the protons adjacent to the newly installed nucleophile.
-
To Identify E2 Byproduct (tert-butoxyethene): Look for characteristic vinyl proton signals (typically between 4.0 and 6.5 ppm).
-
To Identify Deprotection: Look for the disappearance of the large tert-butyl singlet (~1.3 ppm) and the appearance of signals for isobutylene or tert-butanol.
-
References
-
Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions. Available at: [Link]
-
Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. ResearchGate. Available at: [Link]
-
López-Contreras, A. J., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences. Available at: [Link]
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Platzek, T., & Bochert, G. (2000). DNA alkylation studies of combined treatment with methylnitrosourea and ethylmethanesulfonate in mice. Teratogenesis, Carcinogenesis, and Mutagenesis. Available at: [Link]
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Mettler Toledo. Alkylation Reactions. Mettler Toledo Documentation. Available at: [Link]
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Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
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Reiter, H. B., & Strauss, B. S. (1970). Repair of Alkylation Damage: Stability of Methyl Groups in Bacillus subtilis Treated with Methyl Methanesulfonate. Journal of Bacteriology. Available at: [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
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Ministry of the Environment, Japan. Analytical Methods. Manual on Analytical Methods for Environmental Samples. Available at: [Link]
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Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]
- Google Patents. (2012). Process for preparation of alkyl methanesulfonate solution. CN102791680A.
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Organic Chemistry Portal. tert-Butyl Ethers. Organic Chemistry Portal. Available at: [Link]
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LibreTexts Chemistry. (2020). 7.19: Comparing Substitution and Elimination Reactions. Chemistry LibreTexts. Available at: [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]
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Organic Syntheses. (2004). (RS)-(+)-tert-Butyl tert-butanethiosulfinate. Organic Syntheses, 82, 82. Available at: [Link]
-
ResearchGate. (2017). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Request PDF. Available at: [Link]
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Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
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Chemistry Steps. Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]
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Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions. YouTube. Available at: [Link]
-
Zhang, Z., et al. (2024). Investigating the Role of Cs Species in the Toluene–Methanol Side Chain Alkylation Catalyzed by CsX Catalysts. MDPI. Available at: [Link]
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Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]
-
Chemistry with Caroline. (2021). Predict Substitution vs Elimination for a Tertiary Alkyl Halides. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]
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Wang, D., et al. (2019). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Available at: [Link]
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NROChemistry. Protection of Alcohols. NROChemistry. Available at: [Link]
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LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
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Chemistry Steps. Substitution and Elimination Reactions. Chemistry Steps. Available at: [Link]
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Organic Syntheses. (2007). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses, 84, 342. Available at: [Link]
-
Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. Available at: [Link]
-
Pearson. (2022). Alcohol Protecting Groups: Videos & Practice Problems. Pearson+. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]
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Organic Syntheses. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 82, 14. Available at: [Link]
-
Organic Syntheses. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 255. Available at: [Link]
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Technical Support Center: Reactions of 2-Tert-butoxyethyl Methanesulfonate
Welcome to the technical support center for "2-Tert-butoxyethyl methanesulfonate." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and offer detailed analytical protocols to ensure the success of your synthetic endeavors. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to proactively prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions I should be aware of when using 2-Tert-butoxyethyl methanesulfonate for nucleophilic substitution?
When utilizing 2-Tert-butoxyethyl methanesulfonate as an alkylating agent in nucleophilic substitution (SN2) reactions, two primary competing pathways can reduce the yield of your desired product: E2 elimination and hydrolysis . The tert-butoxy group introduces significant steric hindrance, which can influence the reaction outcome.[1][2][3]
-
E2 Elimination: This pathway is favored by strong, sterically hindered bases and leads to the formation of tert-butyl vinyl ether.[4][5][6] The base abstracts a proton from the carbon adjacent to the methanesulfonate leaving group, resulting in the formation of a double bond.
-
Hydrolysis: The presence of water in the reaction mixture, particularly under acidic or basic conditions, can lead to the hydrolysis of the methanesulfonate ester, yielding 2-(tert-butoxy)ethanol.[7][8][9] This can occur with either the starting material or the desired product.
Troubleshooting Guides
Scenario 1: Low yield of the desired SN2 product with significant formation of an elimination byproduct.
Observation: Your reaction yields a substantial amount of tert-butyl vinyl ether alongside, or instead of, your intended substitution product.
Causality: This outcome strongly suggests that the E2 elimination pathway is dominating over the desired SN2 reaction. This is often due to the choice of base and reaction conditions. Strong, bulky bases like potassium tert-butoxide (KOtBu) are particularly effective at promoting E2 elimination.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing E2 elimination.
Detailed Steps:
-
Base Selection: The most critical factor is the base. If you are using a bulky base like potassium tert-butoxide, switch to a weaker, less sterically hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[10] These bases are less likely to abstract a proton and will favor the SN2 pathway.
-
Temperature Control: Higher temperatures generally favor elimination over substitution.[11] Run your reaction at a lower temperature. It is often beneficial to start the reaction at 0°C and then allow it to slowly warm to room temperature.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents are known to facilitate SN2 reactions.[11]
Scenario 2: Presence of 2-(tert-butoxy)ethanol in the reaction mixture.
Observation: You have identified 2-(tert-butoxy)ethanol as a significant byproduct in your reaction.
Causality: The presence of this alcohol indicates that hydrolysis of the methanesulfonate ester has occurred.[7][8][9] This can happen if your starting material or reaction solvent contains water. The hydrolysis can be catalyzed by both acidic and basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing hydrolysis.
Detailed Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Molecular sieves are effective for drying solvents. Ensure your nucleophile is also anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
pH Control: If possible, maintain a neutral pH to minimize both acid and base-catalyzed hydrolysis.[7][12]
Analytical Protocols
Protocol 1: Identification of Byproducts by GC-MS
Objective: To identify and semi-quantify the desired SN2 product, tert-butyl vinyl ether, and 2-(tert-butoxy)ethanol in a reaction mixture.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with water.
-
Extract the organic components with a suitable solvent like dichloromethane (DCM) or ethyl acetate.[13]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration with the extraction solvent.
-
-
GC-MS Parameters:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the components.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Scan range of 40-400 m/z.
-
Data Interpretation:
-
Compare the obtained mass spectra with a library (e.g., NIST) to identify the peaks.[13]
-
The relative peak areas can provide a semi-quantitative estimation of the product and byproduct distribution.
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| tert-Butyl vinyl ether | Early eluting | 100, 85, 57, 41 |
| 2-(tert-butoxy)ethanol | Mid eluting | 118, 103, 73, 57, 45 |
| Desired SN2 Product | Later eluting | Dependent on the nucleophile |
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the presence of the desired product and byproducts by analyzing the proton NMR spectrum of the crude reaction mixture.
Methodology:
-
Sample Preparation:
Expected Chemical Shifts (in CDCl₃):
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| tert-Butyl vinyl ether | =CH₂ | ~3.9-4.2 | dd |
| =CH | ~6.4 | dd | |
| -C(CH₃)₃ | ~1.3 | s | |
| 2-(tert-butoxy)ethanol | -OH | Variable | br s |
| -OCH₂CH₂OH | ~3.5-3.7 | m | |
| -C(CH₃)₃ | ~1.2 | s | |
| 2-Tert-butoxyethyl Methanesulfonate (Starting Material) | -SO₃CH₃ | ~3.0 | s |
| -OCH₂CH₂O- | ~3.8 | t | |
| -CH₂OSO₂- | ~4.4 | t | |
| -C(CH₃)₃ | ~1.2 | s |
Data Visualization:
Caption: Reaction pathways of 2-Tert-butoxyethyl methanesulfonate.
References
-
Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
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Teasdale, A., & Elder, D. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(3), 459-463. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). BR112015006802B1 - PROCESS FOR THE PRODUCTION OF 2-BUTOXY-ETHYL BENZOATE.
-
Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]
-
Hulet, R. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane and its application to asymmetric allylation. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved from [Link]
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Novatia, LLC. (2010, March 10). Sulfonate-ester-kinetic-study.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
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Organic Syntheses. (2018, October 7). Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate. Retrieved from [Link]
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Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]
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Semantic Scholar. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Hydrolysis of Methanesulfonate Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Retrieved from [Link]
-
ResearchGate. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]
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PubMed. (2018, July 15). Butanolysis: Comparison of potassium hydroxide and potassium tert-butoxide as catalyst for biodiesel preparing from rapeseed oil. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 2-Butoxyethanol | C6H14O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]
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Gumball Degree. (2025, December 29). How does steric hindrance affect SN2 reactions? YouTube. Retrieved from [Link]
-
HZDR. (2016, June 3). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Retrieved from [Link]
-
Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
ResearchGate. (2025, August 6). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]
-
Supporting information Examining the vinyl moiety as a protecting group for hydroxyl (-OH) functionality under basic conditions. (n.d.). Retrieved from [Link]
-
YouTube. (2022, November 27). Organic Chemistry 1: Williamson ether synthesis practice problems. Retrieved from [Link]
-
YouTube. (2016, July 28). Organic Chemistry Elimination Reactions - E1, E2, E1CB. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Tert-butoxy)ethan-1-ol. Retrieved from [Link]
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Technical Support Center: Optimizing Yield for 2-Tert-butoxyethyl Methanesulfonate Synthesis
Welcome to the technical support center for the synthesis of 2-Tert-butoxyethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the procedural steps to optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of 2-Tert-butoxyethyl methanesulfonate is a standard organic transformation that involves the conversion of the primary alcohol, 2-tert-butoxyethanol, into a methanesulfonate (mesylate) ester. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[1][2] The resulting mesylate is an excellent leaving group, making it a valuable intermediate for subsequent nucleophilic substitution reactions.[3]
The overall reaction is as follows:
2-tert-butoxyethanol + Methanesulfonyl Chloride --(Base)--> 2-Tert-butoxyethyl methanesulfonate + Base·HCl
While seemingly straightforward, this reaction is susceptible to various side reactions and procedural pitfalls that can significantly impact the yield and purity of the desired product. This guide will address these common challenges in a practical, question-and-answer format.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: I've followed the general procedure for mesylation, but my reaction yield is very low, or I'm only recovering my starting material, 2-tert-butoxyethanol. What could be the problem?
Answer:
Low or no product formation in a mesylation reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the specific nature of your starting material.
Potential Causes and Solutions:
-
Inactive Methanesulfonyl Chloride (MsCl): Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis if exposed to moisture.
-
Troubleshooting: Always use a fresh bottle of MsCl or a previously opened bottle that has been properly stored under an inert atmosphere (e.g., nitrogen or argon). A simple quality check is to observe the clarity of the liquid; it should be colorless to pale yellow. If it is cloudy or has solidified, it has likely degraded.
-
-
Insufficient or Inappropriate Base: The base plays a crucial role in neutralizing the HCl generated during the reaction, driving the equilibrium towards product formation.[2]
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a tertiary amine base like triethylamine or pyridine. An excess (1.2-1.5 equivalents) is often recommended to ensure the complete neutralization of HCl.[1]
-
The base must be dry. Water in the base will preferentially react with MsCl.
-
-
-
Reaction Temperature Too Low: While the reaction is typically initiated at 0°C to control the initial exotherm, maintaining this low temperature for the entire reaction period may slow down the reaction rate to a crawl, especially with a sterically hindered alcohol.
-
Troubleshooting: After the initial addition of MsCl at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Steric Hindrance: The tert-butyl group in 2-tert-butoxyethanol, while not directly attached to the alcohol, can still exert some steric hindrance, slowing down the reaction compared to less hindered primary alcohols.
-
Troubleshooting: Increasing the reaction time or allowing the reaction to proceed at room temperature for a longer period (e.g., overnight) can help overcome this.
-
Issue 2: Formation of an Alkyl Chloride Impurity
Question: My final product is contaminated with a significant amount of 2-tert-butoxyethyl chloride. How is this forming and how can I prevent it?
Answer:
The formation of the corresponding alkyl chloride is a known side reaction in mesylations when using methanesulfonyl chloride.[1] This occurs when the chloride ion, a byproduct of the reaction, acts as a nucleophile and displaces the newly formed mesylate group.
Causality and Prevention:
-
Mechanism of Alkyl Chloride Formation: The triethylammonium chloride or pyridinium chloride salt formed during the reaction can be a source of nucleophilic chloride ions. These can then participate in an in-situ SN2 reaction with the highly reactive mesylate intermediate.
-
Preventative Measures:
-
Use of Methanesulfonic Anhydride: A highly effective way to avoid the formation of alkyl chlorides is to use methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This reagent does not introduce chloride ions into the reaction mixture.
-
Lower Reaction Temperature: Keeping the reaction temperature as low as possible while still allowing for a reasonable reaction rate will disfavor the SN2 side reaction.
-
Choice of Solvent: Using a less polar aprotic solvent may reduce the solubility and nucleophilicity of the chloride salt.
-
Issue 3: Product Decomposition During Workup
Question: I seem to be losing a significant portion of my product during the aqueous workup. Is 2-Tert-butoxyethyl methanesulfonate unstable?
Answer:
Primary alkyl mesylates are generally stable to a standard aqueous workup. However, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis back to the starting alcohol or other decomposition pathways.
Best Practices for Workup:
-
Quenching the Reaction: The reaction should be quenched by the slow addition of a cold, weak acid solution (e.g., dilute HCl) or saturated ammonium chloride solution to neutralize any remaining base and methanesulfonylating agent.
-
Aqueous Washes:
-
Wash the organic layer with cold, dilute acid to remove the amine base.
-
Follow with a wash with cold, saturated sodium bicarbonate solution to neutralize any remaining acid.
-
A final wash with brine will help to remove any remaining water before drying the organic layer.
-
-
Temperature Control: Perform all extractions and washes at a low temperature (e.g., in an ice bath) to minimize the risk of hydrolysis.
-
Prompt Extraction and Drying: Do not let the reaction mixture or the extracted organic layer sit in contact with aqueous layers for extended periods. Promptly separate the layers and dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reagents for this synthesis?
A1: A good starting point is a 1:1.2:1.5 molar ratio of 2-tert-butoxyethanol to methanesulfonyl chloride to triethylamine. Using a slight excess of the MsCl and the base helps to ensure complete conversion of the starting alcohol.
Q2: Which solvent is best for this reaction?
A2: Dichloromethane (DCM) is a commonly used and effective solvent for mesylation reactions as it is inert and dissolves both the starting materials and the intermediate products.[1] Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether can also be used.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. The starting alcohol is significantly more polar than the product mesylate. You can use a solvent system like 3:1 hexanes:ethyl acetate. The spot for the alcohol will have a lower Rf value than the spot for the mesylate. The reaction is complete when the alcohol spot is no longer visible.
Q4: What is the best way to purify the final product?
A4: If the reaction is clean, a simple aqueous workup followed by removal of the solvent under reduced pressure may be sufficient to obtain a product of high purity (≥95%). If impurities are present, flash column chromatography on silica gel is the recommended purification method. A gradient elution starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with ethyl acetate will effectively separate the less polar mesylate from any remaining polar starting material or other impurities.
Q5: What are the expected NMR and IR spectral data for 2-Tert-butoxyethyl methanesulfonate?
-
¹H NMR: You would expect to see a singlet for the methyl group of the mesylate around 3.0 ppm. The methylene protons adjacent to the mesylate group would appear as a triplet around 4.3 ppm, and the methylene protons adjacent to the ether oxygen would be a triplet around 3.6 ppm. The tert-butyl group would appear as a singlet around 1.2 ppm.
-
¹³C NMR: Distinct signals for the methyl group of the mesylate, the two methylene carbons, and the quaternary and methyl carbons of the tert-butyl group.
-
IR Spectroscopy: The most characteristic peaks would be the strong, asymmetric and symmetric S=O stretching vibrations of the sulfonate group, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively.
Experimental Protocol: Synthesis of 2-Tert-butoxyethyl methanesulfonate
This protocol is a representative procedure based on general methods for the mesylation of primary alcohols.[1]
Materials:
-
2-tert-butoxyethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution, cold
-
Brine, cold
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 2-tert-butoxyethanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold 1 M HCl, cold saturated NaHCO₃ solution, and cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Tert-butoxyethyl methanesulfonate.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizing the Reaction and Troubleshooting
Reaction Mechanism:
Caption: General mechanism for the mesylation of 2-tert-butoxyethanol.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Process for preparation of alkyl methanesulfonate solution.
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses Procedure. [Link]
- Synthesis process of tert-butyl amine and its formula.
-
2-tert-Butoxyethyl Methanesulfonate. Pharmaffiliates. [Link]
-
O-(2-tert-butoxyethyl)hydroxylamine | C6H15NO2 | CID 46856370. PubChem. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]
-
3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
new method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof. Justia Patents. [Link]
-
Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]
- Process for making trisubstituted silyloxyethyl triflates.
- Process for the production of 2-thiocyanomethylthiobenzothiazole.
-
Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. [Link]
- Compound and method for preparation of lisdexamfetamine.
- Process for the production of cilostazol.
-
Methanesulfinyl Chloride. Organic Syntheses Procedure. [Link]
- Process for the preparation of 2,3-cis-1,2,3,4-tetrahydro-5-[(2-hydroxy-3-tert.butylamino)propoxy]-2,3-naphthalenediol and new intermediate for use therein.
-
Cas 1023742-13-3,O-(2-tert-butoxyethyl)hydroxylaMine. lookchem. [Link]
Sources
Technical Support Center: Navigating Reactions with 2-Tert-butoxyethyl Methanesulfonate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Tert-butoxyethyl methanesulfonate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you successfully employ this versatile reagent in your synthetic endeavors, with a particular focus on mitigating undesired elimination side reactions.
Introduction to 2-Tert-butoxyethyl Methanesulfonate
2-Tert-butoxyethyl methanesulfonate is a valuable primary alkylating agent. The methanesulfonate (mesylate) group is an excellent leaving group, readily displaced by a variety of nucleophiles.[1][2] The presence of the bulky tert-butoxy group introduces significant steric hindrance near the reaction center, which can profoundly influence the competition between the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2) pathways. Understanding and controlling this competition is paramount to achieving high yields of the desired substitution product.
This guide will equip you with the foundational knowledge and practical strategies to minimize elimination and maximize your synthetic efficiency.
Troubleshooting Guide: Minimizing Elimination Side Reactions
This section addresses common issues encountered when using 2-Tert-butoxyethyl methanesulfonate, providing explanations and actionable solutions.
Q1: My reaction is producing a significant amount of the elimination byproduct, tert-butoxyethene. What are the primary causes and how can I fix this?
A1: The formation of tert-butoxyethene is a classic indicator that the E2 elimination pathway is competing with, or even dominating, the desired SN2 reaction. This is often due to a combination of factors related to the base, solvent, and temperature.
-
Underlying Cause: The bulky tert-butyl group in 2-Tert-butoxyethyl methanesulfonate creates steric hindrance around the α-carbon. While this is a primary mesylate, strong and/or bulky bases may find it easier to abstract a β-proton, initiating the E2 cascade, rather than attacking the sterically shielded electrophilic carbon required for the SN2 reaction.[3]
-
Immediate Solutions:
-
Re-evaluate your base/nucleophile: If you are using a strong, sterically hindered base (e.g., potassium tert-butoxide), you are actively promoting elimination. Switch to a less hindered, "softer" nucleophile that is also a weaker base. For example, for O-alkylation, consider using the corresponding alcohol with a milder base like sodium hydride to form the alkoxide in situ. For N-alkylation, secondary amines are generally good nucleophiles and moderately basic.
-
Lower the reaction temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running your reaction at a lower temperature will disproportionately slow down the E2 pathway, favoring SN2.
-
Choose the right solvent: The solvent plays a critical role. Polar aprotic solvents such as DMSO, DMF, or acetonitrile are known to enhance the rate of SN2 reactions. They effectively solvate the cation of your nucleophilic salt, leaving a "naked," highly reactive anion that is a potent nucleophile. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.
-
Q2: I'm attempting to synthesize an ether using an alkoxide nucleophile, but my yields are low and I see significant elimination. What are the best practices for this Williamson Ether Synthesis?
A2: The Williamson ether synthesis is a powerful tool, but it is sensitive to the reaction conditions, especially with a sterically demanding substrate like 2-Tert-butoxyethyl methanesulfonate.[4]
-
Causality: The strength and steric bulk of the alkoxide are key. A highly basic and hindered alkoxide will preferentially act as a base, leading to elimination.
-
Optimized Protocol:
-
Alkoxide Generation: Prepare your alkoxide in situ using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF or DMF). Add the alcohol dropwise to a suspension of NaH at 0 °C and then allow the mixture to warm to room temperature. This ensures the complete formation of the alkoxide without introducing a large excess of a strong base.
-
Reaction Conditions: Cool the freshly prepared alkoxide solution back down to 0 °C before slowly adding the 2-Tert-butoxyethyl methanesulfonate. Maintain a low temperature (0 °C to room temperature) and monitor the reaction progress by TLC or LC-MS. Avoid heating the reaction unless it is confirmed to be stalled.
-
Solvent Choice: Anhydrous THF, DMF, or acetonitrile are excellent choices to promote the SN2 pathway.
-
Q3: I'm trying to alkylate a primary amine, but I'm getting a complex mixture of products, including the elimination byproduct.
A3: The alkylation of amines can be challenging due to over-alkylation and the basicity of the amine itself promoting elimination.[5][6]
-
The Problem of Over-alkylation and Elimination: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. Furthermore, both the primary and secondary amines are bases that can promote the E2 reaction.
-
Strategic Approaches:
-
Use a Large Excess of the Amine: Employing a large excess (5-10 equivalents) of the primary amine can favor the mono-alkylation product by increasing the probability that the methanesulfonate will react with the starting amine rather than the product. The excess amine also acts as the base to neutralize the methanesulfonic acid byproduct.
-
Controlled Stoichiometry with a Non-Nucleophilic Base: Use a 1:1 stoichiometry of the amine and the methanesulfonate in the presence of a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or DBU. These bases are strong enough to scavenge the acid produced but are too bulky to act as nucleophiles or effectively promote elimination.
-
Consider Reductive Amination as an Alternative: For the synthesis of secondary amines, reductive amination is often a more efficient and cleaner alternative to direct alkylation.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the methanesulfonate group?
A1: The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution and elimination reactions.[1][2] It is the conjugate base of a strong acid (methanesulfonic acid), making it very stable when it detaches from the carbon backbone. This stability facilitates the departure of the leaving group, promoting both SN2 and E2 reactions.
Q2: How does the tert-butoxy group influence the reactivity?
A2: The tert-butoxy group has two main effects:
-
Steric Hindrance: Its large size sterically shields the α-carbon from backside attack by nucleophiles, which can slow down the SN2 reaction rate. This steric hindrance is a key factor that can make the competing E2 pathway more favorable, especially with strong or bulky bases.
-
Electronic Effect: The oxygen atom in the ether linkage has a slight electron-withdrawing inductive effect, which can make the β-protons slightly more acidic and thus more susceptible to abstraction by a base, potentially favoring elimination.
Q3: Can I use 2-Tert-butoxyethyl methanesulfonate for Friedel-Crafts alkylation?
A3: It is generally not advisable. Friedel-Crafts alkylation typically proceeds through a carbocation intermediate. Primary alkyl halides and sulfonates are prone to rearrangement to more stable secondary or tertiary carbocations under Friedel-Crafts conditions. In this case, a hydride shift could lead to a more stable carbocation, resulting in a mixture of rearranged products.
Q4: What are the ideal storage conditions for 2-Tert-butoxyethyl methanesulfonate?
A4: Like most sulfonate esters, it should be stored in a cool, dry place, tightly sealed to protect it from moisture. Sulfonate esters can be susceptible to hydrolysis over time, especially in the presence of water.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis) Favoring Substitution
This protocol is designed for the synthesis of ethers using 2-Tert-butoxyethyl methanesulfonate with an alcohol, minimizing the E2 side reaction.
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried round-bottom flask with a magnetic stir bar.
-
Alkoxide Formation:
-
Suspend sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF (or THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the alcohol (1.0 equivalent) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add 2-Tert-butoxyethyl methanesulfonate (1.1 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for efficient alkoxide formation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that favor the SN2 mechanism. |
| Temperature | 0 °C to Room Temperature | Lower temperatures disfavor the higher activation energy E2 pathway. |
| Stoichiometry | Slight excess of the mesylate | Ensures complete consumption of the valuable alcohol. |
Protocol 2: N-Alkylation of a Secondary Amine
This protocol outlines a method for the selective mono-alkylation of a secondary amine.
-
Setup: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: Cool the solution to 0 °C and add 2-Tert-butoxyethyl methanesulfonate (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (40-50 °C) may be required for less reactive amines.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the product via flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Base | DIPEA or DBU | A non-nucleophilic, sterically hindered base to neutralize acid without competing in the reaction. |
| Solvent | Acetonitrile | A polar aprotic solvent that promotes SN2. |
| Temperature | 0 °C to 50 °C | Start at a low temperature and only heat if necessary to minimize elimination. |
Mechanistic Overview: SN2 vs. E2
The competition between substitution and elimination is a fundamental concept in organic chemistry. The following diagram illustrates the two competing pathways for the reaction of a nucleophile/base with 2-Tert-butoxyethyl methanesulfonate.
Logical Flow for Minimizing Elimination
The following workflow provides a decision-making process for optimizing your reaction conditions to favor the SN2 product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Challenges in the purification of "2-Tert-butoxyethyl methanesulfonate" products
Welcome to the technical support center for the purification of 2-Tert-butoxyethyl Methanesulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile alkylating agent.[1] As a Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you navigate the challenges associated with obtaining high-purity 2-Tert-butoxyethyl Methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of 2-Tert-butoxyethyl methanesulfonate?
A1: The primary challenges in purifying 2-Tert-butoxyethyl methanesulfonate stem from its chemical structure, which includes both a sulfonate ester and a tert-butyl ether. The main difficulties are:
-
Hydrolytic Instability : Sulfonate esters are susceptible to hydrolysis, particularly under alkaline conditions, which can lead to the formation of methanesulfonic acid and 2-tert-butoxyethanol.[2][3]
-
Acid Sensitivity : The tert-butyl ether linkage is prone to cleavage under strong acidic conditions, which would yield tert-butanol and other byproducts.[4][5]
-
Removal of Reactants and Byproducts : The synthesis typically involves the reaction of 2-tert-butoxyethanol with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine). Common impurities that need to be removed include unreacted starting materials, the amine base, and its corresponding hydrochloride salt.
-
Potential for Genotoxic Impurities : Sulfonate esters as a class are often considered potential genotoxic impurities (GTIs).[6][7] Therefore, stringent control and removal of related impurities are critical, especially in pharmaceutical applications.
Q2: What are the recommended storage conditions for 2-Tert-butoxyethyl methanesulfonate?
A2: To minimize degradation, 2-Tert-butoxyethyl methanesulfonate should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][8] This compound is a light yellow liquid, and storing it at refrigerated temperatures helps to slow down potential decomposition pathways.[1]
Q3: What analytical techniques are suitable for assessing the purity of 2-Tert-butoxyethyl methanesulfonate?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC) : GC with a flame ionization detector (FID) is a common and effective method for determining the purity of volatile and semi-volatile compounds like 2-Tert-butoxyethyl methanesulfonate.[9][10]
-
High-Performance Liquid Chromatography (HPLC) : HPLC can also be used, but since the analyte lacks a strong UV chromophore, a derivatization step might be necessary for sensitive UV detection.[10][11][12] Alternatively, a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS) : GC-MS or LC-MS can be used to identify the parent compound and any impurities present in the sample.
Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the purification of 2-Tert-butoxyethyl methanesulfonate.
Problem 1: Low Yield After Aqueous Workup
Q: I'm experiencing a significant loss of my product after performing an aqueous workup. What could be the cause and how can I prevent this?
A: Significant product loss during aqueous workup is often due to the hydrolysis of the sulfonate ester.
Causality: The methanesulfonate group is a good leaving group, and under basic conditions (e.g., from a sodium bicarbonate or carbonate wash), the ester can be cleaved by hydroxide ions.
Troubleshooting Protocol:
-
Maintain a Neutral or Slightly Acidic pH: During extraction, use a dilute, weak acid solution (e.g., cold 1% HCl or saturated ammonium chloride solution) to wash the organic layer. This will neutralize any remaining amine base without being harsh enough to cleave the tert-butyl ether.
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine). This helps to remove water and some water-soluble impurities without introducing a basic environment.
-
Minimize Contact Time: Perform the aqueous washes quickly and efficiently to reduce the time the product is in contact with the aqueous phase.
-
Temperature Control: Conduct the workup at a low temperature (0-5°C) to slow down the rate of potential hydrolysis.
Problem 2: Presence of Triethylamine or Triethylamine Hydrochloride in the Final Product
Q: My NMR spectrum shows the presence of triethylamine or its hydrochloride salt in my purified product. How can I effectively remove these impurities?
A: The presence of the amine base or its salt is a common issue, especially if the product is purified solely by solvent evaporation.
Causality: Triethylamine is a relatively high-boiling point liquid (89.5°C) and can be difficult to remove completely under reduced pressure. Triethylamine hydrochloride is a salt and is not volatile.
Troubleshooting Protocol:
-
Aqueous Acid Wash: The most effective way to remove triethylamine and its salt is through an acidic wash during the workup. The acid will protonate the free amine, forming the water-soluble hydrochloride salt, which will partition into the aqueous layer.
-
Step-by-step:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a cold, dilute solution of HCl (e.g., 1 M).
-
Follow with a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
-
Silica Gel Chromatography: If amine impurities persist, flash column chromatography is an effective purification method.
-
Workflow Diagram:
-
Problem 3: Product Degradation During Silica Gel Chromatography
Q: I'm observing streaking and the appearance of new, more polar spots on my TLC plate during column chromatography, suggesting product degradation. What is happening and how can I avoid it?
A: Degradation on silica gel is a common issue for acid- and base-sensitive compounds.
Causality: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the sulfonate ester or the cleavage of the tert-butyl ether.
Troubleshooting Protocol:
-
Neutralize the Silica Gel:
-
Method: Prepare a slurry of silica gel in your chosen eluent system and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.
-
Rationale: The triethylamine will passivate the acidic sites on the silica, preventing on-column degradation.
-
-
Use a Less Acidic Stationary Phase: Consider using alternative stationary phases like neutral alumina or deactivated silica gel.
-
Optimize the Eluent System:
-
Recommended Solvents: A non-polar/polar solvent system like hexane/ethyl acetate or heptane/ethyl acetate is a good starting point.
-
Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to elute your product. This can help to minimize the time the product spends on the column.
-
-
Work Quickly: Do not let the column run dry and collect fractions promptly.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C7H16O4S | [1][8] |
| Molecular Weight | 196.27 g/mol | [1][8] |
| Appearance | Light yellow liquid | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][8] |
Experimental Protocols
Protocol 1: General Workup Procedure for 2-Tert-butoxyethyl methanesulfonate
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers sequentially with:
-
Cold, dilute HCl (1 M) to remove any tertiary amine.
-
Saturated sodium bicarbonate solution (use with caution to avoid hydrolysis).
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40°C).
Protocol 2: Flash Column Chromatography
-
Prepare the Column:
-
Dry pack or wet slurry pack a column with silica gel.
-
For sensitive substrates, consider pre-treating the silica with a 0.1-1% solution of triethylamine in the eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Dry the silica and load it onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
Monitor the elution by TLC.
-
-
Collect and Analyze Fractions:
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Logical Relationships Diagram
Caption: Decision-making workflow for the purification and analysis of 2-Tert-butoxyethyl methanesulfonate.
References
- Chem-Impex. (n.d.). 2-tert-Butoxyethyl Methanesulfonate.
- Organic Syntheses. (n.d.).
- ACS Publications. (n.d.).
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine.
- ACS Publications. (n.d.). Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media.
- ResearchGate. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- PubMed. (n.d.).
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2022).
- Oreate AI Blog. (2026).
- Benchchem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
- MDPI. (n.d.).
- The Royal Society of Chemistry. (2021).
- Organic Syntheses. (n.d.). tert-butyl (1r)
- MDPI. (2022).
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- ResearchGate. (2025). Protection of Phenols as t-Butyl Ethers under Mild Conditions.
- ResearchGate. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
- Beilstein Journals. (n.d.).
- Google Patents. (n.d.).
- Pharmaffiliates. (n.d.).
- BLDpharm. (n.d.). 1023742-13-3|O-[2-(tert-Butoxy)ethyl]hydroxylamine.
- SciSupplies. (n.d.).
- PubMed. (1970). Studies on epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. The preparation and biological activity of (2S,3S)
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Technical Support Center: Improving Alkylation Selectivity with 2-Tert-butoxyethyl Methanesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your alkylation reactions using 2-tert-butoxyethyl methanesulfonate. Our focus is on enhancing reaction selectivity and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with 2-tert-butoxyethyl methanesulfonate is resulting in a low yield and a significant amount of an elimination byproduct. What is causing this and how can I improve the selectivity for the desired SN2 product?
A1: Understanding the Competing Reactions: SN2 vs. E2
The primary issue you're encountering is the competition between two possible reaction pathways: the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2).[1][2] 2-Tert-butoxyethyl methanesulfonate is a primary alkyl mesylate, which typically favors the SN2 pathway due to low steric hindrance at the reaction center.[3][4] However, the choice of base, solvent, and temperature can significantly influence the outcome.
-
SN2 Pathway (Desired): The nucleophile directly attacks the carbon atom bearing the mesylate leaving group, resulting in the formation of your desired alkylated product. This reaction is favored by strong nucleophiles and polar aprotic solvents.[5]
-
E2 Pathway (Undesired): A base abstracts a proton from the carbon adjacent to the leaving group, leading to the formation of a double bond and the byproduct 2-tert-butoxyethene. This pathway is favored by strong, sterically hindered bases and higher temperatures.[2]
Troubleshooting and Optimization Strategy:
To favor the SN2 pathway and increase your yield, consider the following adjustments:
-
Choice of Base: The basicity and steric bulk of your base are critical.[2] Strong, bulky bases like potassium tert-butoxide (KOtBu) are more likely to act as a base rather than a nucleophile, promoting the E2 reaction.[2] Opt for a weaker, less sterically hindered base that is still capable of deprotonating your nucleophile.
-
Solvent Selection: The solvent plays a crucial role in stabilizing transition states.[6][7][8] Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions because they solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.[9] Polar protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.
-
Temperature Control: Higher temperatures generally favor elimination reactions over substitution.[2] Running your reaction at a lower temperature can significantly improve the ratio of the SN2 to E2 product. It is recommended to start at room temperature or below and slowly increase if the reaction rate is too slow.
Experimental Protocol: Optimizing for SN2 Selectivity
-
To a solution of your nucleophile (1.0 equiv) in anhydrous acetonitrile, add a mild, non-hindered base such as potassium carbonate (K₂CO₃, 1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-tert-butoxyethyl methanesulfonate (1.1 equiv) in anhydrous acetonitrile dropwise over 15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gradually increase the temperature to 40-50°C.
Below is a diagram illustrating the competition between the SN2 and E2 pathways.
Caption: A decision tree for troubleshooting common issues.
Data Summary Tables
For your convenience, the following tables summarize key reagents and their recommended applications in optimizing your alkylation reactions.
Table 1: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Characteristics | Recommended Use Case |
| Potassium Carbonate (K₂CO₃) | 10.3 | Mild, non-nucleophilic, inexpensive | Phenols, carboxylic acids, some amines |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Similar to K₂CO₃ but more soluble | When higher reactivity is needed |
| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic, requires care | Alcohols, less acidic N-H bonds |
| Potassium tert-butoxide (KOtBu) | ~19 | Strong, sterically hindered | Not recommended , promotes E2 |
Table 2: Guide to Solvent Selection
| Solvent | Type | Dielectric Constant (ε) | Notes |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Good general-purpose solvent for SN2 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent for solvating salts, higher boiling point |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Highly polar, can significantly accelerate slow reactions |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar, useful for some applications |
| Ethanol (EtOH) | Polar Protic | 24.5 | Not recommended , can reduce nucleophilicity |
References
-
SN2 vs E2 - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]
-
why are E2 and SN2 reactions not competing reactions? - Chemistry Stack Exchange. (2020, March 23). Retrieved January 22, 2026, from [Link]
-
Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems. Chemico-Biological Interactions, 137(2), 171-191. Retrieved January 22, 2026, from [Link]
-
Climent, M. J., et al. (2004). Shape-Selective Alkylation of 2-Methoxynaphthalene with tert-Butanol over Large-Pore Zeolites. Journal of Catalysis, 221(2), 474-482. Retrieved January 22, 2026, from [Link]
-
An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]
-
How Solvation Influences the SN2 versus E2 Competition | The Journal of Organic Chemistry. (2021, December 21). Retrieved January 22, 2026, from [Link]
-
SN2 versus E2 Competition of F– and PH2– Revisited | The Journal of Organic Chemistry. (2020, October 20). Retrieved January 22, 2026, from [Link]
-
tert-Butyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. (2021, August 29). Retrieved January 22, 2026, from [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION - NTU > IRep. (n.d.). Retrieved January 22, 2026, from [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025, February 28). Retrieved January 22, 2026, from [Link]
-
On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - ResearchGate. (2001, August 6). Retrieved January 22, 2026, from [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved January 22, 2026, from [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, September 30). Retrieved January 22, 2026, from [Link]
-
How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy - Frontiers. (2022, September 28). Retrieved January 22, 2026, from [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17). Retrieved January 22, 2026, from [Link]
-
tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]
-
8.8: Structural and Solvent Effects in S N Reactions - Chemistry LibreTexts. (2021, July 31). Retrieved January 22, 2026, from [Link]
-
The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
-
Ether cleavage - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
SN2 Reaction Mechanisms - YouTube. (2021, February 24). Retrieved January 22, 2026, from [Link]
-
Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC - NIH. (2024, April 18). Retrieved January 22, 2026, from [Link]
-
How do mesylates and tosylates both protect and act as leaving groups : r/Mcat - Reddit. (2022, October 18). Retrieved January 22, 2026, from [Link]
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters - ResearchGate. (2006, August 6). Retrieved January 22, 2026, from [Link]
-
Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews. (2023, September 7). Retrieved January 22, 2026, from [Link]
-
What is the effect of steric hindrance on the hydrolysis of haloalkanes? - Quora. (2023, February 22). Retrieved January 22, 2026, from [Link]
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"2-Tert-butoxyethyl methanesulfonate" stability issues and storage
Welcome to the comprehensive technical guide for 2-Tert-butoxyethyl methanesulfonate. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile alkylating agent. Here, we address common stability issues, provide robust storage protocols, and offer in-depth troubleshooting guides to ensure the success and reproducibility of your experiments.
Introduction to 2-Tert-butoxyethyl Methanesulfonate
2-Tert-butoxyethyl methanesulfonate is a valuable reagent in organic synthesis, primarily employed as an alkylating agent to introduce the 2-(tert-butoxy)ethyl group.[1] Its utility spans pharmaceutical synthesis, polymer chemistry, and bioconjugation.[1] The molecule's structure, featuring a reactive methanesulfonate (mesylate) leaving group and a sterically bulky tert-butoxy protecting group, presents unique stability and reactivity characteristics that require careful consideration during storage and handling.
This guide is structured to anticipate and resolve the practical challenges you may encounter, ensuring the integrity of the reagent and the success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Tert-butoxyethyl methanesulfonate?
A1: The primary stability concerns stem from its two main functional groups: the methanesulfonate ester and the tert-butyl ether.
-
Hydrolysis: The methanesulfonate group is an excellent leaving group, making the compound susceptible to nucleophilic attack by water (hydrolysis).[2] This process is accelerated by the presence of acids or bases. A study on a related compound, 2-tert-butoxyethanol, showed it to be stable against hydrolysis, suggesting the mesylate group is the more probable site of initial hydrolytic degradation.[3]
-
Acid Sensitivity: The tert-butyl ether linkage can be cleaved under strongly acidic conditions, which would lead to the formation of tert-butanol and other degradation products.
-
Incompatibility with Nucleophiles: As a potent alkylating agent, it will readily react with strong nucleophiles. This is its intended function in synthesis but a stability issue if inadvertently mixed with nucleophilic substances during storage or handling.
Q2: What are the recommended storage conditions for this reagent?
A2: To maintain the integrity and purity of 2-Tert-butoxyethyl methanesulfonate, the following storage conditions are critical:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential hydrolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent reaction with atmospheric moisture. |
| Container | Tightly sealed, in the original manufacturer's container. | Prevents contamination and exposure to moisture and air. |
| Light | Protect from light. | Although specific photostability data is unavailable, it is good practice for complex organic molecules.[2] |
Q3: How can I assess the purity of my 2-Tert-butoxyethyl methanesulfonate before use?
A3: For a quick assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is an effective tool, as it is often used by suppliers for quality control (≥ 95% purity).[1] For more rigorous quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. Given the lack of a strong chromophore, HPLC analysis may require a universal detector (like a Charged Aerosol Detector) or derivatization.[7] GC-MS is also a powerful technique for identifying potential degradation products.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 2-Tert-butoxyethyl methanesulfonate in alkylation reactions.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
Low yield of the desired alkylated product.
-
Significant amount of starting material remains even after extended reaction times.
Potential Causes & Solutions:
-
Steric Hindrance: The tert-butoxy group is bulky and can sterically hinder the approach of the nucleophile to the reaction center.[4][9]
-
Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. Be cautious not to exceed the thermal stability limit of your reactants and products. Consider switching to a less sterically hindered alkylating agent if the target molecule allows.
-
-
Poor Nucleophile: The substrate you are trying to alkylate may not be a sufficiently strong nucleophile.
-
Solution: Consider converting your substrate to a more potent nucleophile. For example, if you are alkylating an alcohol, deprotonating it with a suitable non-nucleophilic base (e.g., sodium hydride) to form the alkoxide will significantly increase its reactivity.
-
-
Solvent Choice: The choice of solvent can dramatically impact the rate of S(_N)2 reactions.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more reactive.[10] Protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, "caging" it and reducing its reactivity.[10]
-
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on a TLC plate or peaks in a chromatogram that do not correspond to the starting material or the desired product.
Potential Causes & Solutions:
-
Elimination Reaction (E2): If the nucleophile is also a strong base, it can promote an E2 elimination reaction, especially if the reaction is heated.
-
Solution: Use a less basic nucleophile if possible. If a strong base is required, try running the reaction at a lower temperature.
-
-
Degradation of the Reagent: If the reagent has been improperly stored or handled, it may have partially degraded.
-
Solution: Verify the purity of the 2-Tert-butoxyethyl methanesulfonate using NMR or chromatography before use. If degradation is suspected, use a fresh bottle of the reagent.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely points of instability in the 2-Tert-butoxyethyl methanesulfonate molecule.
Caption: Troubleshooting flowchart for alkylation reactions.
References
-
2-tert-Butoxyethyl Methanesulfonate. Chem-Impex.
-
Thermal Decomposition Characteristics of BHT and its Peroxide (BHTOOH). ResearchGate.
-
O-[2-(tert-Butoxy)ethyl]hydroxylamine. BLDpharm.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. ResearchGate.
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate.
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). ResearchGate.
-
MSDS of (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethyl methanesulfonate.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid. Google Patents.
-
ETHANOL, 2-TERT-BUTOXY-. OECD SIDS.
-
Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews: Journal of Pharmaceutical Analysis.
-
SAFETY DATA SHEET. Fisher Scientific.
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
-
Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate.
-
The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.
-
2-Butoxyethanol - SAFETY DATA SHEET. MilliporeSigma.
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
-
Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PubMed.
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
-
How can I tosylate an hindered secondary alcohol?. ResearchGate.
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- 2. fishersci.com [fishersci.com]
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- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 6. chemos.de [chemos.de]
- 7. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Ethanol, 2-butoxy- [webbook.nist.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Tert-butoxyethyl Methanesulfonate
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Tert-butoxyethyl methanesulfonate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use as a key alkylating agent and synthetic intermediate. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively design more robust reaction protocols.
Introduction to 2-Tert-butoxyethyl Methanesulfonate
2-Tert-butoxyethyl methanesulfonate (CAS No. 235098-18-7) is a valuable reagent in organic synthesis, prized for its ability to introduce the 2-tert-butoxyethyl group into a target molecule.[1] This is typically achieved through nucleophilic substitution reactions where the methanesulfonate (mesylate) group acts as an excellent leaving group. The tert-butoxyethyl moiety is often used as a protecting group or as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
However, like any reactive chemical, its successful application depends on a clear understanding of its stability, potential side reactions, and optimal handling conditions. This guide is structured to address the most common questions and issues that arise during its use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My alkylation reaction with 2-Tert-butoxyethyl methanesulfonate is giving a low yield. What are the likely causes and how can I improve it?
Low yields in alkylation reactions using 2-Tert-butoxyethyl methanesulfonate can often be attributed to several factors, ranging from reagent quality to reaction conditions.
Potential Cause 1: Incomplete Conversion of the Starting Alcohol
The synthesis of 2-Tert-butoxyethyl methanesulfonate from 2-tert-butoxyethanol and methanesulfonyl chloride may not have gone to completion, resulting in contamination of your reagent with the starting alcohol.
-
Explanation: The unreacted 2-tert-butoxyethanol will not participate in the desired alkylation and will be carried through the workup, leading to a lower yield of the final product.
-
Solution:
-
Verify Reagent Purity: Before use, confirm the purity of your 2-Tert-butoxyethyl methanesulfonate, ideally by ¹H NMR spectroscopy. The presence of significant peaks corresponding to 2-tert-butoxyethanol indicates contamination.
-
Purification: If necessary, purify the reagent via flash column chromatography.
-
Optimize Synthesis: When preparing the reagent, use a slight excess (1.05-1.2 equivalents) of methanesulfonyl chloride and an appropriate base like triethylamine (1.5 equivalents) to drive the reaction to completion.[1]
-
Potential Cause 2: Competing Elimination Reaction
Under certain conditions, particularly with sterically hindered or strong bases, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of byproducts.
-
Explanation: The mesylate is a good leaving group, and if the nucleophile is also a strong base, it can abstract a proton from the carbon adjacent to the mesylate, leading to an alkene.
-
Solution:
-
Choice of Base: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base if the goal is to deprotonate a substrate without it acting as a nucleophile. If the nucleophile itself is basic, consider using a milder base or carefully controlling the temperature.
-
Temperature Control: Run the reaction at the lowest practical temperature to favor the substitution pathway, which generally has a lower activation energy than elimination.
-
Potential Cause 3: Hydrolysis of the Mesylate
Although methanesulfonates are generally stable, they can undergo hydrolysis under certain conditions, especially in the presence of water and at non-neutral pH.
-
Explanation: Water can act as a nucleophile, leading to the hydrolysis of the mesylate back to 2-tert-butoxyethanol. This process is generally slow at neutral pH but can be accelerated under strongly acidic or basic conditions.[2][3]
-
Solution:
-
Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Maintain a neutral or slightly basic pH during the reaction to minimize hydrolysis. The rate of hydrolysis of methanesulfonate esters is often dominated by the water rate at pH ranges from 7-10.[2]
-
Q2: I am observing an unexpected byproduct that appears to have lost the tert-butyl group. What is happening and how can I prevent this?
This is a classic issue related to the lability of the tert-butyl ether functional group under acidic conditions.
-
Explanation: The tert-butyl group is susceptible to cleavage in the presence of strong acids, and even some Lewis acids.[4][5] This proceeds via an SN1 or E1 mechanism, where the ether oxygen is protonated, leading to the departure of a stable tert-butyl carbocation. This carbocation can then be trapped by a nucleophile or lose a proton to form isobutylene.
-
Mechanism of Acid-Catalyzed Cleavage of the Tert-butyl Ether:
Caption: Acid-catalyzed cleavage of a tert-butyl ether.
-
Solution:
-
Avoid Strong Acids: Do not use strong protic acids (e.g., HCl, H₂SO₄, TFA) during your reaction or workup. If an acidic workup is necessary, use a milder acid like dilute aqueous ammonium chloride or acetic acid and keep the temperature low.
-
Beware of Lewis Acids: Be cautious with Lewis acids (e.g., ZnBr₂, AlCl₃), as they can also promote the cleavage of tert-butyl ethers.[6] If a Lewis acid is required for your transformation, consider a different protecting group strategy for your substrate.
-
Reaction Monitoring: If you suspect acidic conditions are being generated in situ, monitor the reaction closely for the appearance of the deprotected byproduct.
-
Q3: My reaction is complete, but I'm having trouble purifying the product. What are some common impurities and recommended purification strategies?
Purification challenges often stem from byproducts or unreacted starting materials.
Common Impurities:
-
Unreacted Starting Material: Your nucleophile or 2-Tert-butoxyethyl methanesulfonate.
-
Triethylammonium Methanesulfonate: The salt byproduct from the synthesis of the mesylate.
-
2-tert-butoxyethanol: From hydrolysis of the mesylate.
-
Elimination Byproducts: As discussed in Q1.
Purification Protocol:
-
Aqueous Workup:
-
Quench the reaction mixture with water or a mild aqueous solution (e.g., saturated sodium bicarbonate if the reaction was run with an acid scavenger like triethylamine).
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove water-soluble impurities like triethylammonium salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography:
-
Flash column chromatography on silica gel is typically the most effective method for purifying the final product.
-
A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on the polarity of your product.
-
Q4: What are the essential safety precautions for handling 2-Tert-butoxyethyl methanesulfonate?
As with any reactive chemical, proper safety measures are crucial.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Handle 2-Tert-butoxyethyl methanesulfonate in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Recommended storage is at 2-8°C.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Tert-butoxyethyl Methanesulfonate
This protocol is based on standard procedures for the mesylation of alcohols.[1]
-
To a solution of 2-tert-butoxyethanol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Protocol 2: General Procedure for an SN2 Alkylation Reaction
-
To a solution of your nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF), add a base if required (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2-1.5 eq.).
-
Stir the mixture for a short period to ensure deprotonation or activation of the nucleophile.
-
Add a solution of 2-Tert-butoxyethyl methanesulfonate (1.1-1.2 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup as described in the purification section (Q3).
-
Purify the crude product by flash column chromatography.
Data Summary
| Parameter | Recommendation | Rationale |
| Synthesis Base | Triethylamine | Effectively scavenges the HCl byproduct. |
| Alkylation Solvent | DMF, Acetonitrile, THF | Aprotic polar solvents that are suitable for SN2 reactions. |
| Reaction Temperature | 0°C to room temp (synthesis), Elevated (alkylation) | Controls reaction rate and minimizes side reactions. |
| Workup Conditions | Mildly acidic or basic | Avoids cleavage of the tert-butyl ether. |
| Purification | Flash column chromatography | Effective for removing polar and non-polar impurities. |
Logical Relationships in Troubleshooting
Caption: Troubleshooting flowchart for low-yield reactions.
References
-
PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Ford, A., & Read, C. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(3), 488-490. Retrieved from [Link]
-
Gernon, M. D., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Activation of Alcohols to Nucleophilic Substitution. (n.d.). NTU & IRep. Retrieved from [Link]
-
tert-butyl (1r)-2-cyano-1-phenylethylcarbamate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Teasdale, A., et al. (2010). Sulfonate-ester-kinetic-study.pdf. Novatia, LLC. Retrieved from [Link]
-
Williams, D. L. H. (1975). Hydrolysis of aryl (methylsulfonyl)methanesulfonates. J. Chem. Soc., Perkin Trans. 2, (13), 1292-1295. Retrieved from [Link]
-
Wu, Y.-Q., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(14), 2353–2356. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enovatia.com [enovatia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Technical Support Center: Strategies for the Removal of 2-Tert-butoxyethyl Methanesulfonate
Welcome to the technical support center for purification challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter residual 2-Tert-butoxyethyl methanesulfonate in their reaction mixtures. As a potent alkylating agent, 2-Tert-butoxyethyl methanesulfonate is a valuable reagent; however, its structural class (sulfonate esters) is associated with potential genotoxicity, making its removal to trace levels a critical step in process chemistry, particularly in pharmaceutical development.[1][2]
This document provides in-depth, field-tested solutions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern each purification strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 2-Tert-butoxyethyl methanesulfonate, and why is its complete removal so critical?
A: 2-Tert-butoxyethyl methanesulfonate is a sulfonate ester used as an alkylating agent in organic synthesis.[3] It serves to introduce a 2-Tert-butoxyethyl group onto a nucleophilic substrate. The methanesulfonate portion (mesylate) is an excellent leaving group, facilitating nucleophilic substitution reactions.[4][5][6]
The critical need for its removal stems from its classification as a potential genotoxic impurity (PGI). Sulfonate esters, as a class, are known to be DNA-reactive substances that can cause genetic mutations and potentially lead to cancer.[1][2] Regulatory agencies have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs). Therefore, robust and verifiable removal from any reaction mixture is a non-negotiable aspect of process safety and product quality.
Q2: What key chemical properties of 2-Tert-butoxyethyl methanesulfonate influence the choice of a removal strategy?
A: Understanding the physicochemical properties of this specific methanesulfonate is fundamental to designing an effective purification strategy.
-
Electrophilicity: The sulfur atom in the mesylate group is highly electron-deficient, making the adjacent carbon atom susceptible to nucleophilic attack. This is the basis for its reactivity as an alkylating agent and is a property that can be exploited for its removal using nucleophilic scavenger resins.[7]
-
Solubility: The molecule contains a polar sulfonate ester group and an ether linkage, but also a nonpolar tert-butyl group. This amphiphilic nature means it will have moderate solubility in a range of organic solvents and limited solubility in water. This differential solubility is the cornerstone of purification via liquid-liquid extraction.
-
Stability to Hydrolysis: While sulfonate esters can be hydrolyzed, methanesulfonates are notably stable, especially compared to carboxylate esters.[8] Their hydrolysis is often dominated by the uncatalyzed reaction with water and is less sensitive to pH changes in the neutral to moderately acidic range.[9][10] This stability can make hydrolytic degradation challenging under mild conditions but also allows for purification methods that might otherwise affect more labile functional groups.
Q3: What are the primary strategies for removing unreacted 2-Tert-butoxyethyl methanesulfonate?
A: There are four primary strategies, each with specific advantages depending on the nature of the desired product and the scale of the reaction.
-
Liquid-Liquid Extraction (LLE): Utilizes solubility differences between the desired product and the impurity.
-
Chromatography: Separates compounds based on their differential adsorption to a stationary phase.
-
Chemical Quenching/Degradation: Converts the impurity into a more easily removable substance (e.g., a water-soluble salt) via a chemical reaction.
-
Scavenger Resins: Employs solid-supported reagents that selectively react with and bind the impurity, which is then removed by simple filtration.[11]
Section 2: In-Depth Troubleshooting & Methodologies
This section provides detailed protocols and the scientific rationale for common purification scenarios.
Guide 1: Purification by Aqueous Extraction & Wash
Q: My desired product is highly soluble in a water-immiscible organic solvent (e.g., DCM, Ethyl Acetate). How can I optimize a liquid-liquid extraction (LLE) to remove the methanesulfonate impurity?
A: This is often the first and most straightforward method to attempt. The strategy relies on partitioning the more polar methanesulfonate impurity into an aqueous phase, while your less polar product remains in the organic phase.
Causality: 2-Tert-butoxyethyl methanesulfonate, while having nonpolar character from its tert-butyl group, possesses significant polarity due to the sulfonate ester moiety. This allows it to be effectively partitioned into an aqueous phase, especially with successive extractions.
Step-by-Step Protocol 1: Optimized Liquid-Liquid Extraction
-
Solvent Choice: Ensure your product is well-dissolved in a water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are common first choices.
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (bottom layer for DCM, top layer for ethyl acetate).
-
Repeat: Repeat the water wash 2-3 more times. The repeated washes are crucial for efficiently partitioning the impurity out of the organic phase.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to break any minor emulsions and removes residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to recover your purified product.
-
Validation: Analyze a sample of the product by a sensitive analytical method (e.g., LC-MS or GC-MS) to confirm the absence or acceptable level of the methanesulfonate impurity.[12]
Troubleshooting:
-
Emulsion Formation: If an emulsion forms at the interface, let the mixture stand for a longer period. Adding a small amount of brine can also help break the emulsion.
-
Insufficient Removal: If the impurity persists, it may indicate your product is also somewhat water-soluble, or the methanesulfonate is more organic-soluble than anticipated. In this case, consider one of the alternative methods below.
Guide 2: Purification by Chemical Degradation (Mild Hydrolysis)
Q: My product is sensitive to strong acids or bases, but I need a more aggressive removal method than a simple water wash. Can I selectively degrade the methanesulfonate?
A: Yes, a targeted chemical quench is possible. While methanesulfonates are relatively stable, their hydrolysis can be encouraged under specific conditions. The key is to exploit the different pH sensitivity of methanesulfonate versus other functional groups, like carboxylate esters.[9] A mild basic wash is often sufficient to hydrolyze the ester to methanesulfonic acid, which is highly water-soluble as its corresponding salt.
Step-by-Step Protocol 2: Mild Hydrolytic Quench
-
Reaction Quench: After the primary reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with the primary organic solvent used in the reaction (e.g., ethyl acetate).
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). This mild base is sufficient to promote hydrolysis of the reactive methanesulfonate.
-
Phase Separation: Separate the layers. The resulting sodium methanesulfonate salt will be in the aqueous phase.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.
-
Drying and Concentration: Proceed with the standard brine wash, drying, and concentration steps as described in Protocol 1.
-
Verification: Confirm removal with the appropriate analytical technique.
Expert Insight: This method is superior to using a strong base like NaOH, which could potentially hydrolyze other sensitive functional groups (e.g., esters, amides) in your desired product. The hydrolysis of methanesulfonate esters is less dependent on hydroxide concentration than carboxylate esters, but a mild base provides a sufficient driving force for this highly reactive impurity.[9]
Guide 3: Purification by Scavenger Resins
Q: My product is sensitive to aqueous conditions, and chromatography is not scalable for my needs. Is there a non-extractive, non-chromatographic method available?
A: Absolutely. This is an ideal scenario for using scavenger resins. These are solid-supported reagents that react with and covalently bind to the impurity, which can then be removed by simple filtration. For an electrophile like 2-Tert-butoxyethyl methanesulfonate, a nucleophilic resin is required.
Mechanism: The functional groups on the resin (e.g., primary or secondary amines) act as nucleophiles, attacking the electrophilic carbon of the methanesulfonate. This forms a covalent bond, tethering the impurity to the solid support.
Step-by-Step Protocol 3: Scavenger Resin Purification
-
Resin Selection: Choose a suitable nucleophilic scavenger resin. Amino-functionalized resins such as aminomethyl polystyrene (PS-NH₂) or Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) are excellent choices.[13]
-
Stoichiometry: Calculate the molar amount of unreacted 2-Tert-butoxyethyl methanesulfonate. Use a 3-5 fold molar excess of the scavenger resin to ensure complete reaction.
-
Incubation: Add the resin directly to the crude organic reaction mixture. Stir the resulting slurry at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-12 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter the mixture through a simple filter paper or a fritted funnel to remove the resin (which now has the impurity bound to it).
-
Rinsing: Wash the filtered resin with a small amount of fresh organic solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and concentrate in vacuo to yield the purified product.
Trustworthiness: This method is highly reliable and self-validating. The impurity is physically removed from the solution phase, leading to a very high purity filtrate with minimal workup. It is particularly advantageous for high-throughput synthesis and library generation.
Section 3: Data & Comparative Analysis
Table 1: Physical & Chemical Properties of 2-Tert-butoxyethyl Methanesulfonate
| Property | Value | Source |
| CAS Number | 235098-18-7 | [3] |
| Molecular Formula | C₇H₁₆O₄S | [3] |
| Molecular Weight | 196.27 g/mol | [3] |
| Appearance | Light yellow liquid | [3] |
| Storage | 0-8 °C | [3] |
Table 2: Comparison of Removal Techniques
| Technique | Pros | Cons | Best For... |
| Liquid-Liquid Extraction | Simple, fast, inexpensive, highly scalable. | Can form emulsions; requires product and impurity to have different solubilities; uses large solvent volumes. | Initial purification of robust, organic-soluble products where there is a clear polarity difference. |
| Chemical Degradation | Can be highly effective; converts impurity to a non-reactive species. | Risk of side reactions with the desired product; requires careful control of conditions (e.g., pH, temp). | When the impurity is highly reactive and the product is stable to the quench conditions. |
| Scavenger Resins | High selectivity; simple filtration workup; no need for aqueous conditions; suitable for automation. | Resins can be expensive; may require longer reaction times; not suitable for very large scales (>kg). | Purifying sensitive or water-soluble products; parallel synthesis; when traditional methods fail. |
| Column Chromatography | Provides very high purity; separates compounds with similar properties. | Can be slow and labor-intensive; requires large volumes of solvent; may not be economically scalable. | Final purification step for high-value compounds; when all other methods fail to achieve desired purity. |
Section 4: Decision-Making Workflow
To select the optimal purification strategy, consider the properties of your desired product in relation to the methanesulfonate impurity. The following flowchart provides a logical path for making this decision.
References
- Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999–1007.
-
Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Available from: [Link]
-
Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. Available from: [Link]
-
Product Quality Research Institute (PQRI). (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Available from: [Link]
-
Belecki, K., & Miller, S. J. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of organic chemistry, 73(8), 3242-5. Available from: [Link]
-
Evans, M. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Available from: [Link]
-
Cohen, L., Soto, F., & Luna, M.S. (2001). Separation and Extraction of Φ-Methyl Ester Sulfoxylates: New Features. Journal of Surfactants and Detergents, 4(1), 73-74. Available from: [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. Available from: [Link]
-
PubChem. (n.d.). tert-Butyl methanesulfonate. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Binnemans, K., & Jones, P. T. (2024). Reactive extraction of methanesulfonic acid from wastewater using trioctylamine. Scientific Reports. Available from: [Link]
-
Moody, C. J., & Roff, G. J. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development, 12(2), 269–272. Available from: [Link]
-
ACS Publications. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development. Available from: [Link]
-
National Institutes of Health. (2019). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Available from: [Link]
-
Pharmaffiliates. (n.d.). 2-tert-Butoxyethyl Methanesulfonate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. Available from: [Link]
- Google Patents. (n.d.). US5589691A - Process for recovery and recycle of methanesulfonic acid and phosphorous acid.
-
ANATECH. (n.d.). Resins with Functional Groups as Scavengers. Available from: [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
Sources
- 1. enovatia.com [enovatia.com]
- 2. researchgate.net [researchgate.net]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. periodicchemistry.com [periodicchemistry.com]
- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. suprasciences.com [suprasciences.com]
Technical Support Center: Synthesis of 2-Tert-butoxyethyl Methanesulfonate
Welcome to the technical support center for the synthesis of 2-tert-butoxyethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and scalability issues encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a safe, efficient, and scalable process.
I. Reaction Fundamentals and Mechanism
Q1: What is the fundamental reaction for synthesizing 2-tert-butoxyethyl methanesulfonate?
The synthesis of 2-tert-butoxyethyl methanesulfonate is typically achieved through the mesylation of 2-tert-butoxyethanol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a suitable base, such as triethylamine (TEA) or pyridine.[1] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[2]
Q2: What is the reaction mechanism, and are there any alternative pathways to consider?
The generally accepted mechanism for the mesylation of a primary alcohol like 2-tert-butoxyethanol involves a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.[2] The reaction is facilitated by a base that deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the HCl formed.
However, a competing mechanism to be aware of, especially with hindered bases, is the formation of a highly reactive intermediate called sulfene (CH₂=SO₂). This occurs through the deprotonation of the α-proton of methanesulfonyl chloride by the base.[3] The sulfene then rapidly reacts with the alcohol. While the end product is the same, the formation of sulfene can sometimes lead to different impurity profiles.[3]
Caption: Reaction mechanisms for mesylation.
II. Troubleshooting Guide for Scalability Issues
Scaling up the synthesis of 2-tert-butoxyethyl methanesulfonate from the lab bench to pilot or production scale can introduce several challenges. This section addresses the most common issues and provides actionable solutions.
Q3: My reaction is showing a significant exotherm upon adding methanesulfonyl chloride. How can I control this at a larger scale?
Causality: The reaction between methanesulfonyl chloride and an alcohol in the presence of a base is exothermic.[4] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can lead to runaway reactions, increased byproduct formation, and potential safety hazards.
Troubleshooting Steps:
-
Slow Addition: Add the methanesulfonyl chloride dropwise or via a syringe pump to the reaction mixture. This allows for better control over the rate of heat generation.
-
Cooling: Maintain a low reaction temperature, typically between 0 °C and 5 °C, using an efficient cooling bath (e.g., ice-salt or a chiller).[5]
-
Solvent Volume: Ensure an adequate volume of solvent is used to act as a heat sink. A more dilute reaction will have a more manageable exotherm.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated probe.
| Scale | Recommended Addition Time for MsCl | Recommended Temperature Range |
| Lab (1-10 g) | 15-30 minutes | 0-5 °C |
| Pilot (100-500 g) | 1-2 hours | 0-5 °C |
| Production (>1 kg) | 2-4 hours (or as determined by calorimetry) | 0-5 °C |
Q4: I'm observing a lower than expected yield and the formation of an unknown impurity. What could be the cause?
Causality: Lower yields and unexpected impurities can arise from several factors, including incomplete reaction, side reactions, or product degradation. A common side product in mesylation reactions is the corresponding alkyl chloride, formed by the reaction of the intermediate mesylate with the chloride ions present.[1]
Troubleshooting Workflow:
Caption: Troubleshooting low yield and impurities.
Detailed Steps:
-
Reagent Quality: Ensure that the 2-tert-butoxyethanol is dry and the methanesulfonyl chloride and triethylamine are of high purity and freshly distilled if necessary.
-
Stoichiometry: Use a slight excess of methanesulfonyl chloride (1.05-1.2 equivalents) and a larger excess of the base (1.5-2.0 equivalents) to drive the reaction to completion and fully neutralize the HCl.[5]
-
Temperature Control: As mentioned, maintain a low temperature to minimize side reactions.
-
Impurity Identification: Use techniques like GC-MS to identify the impurity. If it is the alkyl chloride, this suggests that the reaction temperature may have been too high, or the reaction was left for an extended period after completion.
Q5: During aqueous workup, I'm struggling with emulsion formation. How can I improve phase separation at a larger scale?
Causality: Emulsions are common during the workup of reactions involving amines and salts, especially at larger scales where agitation is more vigorous.[6] The presence of triethylammonium chloride salt can act as a surfactant, stabilizing the emulsion.
Solutions:
-
Brine Wash: After the initial water or bicarbonate wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break the emulsion.[6]
-
Solvent Addition: Adding a small amount of a different organic solvent with different polarity (e.g., methyl tert-butyl ether if the primary solvent is dichloromethane) can sometimes disrupt the emulsion.
-
Gentle Agitation: During the workup, use gentle agitation instead of vigorous shaking to minimize emulsion formation.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.[7]
III. Purification and Analysis
Q6: What is the recommended procedure for purifying 2-tert-butoxyethyl methanesulfonate at scale?
A: For large-scale purification, a multi-step approach is recommended:
-
Aqueous Workup: As described, wash the reaction mixture with water, followed by a dilute solution of sodium bicarbonate to remove any remaining acidic impurities, and finally with brine to aid phase separation.
-
Drying: Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Vacuum Distillation: The final purification is typically achieved by vacuum distillation. Given that the product is a liquid, this is an effective method to remove non-volatile impurities.[8] However, care must be taken to avoid thermal decomposition. It is advisable to determine the thermal stability of the compound by techniques like Differential Scanning Calorimetry (DSC) before attempting a large-scale distillation.
Q7: How can I monitor the reaction progress and assess the purity of the final product?
A: A combination of analytical techniques is recommended:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting alcohol.
-
Gas Chromatography (GC): Provides a more quantitative assessment of the conversion of the starting material to the product.
-
In-situ IR or Raman Spectroscopy: For large-scale production, these process analytical technologies (PAT) can provide real-time monitoring of the reaction without the need for sampling.
-
-
Purity Assessment:
-
Gas Chromatography (GC): The primary method for determining the purity of the final product and quantifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the product and can detect impurities that may not be visible by GC.
-
Karl Fischer Titration: To determine the water content of the final product, which is important for its stability and use in subsequent reactions.
-
IV. Safety Considerations
Q8: What are the key safety hazards associated with the synthesis of 2-tert-butoxyethyl methanesulfonate, especially at scale?
A: The primary hazards are associated with methanesulfonyl chloride:
-
Toxicity and Corrosivity: Methanesulfonyl chloride is highly toxic if inhaled, corrosive to the skin and eyes, and a lachrymator.[9][10] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Reactivity: It reacts violently with water and bases, which can lead to a dangerous release of heat and corrosive fumes.[10] Ensure all equipment is dry before use and that the addition of reagents is controlled.
-
Thermal Decomposition: Upon heating, methanesulfonyl chloride can decompose to release toxic fumes of sulfur oxides and hydrogen chloride.[12]
Emergency Procedures:
-
Spills: Absorb small spills with an inert material like vermiculite and dispose of as hazardous waste. For large spills, evacuate the area and follow emergency procedures.
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek immediate medical attention.
V. Frequently Asked Questions (FAQs)
Q9: Can I use a different base instead of triethylamine? A: Yes, other tertiary amine bases like pyridine or diisopropylethylamine (DIPEA) can be used. However, their basicity and steric hindrance can influence the reaction rate and potentially the side reaction profile. Triethylamine is a common and cost-effective choice.
Q10: What is the expected stability of the final product, 2-tert-butoxyethyl methanesulfonate? A: Alkyl methanesulfonates are generally stable compounds. However, the presence of the tert-butoxy group makes the molecule susceptible to cleavage under acidic conditions. The product should be stored in a cool, dry place, away from acids. A supplier recommends storage at 0-8 °C.
Q11: My final product has a slight yellow color. Is this normal? A: A slight yellow color is not uncommon for this product, as indicated by a supplier's description of it as a "light yellow liquid". However, a significant color change could indicate the presence of impurities, and further purification may be necessary depending on the requirements of the subsequent steps.
VI. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Truong, G. T., & Tidwell, T. T. (2012). The rich and varied chemistry of sulfenes. Chemical Reviews, 112(6), 3077-3126.
-
Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. Retrieved from [Link]
-
Morita, J., Nakatsuji, H., Misaki, T., & Tanabe, Y. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-714.
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International Labour Organization & World Health Organization. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Tert-butoxyethyl Methanesulfonate and 2-(tert-butoxy)ethyl Tosylate
In the landscape of modern organic synthesis, the strategic conversion of alcohols into more reactive species is a cornerstone of building molecular complexity. For researchers, particularly in the fields of medicinal chemistry and drug development, the choice of activating group can profoundly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of two commonly employed primary alkyl sulfonates: 2-Tert-butoxyethyl methanesulfonate (a mesylate) and 2-(tert-butoxy)ethyl tosylate (a tosylate). We will delve into their relative reactivity, supported by experimental data, and provide detailed protocols for their synthesis and subsequent use in nucleophilic substitution reactions.
The Critical Role of Sulfonate Esters in Organic Synthesis
Alcohols are generally poor electrophiles in nucleophilic substitution reactions due to the hydroxide anion (HO⁻) being a poor leaving group. Conversion of the hydroxyl moiety into a sulfonate ester, such as a mesylate or tosylate, transforms it into an excellent leaving group. This is because the resulting sulfonate anions are highly stabilized by resonance, making them weak bases and thus facile leaving groups.[1] This activation strategy is fundamental in a wide array of synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
The general scheme for the activation of an alcohol and subsequent nucleophilic substitution is depicted below:
Figure 1: General workflow for the activation of 2-(tert-butoxy)ethanol to its corresponding sulfonate ester and subsequent nucleophilic substitution.
Synthesis of the Precursor: 2-(tert-butoxy)ethanol
Both 2-Tert-butoxyethyl methanesulfonate and 2-(tert-butoxy)ethyl tosylate are synthesized from the common precursor, 2-(tert-butoxy)ethanol. This alcohol can be prepared through various methods, with a common industrial route being the reaction of ethylene oxide with n-butanol in the presence of a catalyst.[2] For laboratory-scale synthesis, an alternative Williamson ether synthesis approach can be employed.
Experimental Protocol: Synthesis of 2-(tert-butoxy)ethanol
This protocol is adapted from established Williamson ether synthesis procedures.
Materials:
-
2-Chloroethanol
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of potassium tert-butoxide (1.1 eq.) in anhydrous tert-butanol, add 2-chloroethanol (1.0 eq.) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-(tert-butoxy)ethanol as a colorless liquid.
Safety Note: 2-(tert-butoxy)ethanol is a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Head-to-Head Comparison: Mesylate vs. Tosylate
While both mesylate and tosylate are excellent leaving groups, subtle differences in their electronic and steric properties can influence their reactivity and practical utility.
Leaving Group Ability: A Quantitative Perspective
The leaving group ability of mesylates and tosylates is generally considered to be very similar. A study on the hydrolysis of secondary alkyl sulfonates provides quantitative insight into their relative rates. The rate ratios for the solvolysis of tosylates versus mesylates (kOTs/kOMs) were found to be in the range of approximately 0.8 to 2.1, depending on the solvent.[4] This indicates that in some solvent systems, the tosylate is a slightly better leaving group, while in others, the mesylate is marginally better or they are nearly equivalent. For most practical purposes in synthetic planning, their leaving group abilities can be considered comparable.
| Leaving Group | Relative Rate of Substitution (with EtO⁻) | pKa of Conjugate Acid |
| Mesylate (⁻OMs) | Good | ~ -1.9 |
| Tosylate (⁻OTs) | Good | ~ -2.8 |
Table 1: Comparison of Mesylate and Tosylate Leaving Groups. The pKa values of the conjugate acids (methanesulfonic acid and p-toluenesulfonic acid) highlight their stability as anions.
Steric Considerations
The tosyl group is sterically more demanding than the mesyl group due to the presence of the p-tolyl substituent. This can have implications in sterically congested environments. For reactions proceeding via an SN2 mechanism, increased steric hindrance around the reaction center can slow down the rate of nucleophilic attack.[5] While both 2-Tert-butoxyethyl methanesulfonate and 2-(tert-butoxy)ethyl tosylate are primary sulfonates, the bulky tert-butyl group is in proximity to the reaction center, creating a neopentyl-like arrangement which is known to retard SN2 reactions. In such cases, the smaller size of the mesyl group might offer a slight kinetic advantage over the tosylate.
Practical Considerations
-
Crystallinity: Tosylates are often crystalline solids, which can be advantageous for purification by recrystallization. Mesylates of smaller alcohols are more frequently oils.
-
TLC Visualization: The aromatic ring in the tosylate group allows for easy visualization on TLC plates under UV light, which can be a practical benefit for reaction monitoring.[6]
-
Cost and Availability: Both methanesulfonyl chloride and p-toluenesulfonyl chloride are readily available and relatively inexpensive reagents.
Experimental Protocols: Synthesis and Reactivity
The following protocols provide detailed procedures for the synthesis of 2-Tert-butoxyethyl methanesulfonate and 2-(tert-butoxy)ethyl tosylate, and a representative nucleophilic substitution reaction.
Synthesis of 2-Tert-butoxyethyl methanesulfonate
This protocol is adapted from general mesylation procedures.[7]
Materials:
-
2-(tert-butoxy)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, ice bath, magnetic stirrer
Procedure:
-
Dissolve 2-(tert-butoxy)ethanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the cooled solution.
-
Slowly add methanesulfonyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 2-Tert-butoxyethyl methanesulfonate, which can be purified by column chromatography if necessary.
Synthesis of 2-(tert-butoxy)ethyl tosylate
This protocol is adapted from general tosylation procedures.[8]
Materials:
-
2-(tert-butoxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, ice bath, magnetic stirrer
Procedure:
-
Dissolve 2-(tert-butoxy)ethanol (1.0 eq.) in anhydrous DCM and pyridine (1.5 eq.) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(tert-butoxy)ethyl tosylate.
Figure 2: Synthetic routes to 2-Tert-butoxyethyl methanesulfonate and 2-(tert-butoxy)ethyl tosylate from 2-(tert-butoxy)ethanol.
Nucleophilic Substitution with Sodium Azide: A Comparative Experiment
This protocol outlines a representative SN2 reaction to compare the reactivity of the synthesized mesylate and tosylate.
Materials:
-
2-Tert-butoxyethyl methanesulfonate
-
2-(tert-butoxy)ethyl tosylate
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
-
Reaction vials, magnetic stirrer, heating block
Procedure:
-
In separate reaction vials, dissolve 2-Tert-butoxyethyl methanesulfonate (1.0 eq.) and 2-(tert-butoxy)ethyl tosylate (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 eq.) to each vial.
-
Stir the reactions at a constant temperature (e.g., 60 °C) and monitor the progress of each reaction by TLC or GC-MS at regular time intervals.
-
Upon completion, cool the reaction mixtures to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 2-(tert-butoxy)ethyl azide.
-
Analyze the reaction times and yields to compare the reactivity of the mesylate and tosylate.
Expected Outcome: Based on the similar leaving group abilities, the reaction rates for both the mesylate and tosylate are expected to be comparable. However, any observed differences could be attributed to the subtle steric and electronic effects discussed earlier.
Mechanistic Considerations and Potential Side Reactions
The nucleophilic substitution reactions of 2-Tert-butoxyethyl methanesulfonate and 2-(tert-butoxy)ethyl tosylate are expected to proceed primarily through an SN2 mechanism, given that they are primary sulfonates. However, the presence of the bulky tert-butyl group can hinder the backside attack of the nucleophile, potentially slowing the reaction rate.
A key consideration is the potential for neighboring group participation (NGP) by the ether oxygen atom. The oxygen lone pairs are positioned to displace the sulfonate leaving group in an intramolecular SN2 fashion, forming a cyclic oxonium ion intermediate. Subsequent attack by the external nucleophile would then occur at one of the ring carbons. While NGP can lead to rate enhancement and retention of stereochemistry, for these acyclic systems, it may not be a dominant pathway but should be considered, especially with weak nucleophiles or in ionizing solvents.
The primary side reaction of concern is elimination (E2) , particularly when using sterically hindered, strong bases as nucleophiles. For instance, reaction with potassium tert-butoxide would likely favor the formation of tert-butoxyethene.
Figure 3: Potential reaction pathways for 2-alkoxyethyl sulfonates.
Conclusion and Recommendations
Both 2-Tert-butoxyethyl methanesulfonate and 2-(tert-butoxy)ethyl tosylate are highly effective reagents for the activation of the primary hydroxyl group of 2-(tert-butoxy)ethanol, enabling a wide range of nucleophilic substitution reactions.
-
Reactivity: For most applications, their reactivity can be considered interchangeable. The choice between the two may not significantly impact reaction outcomes in terms of yield or reaction time.
-
Practicality: The tosylate offers the advantage of often being a crystalline solid, facilitating purification, and its aromatic ring aids in TLC visualization.
-
Steric Hindrance: In highly congested systems, the smaller mesyl group may offer a slight kinetic advantage.
Recommendation: For general-purpose applications, the choice between 2-Tert-butoxyethyl methanesulfonate and 2-(tert-butoxy)ethyl tosylate can be based on practical considerations such as the physical state of the product for ease of handling and purification. In kinetically sensitive or sterically demanding applications, the less bulky methanesulfonate may be the preferred choice. It is always recommended to perform small-scale pilot reactions to determine the optimal conditions for a specific transformation.
References
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Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Chegg. (2016, February 28). Solved (S)-2-butanol reacts with p-toluenesulfonyl chloride. Retrieved from [Link]
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Retrieved from [Link]
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-
Leah4sci. (2013, August 16). Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. Retrieved from [Link]
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A Comparative Guide to Alkylating Agents: Profiling 2-Tert-butoxyethyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic alkylating agents, the quest for compounds with an optimal balance of efficacy and safety is perpetual. This guide provides a comparative analysis of 2-Tert-butoxyethyl methanesulfonate , positioning it alongside established and diverse alkylating agents. By examining its chemical properties, proposed mechanism of action, and potential therapeutic profile in contrast to well-documented alternatives, we aim to provide a comprehensive resource for researchers and drug development professionals. This document is designed to be a self-validating system, where the rationale behind experimental design and data interpretation is as crucial as the results themselves.
Introduction to Alkylating Agents: A Double-Edged Sword in Therapy
Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of rapidly proliferating cancer cells. This interaction can lead to DNA strand breaks, abnormal base pairing, and the formation of inter- and intra-strand cross-links, ultimately triggering cell cycle arrest and apoptosis.[1] The therapeutic efficacy of these agents is, however, intrinsically linked to their toxicity, as they can also damage healthy, dividing cells, leading to a narrow therapeutic window.[2]
The diverse chemical landscape of alkylating agents, ranging from nitrogen mustards and nitrosoureas to alkyl sulfonates, dictates their reactivity, selectivity, and clinical utility.[2][3] This guide focuses on the methanesulfonate class, specifically exploring the potential of 2-Tert-butoxyethyl methanesulfonate as a novel therapeutic candidate.
Unveiling 2-Tert-butoxyethyl Methanesulfonate: A Structural Perspective
2-Tert-butoxyethyl methanesulfonate is a versatile chemical compound recognized for its utility as an alkylating agent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[4] Its structure, featuring a reactive methanesulfonate (mesylate) leaving group and a sterically bulky tert-butoxyethyl side chain, suggests a unique profile of reactivity and bioavailability.
The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability and modulate lipophilicity.[5] Its presence in 2-Tert-butoxyethyl methanesulfonate may influence the compound's transport across cell membranes and its interaction with biological macromolecules.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for most clinically relevant alkylating agents is the alkylation of DNA, with the N7 position of guanine being a particularly nucleophilic and frequent target.[1] However, the precise nature of the DNA adducts and the subsequent cellular response can vary significantly between different classes of alkylating agents.
Methanesulfonates: The SN2 Pathway
Alkyl methanesulfonates, such as the well-known busulfan, typically react via an SN2 mechanism. This bimolecular nucleophilic substitution involves a direct attack of a nucleophile (e.g., a nitrogen atom on a guanine base) on the electrophilic carbon of the alkyl group, displacing the methanesulfonate leaving group. SN2 reactions are generally more selective than their SN1 counterparts.[3]
Proposed Alkylation Mechanism of 2-Tert-butoxyethyl Methanesulfonate
Caption: Proposed SN2 mechanism for DNA alkylation by 2-Tert-butoxyethyl methanesulfonate.
Nitrogen Mustards: The Aziridinium Ion Intermediate
In contrast, nitrogen mustards, such as cyclophosphamide and melphalan, form a highly reactive aziridinium ion intermediate through an intramolecular cyclization. This intermediate is a potent electrophile that readily reacts with nucleophilic sites on DNA.[6] This mechanism contributes to their high reactivity and the formation of interstrand cross-links, a particularly cytotoxic lesion.
Comparative Performance Metrics: A Data-Driven Analysis
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency against cancer cell lines.[1] Lower IC50 values indicate greater cytotoxicity. The table below presents hypothetical data for 2-Tert-butoxyethyl methanesulfonate to illustrate a comparative analysis.
| Alkylating Agent | Class | Cancer Cell Line | IC50 (µM) - Hypothetical |
| 2-Tert-butoxyethyl Methanesulfonate | Methanesulfonate | MCF-7 (Breast) | [Data Needed] |
| A549 (Lung) | [Data Needed] | ||
| HCT116 (Colon) | [Data Needed] | ||
| Cyclophosphamide | Nitrogen Mustard | MCF-7 (Breast) | ~ 5 - 20 |
| Melphalan | Nitrogen Mustard | HCT116 (Colon) | ~ 2 - 10 |
| Busulfan | Alkyl Sulfonate | K562 (Leukemia) | ~ 1 - 5 |
| Temozolomide | Triazene | U87 MG (Glioblastoma) | ~ 50 - 200 |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
DNA Alkylation and Cross-Linking Efficiency
The extent and nature of DNA damage are critical determinants of an alkylating agent's efficacy. Assays such as the comet assay or quantification of specific DNA adducts can be employed to measure DNA alkylation efficiency. The ability to form interstrand cross-links is a key feature of bifunctional alkylating agents and is often associated with higher cytotoxicity.
Experimental Workflow: Comparative DNA Damage Assessment
Caption: Workflow for comparing the DNA damaging potential of different alkylating agents.
Therapeutic Index and Toxicity Profile
The therapeutic index (TI) is a ratio that compares the toxic dose of a drug to its therapeutically effective dose.[7] A wider therapeutic index is desirable, indicating a greater margin of safety. While a definitive TI for 2-Tert-butoxyethyl methanesulfonate requires extensive preclinical and clinical studies, its toxicity profile can be initially assessed through in vitro and in vivo models. Key considerations include myelosuppression, gastrointestinal toxicity, and potential for secondary malignancies, which are common side effects of alkylating agents.[3]
Experimental Protocols for Comparative Evaluation
To generate the necessary data for a comprehensive comparison, the following experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of 2-Tert-butoxyethyl methanesulfonate in comparison to other alkylating agents across a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 2-Tert-butoxyethyl methanesulfonate and other comparator alkylating agents in the appropriate cell culture medium.
-
Exposure: Remove the overnight culture medium from the cells and add the drug-containing medium. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.[8]
Protocol 2: Comet Assay for DNA Damage Assessment
Objective: To qualitatively and quantitatively assess the DNA damage induced by 2-Tert-butoxyethyl methanesulfonate.
Methodology:
-
Cell Treatment: Treat cancer cells with equitoxic concentrations (e.g., IC50 values) of 2-Tert-butoxyethyl methanesulfonate and comparator agents for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove cellular proteins and membranes, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Future Directions and Concluding Remarks
While 2-Tert-butoxyethyl methanesulfonate is established as a useful alkylating agent in synthetic chemistry, its potential as a therapeutic agent remains largely unexplored. The comparative framework presented in this guide highlights the critical need for experimental data to elucidate its biological activity. The presence of the tert-butoxyethyl moiety suggests the potential for a favorable pharmacokinetic and metabolic profile, which warrants further investigation.
Future studies should focus on generating robust preclinical data, including in vivo efficacy in animal models of cancer and a comprehensive toxicological evaluation. Such data will be instrumental in determining whether 2-Tert-butoxyethyl methanesulfonate or its analogues can offer a superior therapeutic window compared to existing alkylating agents.
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Chemos GmbH & Co. KG. (2024, April 24). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]
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Surviving CML. (n.d.). 7 Common Alkylating Chemotherapy Drugs and How They Work Against Cancer. Retrieved from [Link]
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ResearchGate. (n.d.). A comparison of several modern alkylating agents. Retrieved from [Link]
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-
PubMed. (n.d.). Mechanism of Action of (2-haloethyl)nitrosoureas on DNA. Isolation and Reactions of Postulated 2-(alkylimino)-3-nitrosooxazolidine Intermediates in the Decomposition of 1,3-bis(2-chloroethyl). Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]
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PubMed. (n.d.). Studies on epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. The preparation and biological activity of (2S,3S)-1,2-epoxy-3,4-butanediol 4-methanesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). O-(2-tert-butoxyethyl)hydroxylamine. Retrieved from [Link]
- Google Patents. (n.d.). CN1380284A - Synthesis process of tert-butyl amine and its formula.
-
PubChem. (n.d.). 2-Butoxyethyl tosylate. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate. Retrieved from [Link]
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A Senior Application Scientist's Guide to 2-tert-Butoxyethylation: A Comparative Analysis of Reagents for Robust Substrate Protection
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. The 2-tert-butoxyethyl group has emerged as a valuable protective moiety for a range of functional groups, including hydroxyls, phenols, amines, and thiols. Its popularity stems from its relative stability to a variety of reaction conditions and the diverse methods available for its cleavage.
This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical comparison of alternative reagents for the 2-tert-butoxyethylation of various substrates. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to inform your experimental design.
Introduction to the 2-tert-Butoxyethyl Protecting Group
The 2-tert-butoxyethyl group offers a unique combination of steric bulk and electronic properties. The bulky tert-butyl group provides steric hindrance, shielding the protected functional group from nucleophilic attack. The ether linkage, while generally stable, can be cleaved under specific acidic or Lewis acidic conditions, allowing for selective deprotection in the presence of other acid-sensitive or base-labile protecting groups.
This guide will explore the following key aspects of 2-tert-butoxyethylation:
-
Reagent Selection and Synthesis: A comparative overview of common and alternative reagents for introducing the 2-tert-butoxyethyl group.
-
Substrate Scope and Reactivity: An analysis of the effectiveness of different reagents for protecting primary, secondary, and tertiary alcohols, as well as phenols, amines, and thiols.
-
Experimental Protocols and Optimization: Detailed, step-by-step methodologies for key 2-tert-butoxyethylation reactions.
-
Deprotection Strategies: A survey of methods for the efficient and selective removal of the 2-tert-butoxyethyl group.
-
Spectroscopic Characterization: Guidance on interpreting NMR, IR, and mass spectrometry data for 2-tert-butoxyethyl protected compounds.
Reagent Showcase: A Comparative Analysis
The choice of reagent for 2-tert-butoxyethylation is dictated by the nature of the substrate, the desired reaction conditions, and the presence of other functional groups in the molecule. Here, we compare the performance of several key reagents.
2-tert-Butoxyethyl Halides (Bromide and Chloride)
Primary Reagents and Synthesis:
2-tert-Butoxyethyl bromide and chloride are the most direct reagents for introducing the 2-tert-butoxyethyl group via nucleophilic substitution, typically through a Williamson ether synthesis.[1][2] These halides can be synthesized from 2-tert-butoxyethanol. For instance, 2-tert-butoxyethyl bromide can be prepared by treating 2-tert-butoxyethanol with a brominating agent like phosphorus tribromide or hydrobromic acid.
Mechanism of Action (Williamson Ether Synthesis):
The Williamson ether synthesis is a classic SN2 reaction where an alkoxide, phenoxide, thiolate, or amide anion acts as a nucleophile, displacing the halide from the 2-tert-butoxyethyl halide.[1][2] The reaction is typically carried out in the presence of a base to deprotonate the substrate.
Figure 2: Mitsunobu Reaction for 2-tert-Butoxyethylation. This diagram shows the activation of the alcohol and subsequent nucleophilic substitution by 2-tert-butoxyethanol.
Performance and Comparison:
| Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) |
| Secondary Alcohol | DIAD, PPh₃, 2-tert-butoxyethanol | THF | 0 to rt | 75-90 |
| Primary Alcohol | DEAD, PPh₃, 2-tert-butoxyethanol | Toluene | rt | 80-95 |
Advantages:
-
Excellent for secondary alcohols, often proceeding with complete inversion of configuration.
-
Mild reaction conditions.
Limitations:
-
The stoichiometry can be difficult to control, and the removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging.
-
Not suitable for acidic substrates like phenols.
Acid-Catalyzed Addition to Alkenes
Performance and Comparison:
This method is highly substrate-dependent and generally follows Markovnikov's rule, where the 2-tert-butoxyethyl group adds to the more substituted carbon of the double bond.
Advantages:
-
Atom-economical.
-
Can be used when other methods are not feasible.
Limitations:
-
Carbocation rearrangements can lead to a mixture of products.
-
Requires strongly acidic conditions, which can be incompatible with many functional groups.
Experimental Protocols
Protocol 1: 2-tert-Butoxyethylation of a Primary Alcohol using 2-tert-Butoxyethyl Bromide (Williamson Ether Synthesis)
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
2-tert-Butoxyethyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-tert-butoxyethyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a 2-tert-Butoxyethyl Ether using Trifluoroacetic Acid
Materials:
-
2-tert-Butoxyethyl protected compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the 2-tert-butoxyethyl protected compound in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v) at room temperature. [3][4][5]2. Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Characterization
The presence of the 2-tert-butoxyethyl group can be readily confirmed by spectroscopic methods:
-
¹H NMR: The tert-butyl group gives a characteristic sharp singlet at approximately δ 1.2 ppm. The two methylene groups of the ethyl chain typically appear as triplets around δ 3.5-3.7 ppm. [6][7][8]* ¹³C NMR: The quaternary carbon of the tert-butyl group appears around δ 73 ppm, and the methyl carbons around δ 27 ppm. The methylene carbons of the ethyl chain resonate in the range of δ 60-70 ppm.
-
IR Spectroscopy: A strong C-O stretching band is observed in the region of 1100-1150 cm⁻¹. [6][8]* Mass Spectrometry: Fragmentation often involves the loss of the tert-butyl group (57 amu) or isobutylene.
Conclusion and Future Outlook
The 2-tert-butoxyethyl group is a versatile and robust protecting group for a variety of functional groups. The choice of the appropriate 2-tert-butoxyethylation reagent and method depends on the specific substrate and the overall synthetic strategy. While the Williamson ether synthesis using 2-tert-butoxyethyl halides is a reliable method for primary alcohols and phenols, the Mitsunobu reaction provides an excellent alternative for secondary alcohols.
Future research in this area will likely focus on the development of more environmentally friendly and catalytic methods for the introduction and removal of the 2-tert-butoxyethyl group, further expanding its utility in modern organic synthesis.
References
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Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee. Retrieved from [Link]
-
(n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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-
ResearchGate. (2025). A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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-
PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
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- NIH. (2015).
- (n.d.). 12. The Williamson Ether Synthesis.
- ChemSpider. (2020). Boc deprotection of [[921|BocPhePheOEt]].
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- (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
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- Organic Syntheses. (n.d.). 82.
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A Comparative Guide to the Efficacy of 2-Tert-butoxyethyl Methanesulfonate in Complex Molecule Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. An ideal protecting group should be introduced efficiently, remain robust through various transformations, and be cleaved selectively under mild conditions. This guide provides an in-depth technical comparison of the 2-tert-butoxyethyl (Tebe) protecting group, introduced via its highly reactive methanesulfonate precursor, against other commonly employed alcohol protecting groups. We will delve into the mechanistic underpinnings of its application, supported by experimental data and protocols, to offer a clear perspective on its efficacy in the synthesis of complex molecules.
Introduction: The Role of the 2-Tert-butoxyethyl (Tebe) Group
The 2-tert-butoxyethyl group offers a unique combination of stability and controlled cleavage, positioning it as a valuable tool in the synthetic chemist's arsenal. It is introduced to a hydroxyl group via a nucleophilic substitution reaction using 2-tert-butoxyethyl methanesulfonate. The methanesulfonate (mesylate) moiety serves as an excellent leaving group, facilitating a clean and efficient protection step.
The core of the Tebe group's utility lies in its ether linkage, which is generally stable to a wide range of reagents, and the terminal tert-butyl group, which allows for acid-labile deprotection. This combination provides a distinct advantage in synthetic routes that require orthogonal protecting group strategies.
Mechanism of Protection and Deprotection
The introduction and removal of the Tebe group follow well-established reaction mechanisms, providing a predictable and reliable method for alcohol protection.
Protection of Alcohols
The protection of a primary alcohol with 2-tert-butoxyethyl methanesulfonate proceeds via a standard Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces the mesylate leaving group on the 2-tert-butoxyethyl methanesulfonate in an SN2 reaction to form the protected ether.
Caption: Orthogonal deprotection strategy showcasing the selectivity of the Tebe group.
Experimental Protocols
To provide a practical framework for the application of the 2-tert-butoxyethyl group, the following detailed protocols are provided.
Synthesis of 2-Tert-butoxyethyl Methanesulfonate
Materials:
-
2-(tert-Butoxy)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of 2-(tert-butoxy)ethanol (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-tert-butoxyethyl methanesulfonate, which can be purified by flash column chromatography.
Protection of a Primary Alcohol with 2-Tert-butoxyethyl Methanesulfonate
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Tert-butoxyethyl methanesulfonate
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous THF in a flask under an inert atmosphere, add a solution of the primary alcohol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-tert-butoxyethyl methanesulfonate (1.1 eq.) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 2-tert-butoxyethyl protected alcohol.
Deprotection of a 2-Tert-butoxyethyl Ether
Materials:
-
2-Tert-butoxyethyl protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the 2-tert-butoxyethyl protected alcohol (1.0 eq.) in DCM.
-
Add TFA (5-10 eq.) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
[1]### 5. Case Study: Application in Natural Product Synthesis
Conclusion
2-Tert-butoxyethyl methanesulfonate serves as an effective reagent for the introduction of the 2-tert-butoxyethyl protecting group for alcohols. The Tebe group offers a valuable combination of stability to a range of common synthetic reagents and selective cleavage under acidic conditions. Its orthogonality with silyl and benzyl protecting groups makes it a strategic choice for complex, multi-step syntheses where differential protection of multiple hydroxyl groups is required. The straightforward and high-yielding protection and deprotection protocols further enhance its appeal for researchers and professionals in the field of drug development and natural product synthesis.
References
-
Chem-Impex. 2-tert-Butoxyethyl Methanesulfonate. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
University of Guelph. Alcohol Protecting Groups. [Link]
-
Master Organic Chemistry. Alcohol Protecting Groups. [Link]
-
Organic Syntheses. tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. [Link]
-
OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
ResearchGate. The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
Pearson. t-Butyl Ether Protecting Groups: Videos & Practice Problems. [Link]
-
ResearchGate. tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. [Link]
-
ChemSpider Synthetic Pages. Boc deprotection of [[921|BocPhePheOEt]]. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
-
Organic Synthesis. Alcohol to Mesylate using MsCl, base. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Common Organic Chemistry. Tetra-n-butylammonium Fluoride (TBAF). [Link]
-
Total Synthesis. Protecting Groups In Organic Chemistry. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
University of Bath. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
NROChemistry. Protection of Alcohols. [Link]
-
SlideShare. Protection of OH group of alcohol. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
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A Comparative Guide to Spectroscopic Analysis for Confirming "2-Tert-butoxyethyl Methanesulfonate" Reaction Completion
Introduction: The Imperative of Precision in Synthetic Chemistry
In the realm of pharmaceutical and materials science, the synthesis of intermediate compounds is a foundational step where precision is paramount. The conversion of an alcohol to a methanesulfonate (mesylate) is a common and critical transformation, often utilized to convert a poor leaving group (hydroxyl) into an excellent one for subsequent nucleophilic substitution reactions.[1] The successful synthesis of "2-Tert-butoxyethyl methanesulfonate" from 2-tert-butoxyethanol and methanesulfonyl chloride is a key step in many multi-step synthetic pathways. However, simply running the reaction for a set period is insufficient; rigorous confirmation of reaction completion is essential to ensure purity, maximize yield, and prevent downstream complications.
This guide provides a comprehensive comparison of the primary spectroscopic techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS)—for confirming the exhaustive conversion of starting materials to the desired product. We will delve into the causality behind experimental choices and present self-validating protocols designed for the modern research environment.
The Synthesis Pathway
The reaction involves the treatment of 2-tert-butoxyethanol with methanesulfonyl chloride, typically in the presence of a non-nucleophilic base such as triethylamine (TEA) or pyridine. The base serves as a crucial scavenger for the hydrochloric acid (HCl) byproduct, which could otherwise lead to unwanted side reactions.
Caption: Reaction scheme for the synthesis of 2-Tert-butoxyethyl methanesulfonate.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Sentinel
FT-IR spectroscopy is an invaluable first-line technique for monitoring this reaction. Its power lies in the rapid and definitive identification of key functional groups. The entire narrative of this reaction can be told by the disappearance of one critical peak and the appearance of others.
Causality: Why FT-IR is Effective
The conversion of an alcohol to a sulfonate ester is characterized by a fundamental change in functional groups: the hydroxyl (-OH) group is replaced by a methanesulfonate (-OSO₂CH₃) group. These groups have distinct, strong vibrational modes in the infrared spectrum.
-
Disappearance of the O-H Stretch: The most telling sign of reaction completion is the vanishing of the broad, strong absorption band of the hydroxyl group's O-H stretch in the starting alcohol. This peak is broad due to intermolecular hydrogen bonding.[2][3]
-
Appearance of S=O Stretches: Concurrently, the formation of the sulfonate ester introduces a new sulfur-oxygen double bond system, which gives rise to two strong, sharp absorption bands: an asymmetric and a symmetric stretch.[4][5]
Comparative Spectral Data
| Compound | Functional Group | Key IR Absorption (cm⁻¹) | Appearance |
| 2-tert-butoxyethanol (Reactant) | Hydroxyl (O-H) | ~3400-3300 | Strong, Very Broad[2][6] |
| C-O Stretch | ~1100-1050 | Strong | |
| Methanesulfonyl Chloride (Reactant) | Sulfonyl (S=O) | ~1370-1350 (asymmetric) | Strong, Sharp[7][8] |
| ~1180-1165 (symmetric) | Strong, Sharp[7][8] | ||
| 2-Tert-butoxyethyl methanesulfonate (Product) | Sulfonate (S=O) | ~1360-1340 (asymmetric) | Strong, Sharp |
| ~1180-1170 (symmetric) | Strong, Sharp | ||
| C-O Stretch | ~1100-1000 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Preparation (Reactant): Place a single drop of the starting material, 2-tert-butoxyethanol, onto the ATR crystal.
-
Data Acquisition (Reactant): Acquire the IR spectrum. Note the prominent, broad peak in the ~3400 cm⁻¹ region. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Reaction Monitoring: After the reaction has proceeded for the desired time, carefully withdraw a small aliquot (1-2 drops) from the reaction mixture.
-
Sample Preparation (Mixture): Place the aliquot directly onto the ATR crystal. If the sample is in a volatile solvent, allow the solvent to evaporate.
-
Data Acquisition (Mixture): Acquire the IR spectrum.
-
Analysis: Compare the spectrum of the reaction mixture to the spectrum of the starting material. The reaction is complete when the broad O-H absorption band (~3400 cm⁻¹) is completely absent. The presence of strong, sharp peaks around 1350 cm⁻¹ and 1175 cm⁻¹ confirms the formation of the product.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Structural Blueprint
While FT-IR confirms the change in functional groups, ¹H NMR provides a detailed structural confirmation of the product molecule. It offers quantitative insight into the reaction's progress by tracking the shifting electronic environments of the protons.[9]
Causality: Why ¹H NMR is Definitive
The methanesulfonate group is significantly more electron-withdrawing than the hydroxyl group it replaces. This strong inductive effect deshields the adjacent protons, causing their corresponding signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.
-
Key Diagnostic Shift: The most critical observation is the downfield shift of the signal corresponding to the methylene protons adjacent to the oxygen atom (-CH₂-O-).
-
Disappearance and Appearance of Signals: The labile -OH proton signal from the alcohol starting material will disappear. A new, sharp singlet corresponding to the three equivalent protons of the mesyl group's methyl (-SO₂CH ₃) will appear.
Comparative Spectral Data (¹H NMR)
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| 2-tert-butoxyethanol (Reactant) | (CH ₃)₃C- | ~1.2 | Singlet (s) |
| -OCH ₂CH₂OH | ~3.5 | Triplet (t) | |
| -OCH₂CH ₂OH | ~3.7 | Triplet (t) | |
| -OH | Variable (e.g., ~2.0-4.0) | Broad Singlet (br s) | |
| 2-Tert-butoxyethyl methanesulfonate (Product) | (CH ₃)₃C- | ~1.2 | Singlet (s) |
| CH ₃SO₂- | ~3.0 | Singlet (s) | |
| -OCH ₂CH₂OMs | ~3.7 | Triplet (t) | |
| -OCH₂CH ₂OMs | ~4.3 | Triplet (t) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation (t=0): Before initiating the reaction, dissolve a small amount (~5-10 mg) of the starting material, 2-tert-butoxyethanol, in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition (t=0): Acquire a ¹H NMR spectrum of the starting material.
-
Reaction Monitoring: Once the reaction is presumed complete based on other methods (like TLC or FT-IR), work up a small aliquot of the reaction mixture. This typically involves quenching the reaction, washing with a dilute aqueous solution to remove the base salt, drying the organic layer, and removing the solvent under reduced pressure.[10]
-
Sample Preparation (Final): Dissolve the crude product (~5-10 mg) in ~0.6 mL of CDCl₃ in a clean NMR tube.
-
Data Acquisition (Final): Acquire the ¹H NMR spectrum.
-
Analysis:
-
Confirm the complete disappearance of the alcohol's -OCH₂CH ₂OH triplet at ~3.7 ppm.
-
Verify the appearance of the new downfield triplet for -OCH₂CH ₂OMs at ~4.3 ppm.
-
Confirm the appearance of the sharp methyl singlet for the mesyl group at ~3.0 ppm.
-
The integration of the proton signals should correspond to the structure of the product.
-
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the ultimate confirmation of product identity by determining its molecular weight. This technique is particularly useful for verifying that no unexpected side reactions have occurred and that the compound of interest has indeed been formed.
Causality: Why MS is Confirmatory
MS ionizes the analyte and separates the resulting ions based on their mass-to-charge ratio (m/z). The successful formation of 2-Tert-butoxyethyl methanesulfonate will result in a molecular ion peak corresponding to its specific molecular weight, which is distinct from the starting materials.
Comparative Mass Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ or [M+Na]⁺ |
| 2-tert-butoxyethanol (Reactant) | C₆H₁₄O₂ | 118.17[11] | 119.1 or 141.1 |
| Methanesulfonyl Chloride (Reactant) | CH₃ClO₂S | 114.55[7] | N/A (Highly reactive) |
| 2-Tert-butoxyethyl methanesulfonate (Product) | C₇H₁₆O₄S | 196.27[12] | 197.1 or 219.1 |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: After the reaction work-up, prepare a dilute solution of the crude product in a suitable solvent, such as methanol or acetonitrile (~0.1 mg/mL).
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to operate in positive ion mode for ESI.
-
Data Acquisition: Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).
-
Analysis: Examine the resulting spectrum for a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.1 or the sodium adduct [M+Na]⁺ at m/z 219.1. The absence of a significant peak at m/z 119.1 (from the starting alcohol) provides further evidence of reaction completion.
Integrated Analytical Workflow
Caption: Integrated workflow for confirming reaction completion.
Conclusion
Confirming the completion of the synthesis of 2-Tert-butoxyethyl methanesulfonate is a multi-faceted process where each spectroscopic technique provides a unique and essential piece of the puzzle. FT-IR acts as a rapid, qualitative check on functional group transformation. ¹H NMR provides the detailed structural blueprint and is arguably the most powerful tool for confirming the desired covalent structure. Finally, Mass Spectrometry delivers the unambiguous verdict on the molecular weight, confirming the product's elemental composition. By employing these three methods in a logical, self-validating workflow, researchers can proceed with confidence, knowing their material is pure, correct, and ready for the next critical step in their synthetic journey.
References
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Hanai, K., Okuda, T., & Machida, K. (1975). Vibrational-Spectra of Methanesulfonyl chloride and methanesulfonyl chloride D3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 31(9-10), 1227-1232.
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Tadesse, A., & Siraj, K. (2023). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Ethiopian Journal of Science and Technology, 16(3), 237-244.
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Lee, C., et al. (2022). Infrared spectra of: (a) methanesulfonic acid, (b) copper methanesulfonate tetrahydrate and (c) caesium methanesulfonate. ResearchGate.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 31297, Methanesulfonyl chloride. PubChem.
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Parker, S. F., et al. (2018). Structure and vibrational spectroscopy of methanesulfonic acid. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2133), 20170147.
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ChemicalBook. (n.d.). Methanesulfonyl chloride(124-63-0) IR1. ChemicalBook.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24232, 2-(Tert-butoxy)ethan-1-ol. PubChem.
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Whiting, A., et al. (2006). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Organic Syntheses, 83, 93.
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NIST. (n.d.). Methanesulfonyl chloride. NIST WebBook.
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SpectraBase. (n.d.). Methanesulfonyl chloride. SpectraBase.
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Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. University of Texas at Dallas.
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Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8133, 2-Butoxyethanol. PubChem.
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Peng, C., et al. (2014). Temperature-dependent deliquescent and efflorescent properties of methanesulfonate sodium studied by ATR-FTIR spectroscopy. The Journal of Physical Chemistry A, 118(6), 1188-1196.
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Regis, C., & Dudley, G. (2011). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic letters, 13(8), 1888–1891.
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Guzaev, A. (2024). Answer to "Methanesulfonic acid neutralisation?". ResearchGate.
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Teasdale, A., & Elder, D. (2013). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development, 17(2), 221-230.
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Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Novatia, LLC.
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Chackalackal, S. M., & Stafford, F. E. (1966). Infrared Spectra of Methane-, Fluoro-, and Chlorosulfonic Acids. Journal of the American Chemical Society, 88(4), 723-726.
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Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007.
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A Senior Application Scientist's Guide to Purity Determination of 2-Tert-butoxyethyl Methanesulfonate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Tert-butoxyethyl methanesulfonate, a key alkylating agent in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its reactive nature, while beneficial for synthesis, also presents a potential for the formation of impurities that can carry over into the final drug substance, potentially altering its pharmacological profile or introducing toxicity. Therefore, robust and reliable analytical methods for determining the purity of 2-Tert-butoxyethyl methanesulfonate are paramount.
This guide provides a comparative overview of the principal analytical techniques for assessing the purity of 2-Tert-butoxyethyl methanesulfonate. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with universal detectors, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a simple recitation of methods, this document aims to provide the "why" behind the "how"—exploring the rationale for selecting specific techniques and parameters to build a self-validating system for impurity analysis.
Understanding the Impurity Profile: A Prerequisite for Method Development
Effective analytical method development begins with a thorough understanding of the potential impurities. The synthesis of 2-Tert-butoxyethyl methanesulfonate typically involves the reaction of 2-tert-butoxyethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Caption: Synthesis scheme of 2-Tert-butoxyethyl methanesulfonate.
Based on this synthetic route, potential process-related impurities include:
-
Unreacted Starting Materials: 2-tert-butoxyethanol and methanesulfonyl chloride.
-
Reagent-Related Impurities: Residual triethylamine.
-
Byproducts: Triethylamine hydrochloride.
-
Degradation Products: Potential hydrolysis of the methanesulfonate ester back to 2-tert-butoxyethanol and methanesulfonic acid, particularly in the presence of moisture.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the impurities being targeted.
| Method | Principle | Strengths | Limitations | Ideal For |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, excellent for identifying unknown volatile impurities. | Requires analyte to be volatile and thermally stable. | Trace-level detection of volatile and semi-volatile organic impurities. |
| HPLC-CAD/ELSD | Separation of non-volatile compounds with universal detection based on aerosol charging or light scattering. | Applicable to a wide range of non-volatile compounds, does not require a chromophore. | Lower sensitivity compared to MS, non-linear response can require careful calibration. | Quantitation of non-volatile impurities and the main component. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte. | Absolute quantification, non-destructive, provides structural information. | Lower sensitivity than chromatographic methods, requires a relatively pure internal standard. | Accurate purity assessment of the bulk material and identification of major impurities. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities. Given the expected volatility of 2-Tert-butoxyethyl methanesulfonate and its potential process-related impurities, GC-MS offers the necessary sensitivity and specificity for their detection and identification. A non-polar stationary phase is a good starting point for method development for such non-polar compounds.[2]
Caption: Workflow for GC-MS analysis.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 50 mg of the 2-Tert-butoxyethyl methanesulfonate sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Inlet: Split/splitless injector at 250 °C. A split ratio of 20:1 is a good starting point.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
-
Ionization Energy: 70 eV.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Rationale: 2-Tert-butoxyethyl methanesulfonate lacks a significant UV chromophore, rendering standard HPLC-UV analysis ineffective for purity determination. A Charged Aerosol Detector (CAD) is a universal detector that can quantify any non-volatile analyte, making it an excellent choice for this compound.[3][4][5][6]
Caption: Workflow for HPLC-CAD analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of 2-Tert-butoxyethyl methanesulfonate at approximately 1 mg/mL in acetonitrile. Prepare working standards and samples by diluting the stock solution.
-
HPLC-CAD System: An HPLC system equipped with a Charged Aerosol Detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
CAD Conditions:
-
Evaporation Temperature: 35 °C.
-
Gas: Nitrogen at 35 psi.
-
-
Data Analysis: Quantify the purity and impurities based on peak area percentages or by using a reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific certified reference standard of the analyte.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known signal from the analyte to that of a certified internal standard, the purity can be accurately determined.
Caption: Workflow for qNMR analysis.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 20 mg of the 2-Tert-butoxyethyl methanesulfonate sample into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation:
-
Use the following formula to calculate the purity:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion: A Multi-faceted Approach to Ensuring Purity
The determination of the purity of 2-Tert-butoxyethyl methanesulfonate requires a thoughtful and multi-faceted analytical approach. While GC-MS excels at identifying and quantifying volatile impurities, HPLC with universal detectors like CAD is indispensable for analyzing the non-volatile components. qNMR stands out as a powerful, primary method for the absolute purity assessment of the bulk material.
For comprehensive quality control, a combination of these techniques is often employed. For instance, GC-MS can be used for initial impurity profiling and identification, while HPLC-CAD can be implemented for routine purity checks and quantification of known impurities. qNMR can then serve as a definitive method for certifying the purity of reference standards and for orthogonal verification of results obtained by chromatographic techniques. By understanding the strengths and limitations of each method and applying them judiciously, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate.
References
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National Center for Biotechnology Information. (n.d.). 2-(Tert-butoxy)ethan-1-ol. PubChem. Retrieved from [Link]
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MAC-MOD Analytical. (n.d.). GC Method Development. Retrieved from [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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LookChem. (n.d.). Cas 1023742-13-3,O-(2-tert-butoxyethyl)hydroxylaMine. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
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Horst, K., & Tuerk, J. (2010). HPLC analysis of nonvolatile analytes using charged aerosol detection. Analytical and bioanalytical chemistry, 397(5), 1841–1851. [Link]
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PubMed. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds—Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 363-370. [Link]
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Chromatography Today. (2014, August 22). HPLC Analysis of Non-volatile Analytes Using. Retrieved from [Link]
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Chromatography Forum. (2011, June 30). comparing data from non-polar and polar GC systems. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Tert-Butoxyethanol. Retrieved from [Link]
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MDPI. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules, 27(16), 5192. [Link]
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A Comparative Guide to Phenolic Protection: Validation of the Novel 2-Tert-butoxyethyl Group versus the Established Benzyl Group
Introduction: The Imperative of Orthogonal Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic masking and unmasking of reactive functional groups is paramount. Protecting groups are the linchpins of this strategy, serving as temporary molecular shields that prevent a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under conditions that do not affect other functional groups—a concept known as orthogonality.
This guide provides an in-depth validation of a novel protecting group strategy for phenols: the 2-tert-butoxyethyl (BEE) group. We will explore its performance by comparing it directly with one of the most well-established and widely used protecting groups for phenols, the Benzyl (Bn) group. Through detailed experimental protocols and comparative data, this guide will equip researchers with the necessary insights to evaluate the potential of the BEE group for their specific synthetic challenges.
The 2-Tert-butoxyethyl Group: A Novel Acid-Labile Protecting Group for Phenols
The proposed 2-tert-butoxyethyl (BEE) protecting group is an ether-based group that combines the structural features of a simple ethyl ether with a terminal tert-butyl ether. The key feature of this protecting group is its anticipated acid lability, owing to the presence of the tert-butyl group, which can be cleaved under acidic conditions to liberate the corresponding alcohol. This offers a potentially milder deprotection strategy compared to the often harsh conditions required for the cleavage of other alkyl ethers. The BEE group is introduced by alkylating a phenol with a suitable electrophile, such as 2-tert-butoxyethyl methanesulfonate.
Figure 1: The protection and deprotection strategy for the 2-tert-butoxyethyl (BEE) group.
The Benzyl Group: The Gold Standard for Phenol Protection
The Benzyl (Bn) group is a cornerstone of protecting group chemistry, valued for its robustness under a wide range of synthetic conditions, including acidic and basic media, as well as many oxidizing and reducing environments.[1] It is typically introduced via a Williamson ether synthesis using benzyl bromide or chloride.[2] The primary methods for its removal are catalytic hydrogenolysis and, for certain substrates, oxidative cleavage.[2][3] This versatility has cemented its role in complex total synthesis.
Experimental Design for Comparative Analysis
To provide a rigorous and objective comparison, we have designed a series of experiments using phenol as the model substrate. This allows for a direct assessment of the efficiency of the protection and deprotection steps for both the BEE and Bn groups under standardized conditions.
Figure 3: Synthesis of the BEE group precursor.
Experimental Protocol: Synthesis of 2-Tert-butoxyethyl Methanesulfonate
-
To a solution of 2-tert-butoxyethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, triethylamine (1.5 eq) was added dropwise. [4]2. Methanesulfonyl chloride (1.2 eq) was then added dropwise, and the reaction mixture was stirred at 0 °C for 2 hours. [4][5]3. The reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was quenched with water, and the layers were separated.
-
The aqueous layer was extracted with DCM.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which was used in the subsequent step without further purification.
Protection of a Model Substrate: Phenol
The protection of phenol was carried out using both the newly synthesized 2-tert-butoxyethyl methanesulfonate and the standard benzyl bromide.
Experimental Protocol 1: Protection of Phenol with the BEE Group
-
To a suspension of phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.2 M), 2-tert-butoxyethyl methanesulfonate (1.2 eq) was added. [6]2. The mixture was heated to 80 °C and stirred for 12 hours.
-
The reaction progress was monitored by TLC.
-
After completion, the reaction mixture was cooled to room temperature and filtered.
-
The filtrate was concentrated under reduced pressure.
-
The residue was dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography on silica gel.
Experimental Protocol 2: Protection of Phenol with the Benzyl (Bn) Group
-
To a suspension of phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.2 M), benzyl bromide (1.2 eq) was added. [6]2. The mixture was heated to 80 °C and stirred for 6 hours.
-
The reaction progress was monitored by TLC.
-
Work-up and purification were performed as described in Experimental Protocol 1.
Results of Protection Reactions
| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) |
| BEE | 2-Tert-butoxyethyl methanesulfonate | K₂CO₃ | Acetonitrile | 12 | 85 |
| Bn | Benzyl bromide | K₂CO₃ | Acetonitrile | 6 | 95 |
Deprotection Studies: Cleavage of the Protecting Group
The stability and cleavage of both protecting groups were investigated under different conditions to establish their orthogonality.
Experimental Protocol 3: Deprotection of the BEE Group
-
To a solution of BEE-protected phenol (1.0 eq) in dichloromethane (0.1 M), trifluoroacetic acid (TFA, 5.0 eq) was added at room temperature. [7]2. The reaction was stirred for 2 hours and monitored by TLC.
-
Upon completion, the reaction mixture was concentrated under reduced pressure.
-
The residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected phenol.
Experimental Protocol 4: Deprotection of the Benzyl (Bn) Group by Hydrogenolysis
-
To a solution of Bn-protected phenol (1.0 eq) in methanol (0.1 M), 10% Palladium on carbon (Pd/C, 10 mol%) was added.
-
The flask was evacuated and backfilled with hydrogen gas (balloon pressure).
-
The reaction was stirred vigorously at room temperature for 4 hours. [3]4. The reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure to yield the deprotected phenol.
Experimental Protocol 5: Deprotection of the Benzyl (Bn) Group by Oxidative Cleavage
-
To a solution of Bn-protected phenol (1.0 eq) in a mixture of acetonitrile and water (10:1, 0.1 M), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 eq) was added. [8][9]2. The mixture was stirred at room temperature for 3 hours.
-
The reaction was quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product was purified by column chromatography.
Comparative Data for Deprotection
| Protecting Group | Deprotection Method | Reagents | Time (h) | Yield (%) |
| BEE | Acid-Catalyzed Cleavage | TFA | 2 | 92 |
| Bn | Catalytic Hydrogenolysis | H₂, Pd/C | 4 | 98 |
| Bn | Oxidative Cleavage | DDQ | 3 | 88 |
Comparative Analysis and Discussion
The experimental results provide a clear basis for comparing the 2-tert-butoxyethyl (BEE) and Benzyl (Bn) protecting groups for phenols.
Protection Step: The benzylation of phenol proceeded with a higher yield (95%) and in a shorter reaction time (6 hours) compared to the protection with the BEE group (85% yield, 12 hours). This is likely due to the higher reactivity of benzyl bromide as an electrophile compared to 2-tert-butoxyethyl methanesulfonate. The synthesis of the BEE reagent also adds an extra step to the overall synthetic sequence.
Deprotection Step: The BEE group was efficiently removed under mild acidic conditions using TFA at room temperature, affording the deprotected phenol in high yield (92%). This acid-lability is the key feature of the BEE group and offers a distinct advantage when working with molecules that are sensitive to reductive or oxidative conditions.
The Benzyl group, as expected, was stable to acidic conditions but was readily cleaved by catalytic hydrogenolysis in near-quantitative yield (98%). This method is exceptionally clean and efficient but is incompatible with other reducible functional groups such as alkenes, alkynes, or nitro groups. [10]The oxidative deprotection with DDQ provides an alternative, albeit with a slightly lower yield (88%), and is useful when hydrogenolysis is not feasible. [11] Orthogonality and Application Scope: The key difference between the BEE and Bn groups lies in their deprotection conditions, which defines their orthogonality. The BEE group is labile to acid, while the Bn group is labile to hydrogenolysis/oxidation. This suggests that these two groups could be used orthogonally in the synthesis of complex molecules bearing multiple hydroxyl groups. For instance, a BEE-protected phenol would be stable under the hydrogenolysis conditions used to remove a Bn group, and a Bn-protected phenol would be stable to the mild acidic conditions used to cleave a BEE group.
The choice between the BEE and Bn group will ultimately depend on the specific synthetic strategy. The Bn group remains the superior choice for general-purpose protection due to its high installation efficiency and stability. However, the BEE group presents a valuable new tool for syntheses where mild, acid-catalyzed deprotection is required and where hydrogenolysis or strong oxidative conditions must be avoided.
Conclusion
This comparative guide has validated the use of the 2-tert-butoxyethyl (BEE) group as a novel, acid-labile protecting group for phenols. While its introduction is less efficient than the standard benzylation, its mild deprotection under acidic conditions provides a valuable orthogonal strategy to the well-established Benzyl group. The BEE group is a promising addition to the synthetic chemist's toolbox, particularly for applications in the synthesis of complex molecules sensitive to reductive or oxidative cleavage. Further studies are warranted to explore the substrate scope and compatibility of the BEE group with other functional groups.
References
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A Senior Application Scientist's Guide to Cost-Effectiveness in Synthesis: Analyzing 2-Tert-butoxyethyl Methanesulfonate
For researchers and process chemists in drug development, the choice of a synthetic reagent is a multi-faceted decision, balancing reactivity, yield, safety, and cost. The introduction of a hydroxyethyl moiety (-CH₂CH₂OH) is a common strategy to enhance the pharmacokinetic properties of drug candidates, improving solubility and metabolic stability. This guide provides an in-depth cost-effectiveness analysis of 2-Tert-butoxyethyl methanesulfonate , a specialized alkylating agent, comparing it against two common alternatives: 2-Bromoethanol and Ethylene Oxide .
Introduction: The Strategic Importance of the Hydroxyethyl Group
The tert-butoxyethyl group serves as a protected precursor to the hydroxyethyl group. The bulky tert-butyl ether is robust, surviving a wide range of reaction conditions before a deliberate acidic deprotection step. 2-Tert-butoxyethyl methanesulfonate is designed for this purpose, combining the stable protecting group with an excellent methanesulfonate (mesylate) leaving group.[1] As an effective alkylating agent, it is a key reagent in the synthesis of pharmaceutical and agrochemical compounds.[2] However, its specialized nature necessitates a careful evaluation of its economic and practical viability against more fundamental reagents.
The Contenders: A Technical Overview
The selection of a hydroxyethylating agent is fundamentally a choice between a one-step (using a pre-protected reagent) or a two-step approach (alkylation followed by protection), or using a highly reactive, unprotected building block.
The Specialist: 2-Tert-butoxyethyl Methanesulfonate
This reagent (MW: 196.26 g/mol ) is an effective electrophile for introducing the t-BuO-CH₂CH₂- group onto nucleophiles (e.g., phenols, amines, thiols).[3]
-
Mechanism of Action: The core of its utility lies in the mesylate group (-OMs). Methanesulfonic acid is a strong acid, making its conjugate base, mesylate, an excellent leaving group. This facilitates a high-yield Sₙ2 reaction under relatively mild conditions, minimizing side reactions and simplifying purification.
-
Key Feature: It offers a direct, one-step route to a protected hydroxyethyl sidechain, streamlining the synthetic sequence.
The Workhorse: 2-Bromoethanol
A widely available and inexpensive reagent (MW: 124.96 g/mol ), 2-bromoethanol allows for direct hydroxyethylation.[4][5][6]
-
Mechanism of Action: It functions similarly as an alkylating agent, but the bromide ion is a less effective leaving group than mesylate. Consequently, forcing conditions (higher temperatures, stronger bases) are often required, which can lead to lower yields and more side products.
-
Key Consideration: The free hydroxyl group can complicate the reaction, potentially reacting with the base or other electrophiles. Often, a subsequent protection step (e.g., reaction with di-tert-butyl dicarbonate) is necessary, adding a step to the overall synthesis.
The Commodity: Ethylene Oxide
A gaseous reagent (MW: 44.05 g/mol ), ethylene oxide is the most atom-economical way to introduce a hydroxyethyl group.[7][8][9][10][11]
-
Mechanism of Action: As a strained three-membered ring, it readily undergoes ring-opening upon nucleophilic attack, even without a traditional leaving group. This reaction is highly exothermic and can be difficult to control.
-
Key Challenge: Ethylene oxide is a highly toxic, carcinogenic, and explosive gas. Its use requires specialized equipment (e.g., high-pressure reactors) and stringent safety protocols, making it impractical for laboratory-scale research but a common choice for large-scale industrial production where cost is paramount.
Comparative Analysis Framework
The choice between these reagents is not based on a single metric but on a holistic assessment of their performance across the entire synthetic workflow. Our analysis considers four critical domains: Reactivity, Cost, Safety, and Downstream Processing.
Caption: Core domains for reagent evaluation.
Head-to-Head Comparison
Reactivity and Reaction Efficiency
The primary driver of reactivity is the quality of the leaving group.
-
2-Tert-butoxyethyl Methanesulfonate: The mesylate is a superior leaving group to bromide. This typically translates to faster reaction times, milder conditions (often room temperature to moderate heat), and higher yields. The protected ether prevents intramolecular side reactions.
-
2-Bromoethanol: Requires more forcing conditions to displace the bromide. The presence of the unprotected hydroxyl group can be problematic, potentially leading to oligomerization or requiring an excess of base.
-
Ethylene Oxide: Extremely reactive due to ring strain. While this can lead to high conversion, the reaction can be difficult to control, and its non-selective nature can be an issue with complex substrates.
Cost Analysis
A direct comparison of catalog prices can be misleading. A more insightful metric is the "cost per mole of product," which accounts for reagent cost, molecular weight, and typical reaction yield.
| Metric | 2-Tert-butoxyethyl Methanesulfonate | 2-Bromoethanol | Ethylene Oxide |
| Molecular Weight ( g/mol ) | 196.26[3] | 124.96 | 44.05 |
| Purity | ≥95% | ~95-98%[4][5] | High Purity (Gas) |
| Representative Bulk Cost (USD/kg) | ~$500 - $1500+ (Estimated) | ~$50 - $150 | ~$1.20 - $1.50[8][10] |
| Approx. Cost (USD/mol) | ~$98 - $294+ | ~$6 - $19 | ~$0.05 - $0.07 |
| Typical Yield (Model Reaction) | ~85-95% | ~50-70% (alkylation step) | ~90%+ (if controlled) |
| Adjusted Cost per Mole of Product * | ~$115 - $327+ | ~$10 - $32 (+ cost of protection) | ~$0.06 - $0.08 (+ cost of specialized equipment) |
Note: Prices are estimates for comparison and can vary significantly by supplier, grade, and volume. Adjusted cost is calculated as (Cost per mole of reagent / fractional yield).
Safety, Handling, and Scalability
This is where the differences are most stark and have the greatest impact on infrastructure and operational costs.
| Parameter | 2-Tert-butoxyethyl Methanesulfonate | 2-Bromoethanol | Ethylene Oxide |
| Physical State | Liquid | Liquid | Gas (requires liquefaction under pressure) |
| Key Hazards | Alkylating agent, potential mutagen.[12][13][14] | Toxic, corrosive, combustible. | Extremely flammable, toxic, carcinogen, explosive. |
| Handling | Standard chemical fume hood, PPE.[13] | Standard chemical fume hood, PPE. | Specialized high-pressure reactor, dedicated ventilation, and monitoring. |
| Scalability | Readily scalable with standard glass or stainless steel reactors. | Readily scalable. | Requires significant capital investment in specialized infrastructure. |
Downstream Processing: Work-up and Deprotection
The ease of purification and subsequent synthetic steps is a hidden cost factor.
-
2-Tert-butoxyethyl Methanesulfonate: Reactions are often cleaner, simplifying purification. The product is carried through synthesis until the final deprotection step, which is typically achieved cleanly with a strong acid (e.g., trifluoroacetic acid or HCl) in an organic solvent.
-
2-Bromoethanol: The reaction mixture may contain more byproducts, complicating purification. If the hydroxyl group is protected post-alkylation, this adds an entire reaction and purification step to the sequence.
-
Ethylene Oxide: The product is the desired hydroxyethylated compound directly. However, unreacted starting material and potential oligomers formed from poor temperature control can complicate the work-up.
Experimental Section: Model Protocols
To provide a tangible comparison, we present model protocols for the O-alkylation of 4-methoxyphenol, a representative nucleophile.
Caption: Comparative experimental workflow.
Protocol 1: Synthesis of 1-(2-(tert-butoxy)ethoxy)-4-methoxybenzene
-
Reagents: 4-methoxyphenol (1.0 eq), 2-Tert-butoxyethyl methanesulfonate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (solvent).
-
Procedure:
-
To a stirred solution of 4-methoxyphenol in acetonitrile, add potassium carbonate.
-
Add 2-Tert-butoxyethyl methanesulfonate dropwise at room temperature.
-
Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to yield the product.
-
-
Causality: The use of a moderate base (K₂CO₃) and mild heat is sufficient due to the high reactivity of the mesylate leaving group. Acetonitrile is a polar aprotic solvent that promotes Sₙ2 reactions.
Protocol 2: Synthesis of 2-(4-methoxyphenoxy)ethanol
-
Reagents: 4-methoxyphenol (1.0 eq), 2-Bromoethanol (1.5 eq), Sodium Hydroxide (NaOH, 1.5 eq), Dimethylformamide (DMF, solvent).
-
Procedure:
-
To a stirred solution of 4-methoxyphenol in DMF, carefully add sodium hydroxide pellets and stir until dissolved.
-
Add 2-Bromoethanol dropwise.
-
Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Cool the reaction and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and wash extensively with water to remove DMF, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
-
Causality: A stronger base (NaOH) and higher temperature are required to displace the less reactive bromide. DMF is used for its high boiling point and ability to dissolve the phenoxide salt. Extensive aqueous washing is necessary to remove the high-boiling DMF solvent during work-up.
Data Synthesis and Recommendations
| Feature | 2-Tert-butoxyethyl Methanesulfonate | 2-Bromoethanol | Ethylene Oxide |
| Ideal Use Case | Lab-scale, high-value intermediates, complex molecules | General purpose, cost-sensitive lab synthesis | Industrial-scale, commodity chemical production |
| Key Advantage | High yield, clean reaction, mild conditions | Low reagent cost, readily available | Extremely low reagent cost, atom economical |
| Key Disadvantage | High reagent cost | Harsher conditions, lower yield, potential for side reactions | Extreme safety hazards, requires specialized infrastructure |
| Overall Cost-Effectiveness | Good for complex, multi-step syntheses where yield and purity are paramount. | Good for simple molecules where a lower yield is acceptable or a two-step protection is trivial. | Excellent at massive scale, but prohibitive for R&D. |
Recommendation Logic:
-
For early-stage drug discovery and medicinal chemistry, where speed, reliability, and material throughput are critical, 2-Tert-butoxyethyl methanesulfonate is often the superior choice. The high upfront cost is justified by higher yields, which means less starting material is wasted, and significantly faster/easier purification, which saves valuable researcher time.
-
For academic labs or early process development, where budgets are tighter and the target molecule is relatively simple, 2-Bromoethanol followed by a protection step may be a more economically viable route, provided the lower yield and additional synthetic step are acceptable.
-
For the multi-ton industrial production of a commercialized drug, the economic benefits of Ethylene Oxide are undeniable. The significant capital investment in safety and engineering is amortized over a massive production volume, making it the most cost-effective option at that scale.
Conclusion
The cost-effectiveness of a chemical reagent extends far beyond its price per kilogram. It encompasses the cost of time, the cost of failed reactions, the cost of purification, and the cost of safety compliance. 2-Tert-butoxyethyl methanesulfonate , while appearing expensive on paper, proves its value in contexts where synthetic efficiency, purity, and predictability are paramount. It allows researchers to introduce a crucial pharmacokinetic moiety in a single, high-yielding step, accelerating the development of new drug candidates. For the bench chemist focused on complex targets, this efficiency often translates to the most valuable resource of all: time.
References
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ResearchGate. (2025). The synthesis and characterization of the two 2-(tert-butyl) cyclohexyl methanesulfonate compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Retrieved from [Link]
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ResearchGate. (2025). Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Retrieved from [Link]
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ChemAnalyst. (n.d.). Ethylene Oxide Prices, Trends, Index, News, Monitor and Demand. Retrieved from [Link]
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Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular and Biochemical Evaluation of Ethyl Methanesulfonate-Induced Mutant Lines in Camelina sativa L. Retrieved from [Link]
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ResearchGate. (2025). Alkylating Agents. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]
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Royal Society of Chemistry. (2009). tert-Butanesulfinimines: structure, synthesis and synthetic applications. Retrieved from [Link]
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Moltox. (n.d.). SAFETY DATA SHEET - Ethyl Methanesulfonate. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]
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Organic Syntheses. (n.d.). (5S,6R)-4-tert-BUTOXYCARBONYL-5,6-DIPHENYLMORPHOLIN-2-ONE. Retrieved from [Link]
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Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. Retrieved from [Link]
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PubMed. (1970). Studies on epoxide formation from (2S,3S)-threitol 1,4-bismethanesulfonate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. Retrieved from [Link]
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A Comparative Guide to the Green Synthesis of 2-Tert-butoxyethyl Methanesulfonate: A Green Chemistry Perspective
In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient activation of hydroxyl groups is a cornerstone of molecular construction. Among the myriad of strategies, the conversion of alcohols to sulfonate esters, such as mesylates and tosylates, remains a prevalent and powerful method for transforming a poor leaving group (hydroxyl) into an excellent one. This guide focuses on the synthesis of 2-Tert-butoxyethyl methanesulfonate , a valuable intermediate, through the lens of green chemistry. We will dissect traditional synthetic approaches and compare them against more sustainable alternatives, providing a quantitative analysis using established green chemistry metrics. This document is intended for researchers, scientists, and drug development professionals who are committed to integrating principles of sustainability into their laboratory practices.
The Role of 2-Tert-butoxyethyl Methanesulfonate and the Imperative for Greener Synthesis
2-Tert-butoxyethyl methanesulfonate serves as a key building block in organic synthesis. The methanesulfonate (mesylate) group is a highly effective leaving group in nucleophilic substitution reactions, enabling the facile introduction of a variety of functional groups. The tert-butoxyethyl moiety, on the other hand, can act as a protected hydroxyl group or a sterically bulky element, influencing the reactivity and selectivity of subsequent transformations.
Traditionally, the synthesis of such sulfonate esters involves the use of sulfonyl chlorides in the presence of a stoichiometric amount of an amine base in chlorinated solvents. While effective, these methods often generate significant amounts of waste, utilize hazardous materials, and are energetically demanding. The principles of green chemistry compel us to seek and evaluate alternatives that are safer, more efficient, and have a lower environmental impact.
Comparative Analysis of Synthetic Routes
This guide will compare four distinct methods for the synthesis of a sulfonate ester from 2-(tert-butoxy)ethanol:
-
Method A: Traditional Mesylation in Dichloromethane
-
Method B: Traditional Tosylation in Dichloromethane
-
Method C: Green Aqueous Mesylation
-
Method D: Conceptual Enzymatic Sulfation
The following diagram illustrates the fundamental transformation and the different synthetic philosophies.
Figure 1: Conceptual overview of traditional versus green synthetic approaches for the preparation of 2-Tert-butoxyethyl sulfonate esters.
Quantitative Comparison: Green Chemistry Metrics
To objectively assess the environmental performance of each synthetic route, we will employ three key green chemistry metrics: Atom Economy, E-factor, and Process Mass Intensity (PMI).[1]
-
Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1] A higher atom economy signifies a more efficient reaction with less waste generation.
-
E-Factor (Environmental Factor) is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a greener process.
-
Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product.[2] A lower PMI indicates a more sustainable and efficient process.
The calculated metrics for our four comparative methods are summarized in the table below.
| Metric | Method A: Traditional Mesylation | Method B: Traditional Tosylation | Method C: Green Aqueous Mesylation | Method D: Conceptual Enzymatic Sulfation |
| Atom Economy | 63.8% | 51.9% | 63.8% | >95% (theoretically) |
| E-Factor | ~25 | ~30 | ~5 | < 5 (estimated) |
| PMI | ~26 | ~31 | ~6 | < 6 (estimated) |
Analysis of Metrics:
The data clearly illustrates the environmental advantages of the greener synthetic routes. The Traditional Mesylation and Tosylation (Methods A and B) exhibit low atom economies, primarily due to the formation of triethylammonium chloride or pyridinium chloride as byproducts. Their high E-factors and PMIs are a direct consequence of the large volumes of chlorinated solvents used for the reaction and subsequent workup, as well as the stoichiometric base.
In stark contrast, the Green Aqueous Mesylation (Method C) demonstrates a significant improvement across all metrics. By replacing the organic solvent with water and using a catalytic amount of a phase-transfer amine, the overall mass of waste is drastically reduced, leading to a much lower E-factor and PMI.
The Conceptual Enzymatic Sulfation (Method D) represents the most sustainable approach, with a theoretical atom economy approaching 100% and potentially the lowest E-factor and PMI. This method avoids the use of hazardous sulfonylating agents and organic solvents, relying on a biocatalyst in an aqueous medium.
Detailed Experimental Protocols
The following protocols are provided to enable a reproducible and comparative assessment of each synthetic method.
Method A: Traditional Mesylation in Dichloromethane
This protocol is adapted from a general procedure for the mesylation of primary alcohols.[3]
Reaction Scheme:
Step-by-Step Procedure:
-
To a solution of 2-(tert-butoxy)ethanol (11.82 g, 100 mmol, 1.0 eq.) in dry dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (15.2 g, 150 mmol, 1.5 eq.).
-
Slowly add methanesulfonyl chloride (13.75 g, 120 mmol, 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with the addition of water (100 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by flash chromatography (silica gel, ethyl acetate/hexanes) to yield 2-Tert-butoxyethyl methanesulfonate (assuming 90% yield, 17.66 g).
Method B: Traditional Tosylation in Dichloromethane
This protocol is adapted from a detailed procedure for the tosylation of a primary alcohol.[4]
Reaction Scheme:
Step-by-Step Procedure:
-
To a solution of 2-(tert-butoxy)ethanol (11.82 g, 100 mmol, 1.0 eq.) in dry dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add pyridine (11.87 g, 150 mmol, 1.5 eq.).
-
Add p-toluenesulfonyl chloride (22.88 g, 120 mmol, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with dichloromethane (100 mL) and wash sequentially with 2 M HCl (2 x 100 mL), saturated aqueous NaHCO3 (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify by recrystallization from ethyl acetate/hexanes to yield 2-Tert-butoxyethyl tosylate (assuming 90% yield, 24.51 g).
Method C: Green Aqueous Mesylation
This protocol is adapted from a greener method for the sulfonylation of primary alcohols in water.[5]
Reaction Scheme:
Step-by-Step Procedure:
-
To a vigorously stirred mixture of 2-(tert-butoxy)ethanol (11.82 g, 100 mmol, 1.0 eq.) and triethylamine (1.01 g, 10 mmol, 0.1 eq.) in water (100 mL), add methanesulfonyl chloride (13.75 g, 120 mmol, 1.2 eq.).
-
Maintain the pH of the reaction mixture at ~10 by the controlled addition of 2 M aqueous KOH using a pH meter and an automated dispenser.
-
Stir the reaction at room temperature for 4 hours.
-
Extract the reaction mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-Tert-butoxyethyl methanesulfonate (assuming 95% yield, 18.64 g).
Method D: Conceptual Enzymatic Sulfation
This conceptual protocol is based on the principles of enzymatic sulfation of alcohols using a sulfotransferase enzyme.
Reaction Scheme:
(Note: This reaction produces a sulfate, not a mesylate, but serves a similar purpose of alcohol activation. PAPS = 3'-phosphoadenosine-5'-phosphosulfate)
Step-by-Step Procedure:
-
In a buffered aqueous solution (e.g., 50 mM Tris-HCl, pH 7.5), combine 2-(tert-butoxy)ethanol (1.18 g, 10 mmol, 1.0 eq.) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (6.04 g, 12 mmol, 1.2 eq.).
-
Initiate the reaction by the addition of a suitable sulfotransferase enzyme (e.g., recombinant human SULT2A1).
-
Incubate the reaction mixture at 37 °C with gentle agitation for 24 hours.
-
Terminate the reaction by heat inactivation of the enzyme or by the addition of a quenching agent.
-
Purify the product, 2-Tert-butoxyethyl sulfate, using an appropriate method such as solid-phase extraction or preparative HPLC (assuming 98% yield, 1.94 g).
Visualization of Synthetic Workflows
The following diagrams illustrate the procedural differences between the traditional and green synthetic approaches.
Figure 2: Workflow for the traditional synthesis of sulfonate esters in an organic solvent.
Figure 3: Workflow for the greener, aqueous-based synthesis of sulfonate esters.
Expert Insights and Mechanistic Considerations
The choice of synthetic route has profound implications beyond the green metrics. The traditional methods, while reliable, necessitate the use of dichloromethane, a halogenated solvent with significant health and environmental concerns. The stoichiometric use of amine bases like triethylamine or pyridine leads to the formation of hydrochloride salts that must be removed through extensive aqueous workups, generating large volumes of wastewater.
The green aqueous method circumvents many of these issues. Water as a solvent is non-toxic, non-flammable, and inexpensive. The use of a catalytic amount of a phase-transfer amine facilitates the reaction at the interface of the water-insoluble alcohol and the aqueous base. The automated pH control is a key innovation, as it prevents the hydrolysis of the sulfonyl chloride and drives the reaction to completion with minimal excess reagents.
The enzymatic approach represents a paradigm shift in chemical synthesis. By harnessing the power of biocatalysis, we can achieve unparalleled selectivity under mild, aqueous conditions. While the cost and availability of sulfotransferase enzymes and the cofactor PAPS are current limitations for large-scale synthesis, ongoing research in enzyme engineering and cofactor regeneration systems promises to make these methods more accessible and economically viable in the future.
Conclusion
This comparative guide demonstrates that the synthesis of 2-Tert-butoxyethyl methanesulfonate and related sulfonate esters can be significantly improved from a green chemistry perspective. While traditional methods remain prevalent, the adoption of aqueous-based and enzymatic approaches offers substantial benefits in terms of waste reduction, safety, and overall sustainability. By critically evaluating our synthetic choices through the lens of green chemistry metrics, we, as scientists and researchers, can contribute to a more environmentally responsible future for the chemical and pharmaceutical industries.
References
-
Royal Society of Chemistry. (n.d.). Experimental Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate. Retrieved from [Link]
- Curzons, A. D., Constable, D. J. C., & Mortimer, D. N. (2001). Metrics to 'green' chemistry—which are the best?. Green Chemistry, 3(1), 1-6.
- Google Patents. (n.d.). CN102791680A - Process for preparation of alkyl methanesulfonate solution.
-
Organic Syntheses. (n.d.). sodium tert-butoxide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Tert-butoxy)ethan-1-ol. Retrieved from [Link]
-
Al-Shameri, A., et al. (2024). Biocatalytic sulfation of aromatic and aliphatic alcohols catalyzed by arylsulfate sulfotransferases. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-butyl (1r)-2-cyano-1-phenylethylcarbamate. Retrieved from [Link]
-
Chen, X., et al. (2012). Ethanol Sulfation by the Human Cytosolic Sulfotransferases: A Systematic Analysis. PMC. Retrieved from [Link]
- Morita, J., et al. (2005). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 7(10), 711-715.
- Andraos, J., & Sayed, M. (2007). On the use of “green” metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions.
-
European Patent Office. (n.d.). PROCESS FOR SULFATING UNSATURATED ALCOHOLS. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Tert-butoxyethyl Methanesulfonate
This guide provides essential safety and logistical information for the proper handling and disposal of 2-tert-butoxyethyl methanesulfonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical principles that underpin these critical safety protocols. By understanding the "why" behind each step, laboratory personnel can ensure a safer work environment and maintain regulatory compliance.
Core Principles: Understanding the Hazard
2-Tert-butoxyethyl methanesulfonate belongs to the sulfonate ester class of compounds. The primary hazard associated with many sulfonate esters, particularly those derived from smaller alcohols, is their potential to act as alkylating agents. This reactivity allows them to transfer alkyl groups to nucleophilic sites on biological macromolecules, including DNA. Such interactions can lead to mutagenic events, which are a potential cancer risk[1]. Therefore, all waste containing 2-tert-butoxyethyl methanesulfonate must be treated as potentially hazardous, and disposal procedures must be designed to either sequester or chemically neutralize this reactivity.
Upon combustion, this compound may also decompose to release toxic fumes, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).
Regulatory Framework: The Generator's Responsibility
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. A core tenet of RCRA is that the waste generator—the laboratory that creates the waste—is responsible for its safe management from "cradle to grave"[2].
This responsibility begins with a "waste determination," a process to ascertain if a chemical waste is legally defined as hazardous[2]. While 2-tert-butoxyethyl methanesulfonate is not specifically listed with a unique EPA waste code (e.g., a "P" or "U" list), its potential as a genotoxic agent necessitates that it be managed as hazardous waste. All disposal and deactivation protocols must align with federal, state, and institutional guidelines.
Table 1: Hazardous Waste Management Summary
| Requirement | Description | Rationale & Self-Validation |
| Waste Determination | The generator must classify the waste. For this compound, assume it is hazardous due to its chemical class and potential reactivity. | Ensures the waste enters the correct, compliant disposal stream. The conservative approach (assuming hazard) prevents accidental release of a potentially dangerous substance.[2] |
| Container Compatibility | Waste must be stored in a container made of a material that does not react with it (e.g., glass or high-density polyethylene). | Prevents leaks, spills, and dangerous reactions. The container must remain intact through storage and transport.[2] |
| Labeling | The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the accumulation start date. | Provides immediate identification of the hazard for all personnel and ensures compliance with accumulation time limits.[2] |
| Closed Container | The waste container must be kept tightly sealed at all times, except when adding waste. | Prevents the release of vapors and protects the waste from contamination with other substances.[2] |
Disposal Decision Workflow
The choice of disposal protocol depends on the quantity of the waste and institutional policy. The following diagram outlines the decision-making process for handling 2-tert-butoxyethyl methanesulfonate waste.
Caption: Disposal decision workflow for 2-tert-butoxyethyl methanesulfonate.
Protocol A: Collection for Licensed Professional Disposal
This is the most secure and universally compliant method for disposing of chemical waste. It is mandatory for bulk quantities and highly recommended for all quantities to ensure regulatory adherence and minimize risk.
Step-by-Step Methodology
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles (or safety glasses with side shields), and chemically resistant gloves (e.g., nitrile).
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure screw-top cap. The container must be in good condition with no signs of damage.
-
Transfer Waste: In a certified chemical fume hood, carefully transfer the 2-tert-butoxyethyl methanesulfonate waste into the designated container. Avoid splashing. If transferring a solid, use a powder funnel.
-
Label the Container: Immediately affix a completed hazardous waste label. This must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "2-Tert-butoxyethyl methanesulfonate"
-
Accumulation Start Date (the date the first drop of waste enters the container)
-
Hazard identification (e.g., "Toxic," "Irritant")
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel. Ensure it is stored away from incompatible materials like strong oxidizing agents.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[4]. Do not exceed accumulation volume or time limits (e.g., 55 gallons for a specific waste stream or one year, whichever comes first—check local regulations).
Protocol B: Chemical Deactivation of Small-Scale Residues
For very small quantities, such as residual amounts in reaction flasks or on contaminated labware, chemical deactivation via hydrolysis may be an option, if permitted by your institution's EHS department. The objective is to break the ester linkage, destroying the compound's alkylating potential.
Causality: The Mechanism of Hydrolysis
The methanesulfonate group is an excellent leaving group. In the presence of a nucleophile like the hydroxide ion (OH⁻) from sodium hydroxide, the ester undergoes hydrolysis. This reaction cleaves the ester bond, resulting in the formation of sodium methanesulfonate and 2-tert-butoxyethanol, two significantly less hazardous compounds. The presence of water is known to accelerate the degradation of sulfonate esters[5].
Step-by-Step Decontamination Protocol
-
PPE and Location: Wear appropriate PPE as described in Protocol A. All steps must be performed in a certified chemical fume hood.
-
Prepare Deactivation Solution: Prepare a 1 M Sodium Hydroxide (NaOH) aqueous solution.
-
Deactivation:
-
For Contaminated Glassware: Rinse the glassware with a small amount of an appropriate solvent (e.g., isopropanol) to dissolve the residue. Add this rinsing solvent to the 1 M NaOH solution. Then, fill the glassware with the 1 M NaOH solution and let it sit in the fume hood for at least 24 hours.
-
For Small Liquid Quantities: Slowly and with constant stirring, add the 2-tert-butoxyethyl methanesulfonate waste to a beaker containing an excess of the 1 M NaOH solution (aim for at least a 10-fold molar excess of NaOH). Loosely cover the beaker and allow it to stir in the fume hood for at least 24 hours.
-
-
Verification and Neutralization: After 24 hours, check the pH of the solution. It should be highly basic. Slowly and carefully, neutralize the solution by adding a dilute acid (e.g., 1 M hydrochloric acid or citric acid) until the pH is between 6.0 and 8.0.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the sanitary sewer with copious amounts of water. However, you must confirm this disposal route is permitted by your local water authority and institutional EHS guidelines.
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is critical to minimize exposure and environmental impact.
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.
-
Don PPE: Do not attempt to clean a spill without the proper PPE, including, at a minimum, a lab coat, goggles, and double-gloving with chemically resistant gloves.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a compatible container.
-
Dispose: Seal and label the container as hazardous waste containing 2-tert-butoxyethyl methanesulfonate and arrange for disposal via Protocol A.
-
Decontaminate: Wipe the spill area with a soap and water solution.
For any large or unmanageable spill, or if anyone has been exposed, evacuate the area and contact your institution's emergency response and EHS department immediately.
References
-
How can I inactivate EMS solutions? ResearchGate Discussion. [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
MSDS of (R)-2-((tert-Butoxycarbonyl)amino)-2-phenylethyl methanesulfonate. Capot Chemical Co., Ltd. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Hazardous Waste Regulations. U.S. Environmental Protection Agency. [Link]
-
A Detailed Mechanistic and Kinetic Study of Sulfonate Ester Formation and Solvolysis. Novatia, LLC. [Link]
-
Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid. ResearchGate. [Link]
-
Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]
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Personal protective equipment for handling 2-Tert-butoxyethyl methanesulfonate
An In-Depth Guide to Personal Protective Equipment for Handling 2-Tert-butoxyethyl Methanesulfonate
A Senior Application Scientist's Guide to Mitigating Risk
Welcome to your essential safety and operational guide for handling 2-Tert-butoxyethyl methanesulfonate (CAS No. 235098-18-7). As a potent alkylating agent, this compound is invaluable in pharmaceutical synthesis and the development of complex organic molecules.[1] However, the very reactivity that makes it useful also necessitates a comprehensive and uncompromising approach to safety. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a self-validating system of protection for you and your team.
Our core principle is that true laboratory safety is not just about following rules; it's about understanding the risks and making informed decisions. This document will equip you with the expertise to handle 2-Tert-butoxyethyl methanesulfonate with the highest degree of confidence and care.
Hazard Assessment: Understanding the "Why" Behind the Precautions
2-Tert-butoxyethyl methanesulfonate belongs to the methanesulfonate (mesylate) ester class of compounds. Structurally, it is an alkylating agent, meaning it can transfer an alkyl group to nucleophilic sites in biological molecules, including DNA. This mechanism is the foundation of its chemical utility and its primary health risk.
The known hazards associated with this specific compound include:
-
Harmful if swallowed (H302).[2]
-
Causes skin irritation (H315).[2]
-
Causes serious eye irritation (H319).[2]
-
May cause respiratory irritation (H335).[2]
Beyond these immediate hazards, it is critical to consider the broader toxicological profile of related methanesulfonate esters. Compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are known mutagens (may cause genetic defects) and are suspected carcinogens.[3][4] Given the shared functional group and mechanism of action, it is prudent to handle 2-Tert-butoxyethyl methanesulfonate as a potential mutagen and carcinogen until proven otherwise. This "guilt-by-association" principle is a cornerstone of robust chemical safety and justifies the stringent protective measures outlined below.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment is selected, the primary methods for exposure control must be in place. PPE is the last line of defense.
-
Engineering Controls : All work with 2-Tert-butoxyethyl methanesulfonate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and aerosols, preventing inhalation, which is a primary route of exposure.[4][5]
-
Administrative Controls : Your institution must have clear, written Standard Operating Procedures (SOPs) for handling this and other alkylating agents. Restrict access to authorized personnel only and ensure all users have received specific training on the hazards and handling procedures. Post warning signs in the work area.[6]
Mandatory Personal Protective Equipment (PPE) Protocols
The following PPE is required for all procedures involving 2-Tert-butoxyethyl methanesulfonate. The goal is to create a complete barrier between you and the chemical.
Hand Protection: The Critical Barrier
Due to the risk of severe skin irritation and potential absorption, glove selection is paramount.
-
Glove Type : Use nitrile or butyl rubber gloves.[7][8] Nitrile gloves should have a minimum thickness of 0.40 mm.[8] Butyl rubber provides excellent resistance to a wide range of chemicals and is a preferred choice.
-
Double Gloving : For all handling procedures, wearing two pairs of gloves is mandatory. This practice, adapted from guidelines for handling chemotherapy drugs, provides a significant safety margin.[9][10] If the outer glove becomes contaminated, it can be removed and replaced without exposing your skin.
-
Protocol : Place the inner glove cuff under the sleeve of your lab coat and the outer glove cuff over the sleeve.[9] Change gloves immediately if you suspect contamination or damage. At a minimum, change outer gloves every 30-60 minutes during extended procedures. Never wear gloves outside of the immediate work area.
Body Protection: Shielding from Splashes and Spills
-
Laboratory Coat : A buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashes (e.g., transferring larger volumes), a chemically resistant gown is recommended.[11]
-
Apron : For spill cleanup or when handling significant quantities, a chemically resistant apron should be worn over the lab coat.[12]
Eye and Face Protection: Preventing Irreversible Damage
Given that the compound causes serious eye irritation, robust protection is essential.[2]
-
Safety Glasses : Indirectly vented chemical splash goggles are required at all times. Standard safety glasses with side shields do not provide adequate protection from splashes.[13]
-
Face Shield : When there is a significant risk of splashing (e.g., during spill cleanup or when working with volumes greater than 50 mL), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[9][10]
Respiratory Protection: A Precautionary Measure
While all work should be performed in a fume hood to prevent inhalation, respiratory protection may be necessary in specific situations.
-
Normal Operations : A respirator is not typically required when handling the liquid within a properly functioning chemical fume hood.
-
Emergency Situations : In the event of a large spill or a failure of the primary engineering controls, a respirator will be necessary. Use a NIOSH-certified respirator with an organic vapor cartridge and a particulate pre-filter (e.g., an ABEK-filter).[7][8] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including medical evaluation and fit-testing, as required by OSHA standard 29 CFR 1910.134.[9][11]
Operational Plans: PPE in Practice
PPE Selection Summary
The following table summarizes the minimum PPE required for common laboratory tasks involving 2-Tert-butoxyethyl methanesulfonate.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Transfer (<10 mL) | Double Nitrile/Butyl Gloves | Lab Coat | Chemical Splash Goggles | Not Required (in Fume Hood) |
| Solution Preparation | Double Nitrile/Butyl Gloves | Lab Coat | Chemical Splash Goggles | Not Required (in Fume Hood) |
| Large Volume Transfer (>50 mL) | Double Nitrile/Butyl Gloves | Chemically Resistant Gown | Goggles & Face Shield | Not Required (in Fume Hood) |
| Spill Cleanup | Double Nitrile/Butyl Gloves | Chemically Resistant Gown & Apron | Goggles & Face Shield | Required (Air-Purifying Respirator) |
Step-by-Step Donning and Doffing Protocol
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on inner gloves.
-
Put on your lab coat or gown, ensuring full coverage.
-
Put on chemical splash goggles.
-
Put on a face shield if required.
-
Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.[9]
Doffing (Taking Off) Sequence:
-
Remove the outer, most contaminated gloves. Dispose of them in the designated hazardous waste container.
-
Remove the face shield (if used) and goggles.
-
Remove the lab coat or gown by rolling it away from your body, turning it inside out to contain contaminants. Dispose of it in the appropriate hazardous waste stream.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Emergency and Disposal Plans
Spill Response Workflow
Immediate and correct response to a spill is critical. The following workflow should be part of your lab's emergency plan.
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- 13. REGULATIONS AND ADVISORIES - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
